molecular formula C5H11NO B1366375 3-Methoxypyrrolidine CAS No. 62848-20-8

3-Methoxypyrrolidine

Katalognummer: B1366375
CAS-Nummer: 62848-20-8
Molekulargewicht: 101.15 g/mol
InChI-Schlüssel: BWRWNUQAQPAYCK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methoxypyrrolidine is a useful research compound. Its molecular formula is C5H11NO and its molecular weight is 101.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

3-methoxypyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-7-5-2-3-6-4-5/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWRWNUQAQPAYCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60463233
Record name 3-methoxypyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60463233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62848-20-8
Record name 3-methoxypyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60463233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methoxypyrrolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-Depth Technical Guide to 3-Methoxypyrrolidine: A Key Intermediate for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Methoxypyrrolidine, a crucial heterocyclic building block in modern medicinal chemistry. This document details its chemical and physical properties, outlines a common synthetic protocol, and explores its application in the development of targeted therapeutics, including its role in the synthesis of molecules targeting the PI3K/Akt/mTOR and melanocortin signaling pathways.

Core Properties and Specifications

This compound, with the CAS Number 62848-20-8 , is a versatile saturated N-heterocyclic compound.[1][2][3][4][5] Its physicochemical properties make it a valuable intermediate in the synthesis of a wide range of complex organic molecules and active pharmaceutical ingredients (APIs).[6][7][8]

PropertyValueSource
CAS Number 62848-20-8[1][2][3][4][5]
Molecular Formula C₅H₁₁NO[1][3][5]
Molecular Weight 101.15 g/mol [1][2][3]
Appearance Colorless to light yellow liquid[3]
Boiling Point 122.9 °C at 760 mmHg[5]
Density 0.94 g/cm³[5]
Flash Point 35.2 °C[5]
pKa 9.49 ± 0.10 (Predicted)[9]
Storage Temperature 2-8°C, protect from light[3][9]
Solubility Information not widely available, likely soluble in polar organic solvents.
Purity Commercially available with ≥97% purity[1][6][7][8]

Synthesis of this compound: Experimental Protocol

A common and effective method for the synthesis of this compound is via the Williamson ether synthesis, starting from a protected 3-hydroxypyrrolidine. The following protocol is a representative example of this transformation.

Reaction: N-Boc-3-hydroxypyrrolidine to N-Boc-3-methoxypyrrolidine followed by deprotection.

Materials:

  • N-Boc-3-hydroxypyrrolidine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide (CH₃I)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Deprotonation: To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0°C under an inert atmosphere (e.g., argon or nitrogen), add a solution of N-Boc-3-hydroxypyrrolidine (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases.

  • Methylation: Cool the reaction mixture back to 0°C and add methyl iodide (1.5 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude N-Boc-3-methoxypyrrolidine.

  • Purification (if necessary): The crude product can be purified by flash column chromatography on silica gel.

  • Deprotection: Dissolve the purified N-Boc-3-methoxypyrrolidine in a 1:1 mixture of TFA and DCM.

  • Stir the solution at room temperature for 1-2 hours, monitoring the reaction by TLC.

  • Final Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in water and basify to a pH of >10 with a suitable base (e.g., NaOH).

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound.

Applications in Drug Discovery and Development

This compound is a key building block in the synthesis of various bioactive molecules, particularly in the development of inhibitors for the PI3K/Akt/mTOR signaling pathway and agonists for the melanocortin-4 receptor (MC4R).

Role in PI3K/mTOR Dual Inhibitors

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[1][2][3][10] Dual inhibitors of PI3K and mTOR are of significant interest as anti-cancer agents. The pyrrolidine scaffold, and specifically derivatives of this compound, have been incorporated into the design of potent and selective PI3K/mTOR inhibitors.[5][9]

Below is a diagram illustrating the PI3K/Akt/mTOR signaling pathway, a key target for cancer therapy.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PTEN PTEN PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PTEN->PIP3 PDK1->Akt Phosphorylates (Thr308) TSC1_2 TSC1/2 Akt->TSC1_2 Inhibits mTORC2 mTORC2 mTORC2->Akt Rheb Rheb-GTP TSC1_2->Rheb mTORC1 mTORC1 Rheb->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Activates fourEBP1 4E-BP1 mTORC1->fourEBP1 Inhibits Proliferation Cell Proliferation & Survival p70S6K->Proliferation Inhibitor This compound -based Inhibitor Inhibitor->PI3K Inhibitor->mTORC1 Blocks

Caption: PI3K/Akt/mTOR Signaling Pathway with Inhibition by a this compound-based dual inhibitor.

Application in the Synthesis of MC4R Agonists

The melanocortin-4 receptor (MC4R) is a G protein-coupled receptor that plays a pivotal role in the regulation of energy homeostasis, appetite, and body weight.[2][3][4] MC4R agonists are being investigated as potential therapeutics for obesity and other metabolic disorders. The trans-4-phenylpyrrolidine-3-carboxamide scaffold, which can be synthesized using this compound derivatives, has been identified as a potent and selective MC4R agonist.[11]

The signaling pathway of the MC4R is initiated by the binding of an agonist, such as α-melanocyte-stimulating hormone (α-MSH) or a synthetic agonist, leading to the activation of adenylyl cyclase and the production of cyclic AMP (cAMP).

MC4R_Signaling_Pathway Agonist MC4R Agonist (e.g., α-MSH or synthetic) MC4R MC4R Agonist->MC4R Binds to G_protein Gs Protein MC4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (leading to decreased food intake and increased energy expenditure) CREB->Gene_Expression Promotes

Caption: Simplified Melanocortin-4 Receptor (MC4R) Signaling Pathway.

Experimental Workflow: Synthesis and Purification of a Bioactive Pyrrolidine Derivative

The following diagram illustrates a typical experimental workflow for the synthesis and purification of a bioactive pyrrolidine derivative, where this compound could be a key starting material or intermediate.

Synthesis_Workflow Start Starting Materials (e.g., this compound, coupling partners) Reaction Chemical Synthesis (e.g., Coupling Reaction, Functional Group Interconversion) Start->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Drying Drying and Concentration Workup->Drying Purification Purification (e.g., Flash Chromatography, Crystallization) Drying->Purification Analysis Characterization (NMR, MS, HPLC) Purification->Analysis Final_Product Pure Bioactive Pyrrolidine Derivative Analysis->Final_Product

Caption: General Experimental Workflow for the Synthesis and Purification of a Bioactive Pyrrolidine.

Safety and Handling

This compound is a flammable liquid and vapor. It is harmful if swallowed and may cause skin and serious eye irritation, as well as respiratory irritation.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Disclaimer: This document is intended for informational purposes for qualified professionals and is not a substitute for a comprehensive risk assessment prior to any experimental work. All procedures should be carried out by trained individuals in a suitably equipped laboratory.

References

(R)-3-Methoxypyrrolidine chemical properties and uses

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (R)-3-Methoxypyrrolidine for Researchers and Drug Development Professionals

Introduction

(R)-3-Methoxypyrrolidine is a chiral heterocyclic compound that has emerged as a significant building block in medicinal chemistry and drug discovery. Its stereochemically defined structure makes it a valuable intermediate in the synthesis of complex molecular architectures, particularly for active pharmaceutical ingredients (APIs) where stereoisomerism dictates therapeutic efficacy and safety. The pyrrolidine scaffold is prevalent in a wide array of biologically active molecules, and the introduction of a methoxy group at the 3-position with a specific (R)-configuration provides a key structural motif for interaction with biological targets. This guide provides a comprehensive overview of the chemical properties, applications, and handling of (R)-3-Methoxypyrrolidine and its hydrochloride salt.

Chemical and Physical Properties

The key physicochemical properties of (R)-3-Methoxypyrrolidine and its commonly used hydrochloride salt are summarized below. These tables provide essential data for researchers in planning synthetic routes and handling the chemical.

Table 1: Physicochemical Properties of (R)-3-Methoxypyrrolidine

PropertyValueReferences
CAS Number 120099-60-7[1][2]
Molecular Formula C₅H₁₁NO[2][3]
Molecular Weight 101.15 g/mol [1][2][3]
Appearance Colorless to light yellow liquid[4]
Boiling Point 123 °C[1][4]
Density 0.94 g/mL[1][4]
Flash Point 35 °C[1][4]
pKa (Predicted) 9.49 ± 0.10[1][4]
Storage 2-8°C, protect from light, sealed in dry[1][2][4][5]

Table 2: Physicochemical Properties of (R)-3-Methoxypyrrolidine Hydrochloride

PropertyValueReferences
CAS Number 474707-30-7[6][7][8]
Molecular Formula C₅H₁₂ClNO[6][7][8]
Molecular Weight 137.61 g/mol [6][7]
Appearance Grey powder[7]
Purity ≥95%[7]
Storage Inert atmosphere, room temperature[6]

Applications in Research and Drug Development

The utility of (R)-3-Methoxypyrrolidine is primarily as a chiral intermediate in the synthesis of novel therapeutic agents. Its defined stereochemistry is crucial for creating enantiomerically pure drugs, which is often necessary for selective interaction with biological targets and minimizing off-target effects.[9]

Targeted Therapy for Obesity

A significant application of (R)-3-Methoxypyrrolidine is in the synthesis of spiroindane-based imides that act as selective melanocortin-4 receptor (MC4R) agonists.[1][4] The MC4R is a key receptor in the central nervous system that regulates energy homeostasis and appetite. Selective agonists of this receptor are being investigated as potential treatments for obesity.

Broad Utility as a Pharmaceutical Intermediate

The pyrrolidine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous drugs and bioactive compounds.[10][11] As a derivative, (R)-3-Methoxypyrrolidine serves as a versatile starting material for compounds targeting a range of conditions:

  • Central Nervous System (CNS) Disorders: 3-Aryl pyrrolidines have been identified as potent and selective ligands for serotonin and dopamine receptors, suggesting potential applications in neurology and psychiatry.[10]

  • Cardiovascular Disease: A related pyrrolidine derivative was instrumental in the development of ACT-246475, a novel P2Y12 receptor antagonist investigated for its antiplatelet effects with a potentially wider therapeutic window than existing treatments like clopidogrel.[12]

  • General Organic Synthesis: Beyond direct pharmaceutical application, it is used as an intermediate in the synthesis of various complex organic molecules, with potential uses in materials science, cosmetics, and dyes.[13][14]

Experimental Protocols and Synthesis

While specific, detailed proprietary synthesis protocols for many commercial building blocks are not always publicly available, general synthetic strategies and representative reactions for this class of compounds can be found in the chemical literature.

General Synthesis Concept

(R)-3-Methoxypyrrolidine can be prepared through chemical synthesis, often starting from a chiral precursor like (R)-3-hydroxypyrrolidine. A common synthetic method involves the reaction of a suitable pyrrolidine precursor with a methylating agent.[13] The synthesis of the precursor, chiral 3-hydroxypyrrolidine, can be achieved through various routes, including asymmetric synthesis or from chiral pool starting materials like 4-hydroxy-L-proline.[15][16]

Representative Experimental Protocol: Palladium-Catalysed Hydroarylation

(R)-3-Methoxypyrrolidine can undergo N-alkylation or N-acylation followed by reactions to build more complex structures. The following is a general procedure for a palladium-catalyzed hydroarylation reaction, which is applicable to N-substituted pyrrolines to create 3-aryl pyrrolidines, demonstrating a key transformation for this class of heterocycles.[10]

Objective: To synthesize a 3-aryl pyrrolidine from an N-substituted pyrroline and an aryl halide (Illustrative Reaction).

Materials:

  • Palladium(II) chloride (PdCl₂)

  • Tri(o-tolyl)phosphine (P(o-Tol)₃)

  • N,N-dimethylpiperazine

  • Aryl halide (e.g., bromobenzene)

  • N-substituted 2,3-dihydropyrrole (N-alkyl pyrroline)

  • Solvent (e.g., N,N-Dimethylformamide - DMF)

Procedure:

  • To a dry reaction vessel (e.g., a 20 mL microwave vial) under an inert atmosphere (e.g., nitrogen or argon), add PdCl₂ (0.04 eq.), P(o-Tol)₃ (0.06 eq.), the aryl halide (1.0 eq.), and the N-substituted pyrroline (1.2 eq.).

  • Add the solvent (DMF) and the base (N,N-dimethylpiperazine, 2.0 eq.).

  • Seal the vessel and heat the reaction mixture to the required temperature (e.g., 80-120 °C) with stirring.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup by diluting the mixture with an organic solvent (e.g., ethyl acetate) and washing with water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product using column chromatography on silica gel to yield the desired 3-aryl pyrrolidine.[10]

Visualizations

Logical Workflow for Chiral Drug Synthesis

The following diagram illustrates a generalized workflow for the utilization of a chiral building block like (R)-3-Methoxypyrrolidine in a drug discovery and development pipeline.

G Generalized Workflow for Chiral Drug Synthesis cluster_0 Synthesis & Purification cluster_1 Drug Synthesis cluster_2 Preclinical Development A Chiral Precursor ((R)-3-Hydroxypyrrolidine) B (R)-3-Methoxypyrrolidine Synthesis A->B C Purification & QC (≥97% Purity) B->C D Reaction with Other Intermediates C->D Verified Building Block E API Synthesis (e.g., MC4R Agonist) D->E F Final Product Purification E->F G In Vitro Assays (Target Binding) F->G Candidate Compound H In Vivo Studies (Animal Models) G->H I Toxicity & Safety Profiling H->I J Clinical Trials I->J IND Filing

Caption: Generalized workflow for chiral drug synthesis.

Safety and Handling

(R)-3-Methoxypyrrolidine and its racemate are flammable liquids and may cause irritation or harm upon exposure. Standard laboratory safety protocols should be strictly followed.

Table 3: GHS Hazard Information for 3-Methoxypyrrolidine

Hazard ClassHazard StatementReferences
Flammable LiquidH226: Flammable liquid and vapor[3]
Acute Toxicity, OralH302: Harmful if swallowed[3][17]
Skin Corrosion/IrritationH314/H315: Causes severe skin burns and eye damage / Causes skin irritation[17]
Eye Damage/IrritationH319: Causes serious eye irritation[3][17]
STOT, Single ExposureH335: May cause respiratory irritation[3][17]
Handling and Storage Recommendations:
  • Ventilation: Use only outdoors or in a well-ventilated area. Avoid breathing mist or vapors.

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.

  • Fire Safety: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.

  • Storage: Store in a well-ventilated place and keep the container tightly closed. For the free base, store refrigerated at 2-8°C.[1][4] Store locked up or in an area accessible only to qualified personnel.

  • Spills: In case of a spill, evacuate the area, cover drains, and collect with a liquid-absorbent material. Dispose of properly.

First Aid Measures:
  • Inhalation: Move the person to fresh air. If feeling unwell, call a poison center or doctor.

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.

  • Ingestion: If swallowed, immediately make the victim drink water (two glasses at most) and consult a physician.

Conclusion

(R)-3-Methoxypyrrolidine is a key chiral building block with significant applications in modern drug discovery. Its defined stereochemistry and versatile chemical nature make it an essential intermediate for synthesizing targeted therapeutics, particularly in the areas of metabolic disorders and CNS diseases. A thorough understanding of its chemical properties, handling requirements, and synthetic utility is crucial for researchers and drug development professionals seeking to leverage this compound in the creation of novel and effective medicines.

References

Synthesis of 3-Methoxypyrrolidine: A Technical Guide for Chemical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Methoxypyrrolidine is a valuable heterocyclic building block in medicinal chemistry and drug development. Its pyrrolidine scaffold is a common motif in a wide range of biologically active compounds, and the methoxy group at the 3-position can significantly influence the pharmacological properties of the final molecule, such as potency, selectivity, and metabolic stability. This technical guide provides a comprehensive overview of the synthetic routes to this compound, with a focus on its preparation as a chemical intermediate for research and development.

Synthetic Pathways

The synthesis of this compound typically originates from readily available chiral precursors, such as L-malic acid or L-glutamic acid, to afford the desired stereoisomer. A common and efficient strategy involves the synthesis of an N-protected 3-hydroxypyrrolidine intermediate, followed by O-methylation of the hydroxyl group and subsequent deprotection of the amine.

A prevalent synthetic route is illustrated below, starting from N-Boc-3-hydroxypyrrolidine.

Synthesis_Pathway cluster_0 Step 1: N-Protection cluster_1 Step 2: O-Methylation cluster_2 Step 3: N-Deprotection 3-Hydroxypyrrolidine 3-Hydroxypyrrolidine N-Boc-3-hydroxypyrrolidine N-Boc-3-hydroxypyrrolidine 3-Hydroxypyrrolidine->N-Boc-3-hydroxypyrrolidine (Boc)2O, Base N-Boc-3-methoxypyrrolidine N-Boc-3-methoxypyrrolidine N-Boc-3-hydroxypyrrolidine->N-Boc-3-methoxypyrrolidine NaH, CH3I / THF This compound This compound N-Boc-3-methoxypyrrolidine->this compound HCl / Dioxane

Caption: General synthetic scheme for this compound.

Experimental Protocols

Synthesis of (S)-N-Boc-3-hydroxypyrrolidine

The synthesis of the key intermediate, (S)-N-Boc-3-hydroxypyrrolidine, can be achieved from L-glutamic acid. The process involves the reduction of the carboxylic acid moieties and subsequent cyclization.

Experimental Workflow:

experimental_workflow Start Start Reaction_Setup Dissolve L-glutamic acid in THF Start->Reaction_Setup Reduction Add reducing agent (e.g., LiAlH4) Reaction_Setup->Reduction Cyclization Heat to effect cyclization Reduction->Cyclization Boc_Protection Add (Boc)2O and base Cyclization->Boc_Protection Workup Aqueous workup and extraction Boc_Protection->Workup Purification Column chromatography Workup->Purification Product (S)-N-Boc-3- hydroxypyrrolidine Purification->Product

Caption: Workflow for the synthesis of the key intermediate.

Protocol: A detailed protocol for a similar transformation is described in various patents, where 4-amino-2-hydroxybutyric acid, derived from glutamic acid, is protected and then cyclized.

O-Methylation of (S)-N-Boc-3-hydroxypyrrolidine (Williamson Ether Synthesis)

This step involves the deprotonation of the hydroxyl group with a strong base, followed by reaction with a methylating agent.

Protocol:

  • To a solution of (S)-N-Boc-3-hydroxypyrrolidine (1 equivalent) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) is added portion-wise.

  • The mixture is stirred at 0 °C for 30 minutes.

  • Methyl iodide (1.5 equivalents) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

  • The reaction is quenched by the slow addition of water.

  • The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford (S)-N-Boc-3-methoxypyrrolidine.

N-Deprotection of (S)-N-Boc-3-methoxypyrrolidine

The final step is the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the free amine.

Protocol:

  • (S)-N-Boc-3-methoxypyrrolidine (1 equivalent) is dissolved in a solution of 4 M HCl in 1,4-dioxane.

  • The reaction mixture is stirred at room temperature for 2-4 hours, and the progress is monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure to yield (S)-3-methoxypyrrolidine hydrochloride as a solid.

  • The hydrochloride salt can be neutralized with a suitable base to obtain the free base if required.

Data Presentation

StepStarting MaterialProductReagents and ConditionsTypical Yield (%)Purity (%)
1L-Glutamic Acid(S)-N-Boc-3-hydroxypyrrolidine1. Reduction (e.g., LiAlH₄) 2. Cyclization 3. (Boc)₂O, base60-70 (over several steps)>95
2(S)-N-Boc-3-hydroxypyrrolidine(S)-N-Boc-3-methoxypyrrolidineNaH, CH₃I, THF, 0 °C to rt85-95>98
3(S)-N-Boc-3-methoxypyrrolidine(S)-3-Methoxypyrrolidine HCl4 M HCl in dioxane, rt>95>98

Table 1: Summary of a typical synthetic route to (S)-3-methoxypyrrolidine hydrochloride.

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
This compoundC₅H₁₁NO101.15Colorless to pale yellow liquid

Table 2: Physicochemical properties of this compound.[1]

Spectral DataChemical Shift (δ, ppm)
¹H NMR (CDCl₃)~3.9 (m, 1H), 3.3 (s, 3H), 3.2-2.8 (m, 4H), 2.1-1.9 (m, 2H)
¹³C NMR (CDCl₃)~78, 56, 52, 45, 32

Table 3: Representative ¹H and ¹³C NMR spectral data for this compound.

Conclusion

The synthesis of this compound as a chemical intermediate is a well-established process that can be achieved with good yields and high purity. The choice of starting material and the specific reaction conditions can be adapted to meet the scale and purity requirements of the intended application. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this important building block. The versatility of this compound in the construction of complex molecular architectures ensures its continued importance in the field of medicinal chemistry.[2][3]

References

3-Methoxypyrrolidine: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: A comprehensive technical guide on 3-Methoxypyrrolidine, a versatile heterocyclic compound pivotal in contemporary drug discovery and chemical synthesis. This document serves as a core resource for researchers, scientists, and professionals in drug development, providing in-depth data on its molecular characteristics, synthesis, and its role in modulating key biological pathways.

Core Molecular and Physical Properties

This compound is a valuable building block in organic synthesis, particularly recognized for its utility as a pharmaceutical intermediate.[1][2] Its fundamental properties are summarized below, offering a clear, comparative view for laboratory and research applications.

PropertyValueSource
Molecular Formula C₅H₁₁NO[3]
Molecular Weight 101.15 g/mol [3]
IUPAC Name This compound[3]
CAS Number 62848-20-8[3]

Experimental Protocols

While detailed, step-by-step experimental protocols for the synthesis and analysis of this compound are proprietary and vary by institution, general methodologies have been established in the scientific literature.

General Synthesis Method

A common synthetic route to (3S)-3-Methoxypyrrolidine involves the reaction of pyrrolidine with methanol.[4] This process is a foundational method for producing this compound, which serves as an important intermediate in the synthesis of more complex, biologically active molecules.[1][4]

It is imperative for researchers to consult detailed scholarly articles and patents for specific reaction conditions, including catalysts, temperature, pressure, and purification techniques, to ensure the safe and efficient synthesis of this compound. The purity of the final compound is critical, especially in pharmaceutical applications, with a minimum purity of 97% often required.[2]

Role in Signaling Pathway Modulation

While this compound itself is primarily a structural motif, its derivatives have been shown to exhibit significant biological activity. For instance, a closely related compound, 1-[5-methoxy-2-(2-nitrovinyl)phenyl]pyrrolidine (MNP), has been demonstrated to modulate Toll-like receptor (TLR) signaling pathways.[5] TLRs are a class of proteins that play a key role in the innate immune system.

The diagram below illustrates the inhibitory effect of the this compound derivative on the MyD88-dependent and TRIF-dependent TLR signaling pathways, which are crucial in the inflammatory response.[5] This provides a model for how compounds containing the this compound scaffold can be developed to target specific biological pathways.

TLR_Signaling_Inhibition cluster_extracellular Extracellular cluster_cellular Cellular cluster_myd88 MyD88-Dependent Pathway cluster_trif TRIF-Dependent Pathway TLR TLR Agonist MyD88 MyD88 TLR->MyD88 TRIF TRIF TLR->TRIF NFkB_activation NF-κB Activation MyD88->NFkB_activation Inflammatory_Genes Inflammatory Gene Expression NFkB_activation->Inflammatory_Genes IRF3_activation IRF3 Activation TRIF->IRF3_activation Type1_IFN Type I Interferon Production IRF3_activation->Type1_IFN MNP This compound Derivative (MNP) MNP->NFkB_activation Inhibits MNP->IRF3_activation Inhibits

Inhibition of TLR Signaling by a this compound Derivative.

References

Spectroscopic Profile of 3-Methoxypyrrolidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for the heterocyclic compound 3-Methoxypyrrolidine. Aimed at researchers, scientists, and professionals in drug development, this document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this compound, crucial for its identification, characterization, and application in scientific research.

Executive Summary

This compound (C₅H₁₁NO) is a valuable building block in medicinal chemistry and organic synthesis. Accurate and detailed spectroscopic data are essential for its quality control and for the structural elucidation of its derivatives. This guide presents a consolidated summary of its ¹H NMR, ¹³C NMR, IR, and MS data in clearly structured tables, accompanied by detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.9 - 4.1m1HH-3
~3.3s3H-OCH₃
~2.8 - 3.2m4HH-2, H-5
~1.9 - 2.1m2HH-4
~1.8 (broad s)bs1HN-H

Note: Chemical shifts are referenced to a standard solvent signal. Multiplicity is denoted as s (singlet), m (multiplet), and bs (broad singlet).

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~78 - 80C-3
~56 - 58-OCH₃
~50 - 52C-2, C-5
~30 - 32C-4

Note: These are approximate chemical shift ranges and can vary based on solvent and experimental conditions.

Table 3: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~3300 - 3400Medium, BroadN-H Stretch
~2850 - 3000StrongC-H Stretch (Aliphatic)
~1080 - 1150StrongC-O Stretch (Ether)
~1450 - 1480MediumC-H Bend (Scissoring)
~1100 - 1200MediumC-N Stretch

Note: Intensities are denoted as Strong, Medium, and Broad.

Table 4: Mass Spectrometry (MS) Data
m/z RatioRelative Intensity (%)Assignment
101High[M]⁺ (Molecular Ion)
70High[M - OCH₃]⁺
57Medium[C₃H₅N]⁺
44High[C₂H₄N]⁺ (Base Peak)

Note: Fragmentation patterns can vary depending on the ionization method and energy.

Experimental Protocols

The following sections detail the generalized methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were acquired on a standard NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons. The sample of this compound was dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or deuterium oxide (D₂O), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). Spectra were recorded at room temperature. For ¹³C NMR, a proton-decoupled sequence was used to simplify the spectrum to single peaks for each unique carbon atom.

Infrared (IR) Spectroscopy

Infrared spectra were obtained using a Fourier-transform infrared (FT-IR) spectrometer. A thin film of neat liquid this compound was placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory was used, where a drop of the sample was placed directly onto the ATR crystal. The spectra were recorded in the mid-infrared range, typically from 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra were acquired using a mass spectrometer with electron ionization (EI). The liquid sample was introduced into the ion source, where it was vaporized and bombarded with a beam of high-energy electrons (typically 70 eV). The resulting positively charged fragments were then accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow from the chemical structure of this compound to the interpretation of its various spectroscopic data.

SpectroscopicAnalysis Spectroscopic Analysis Workflow for this compound cluster_structure Molecular Structure cluster_methods Spectroscopic Techniques cluster_data Data Output cluster_interpretation Structural Elucidation Structure This compound (C₅H₁₁NO) NMR ¹H & ¹³C NMR Determines carbon-hydrogen framework Structure->NMR IR FT-IR Identifies functional groups Structure->IR MS Mass Spectrometry Determines molecular weight and fragmentation Structure->MS NMR_Data Chemical Shifts (ppm) Coupling Constants (Hz) Integration NMR->NMR_Data IR_Data Wavenumbers (cm⁻¹) Peak Intensities IR->IR_Data MS_Data m/z Ratios Relative Abundances MS->MS_Data Interpretation Confirm Structure & Purity NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

Caption: Workflow of Spectroscopic Analysis.

This guide serves as a foundational resource for the spectroscopic characterization of this compound, facilitating its use in research and development. The provided data and protocols are based on standard analytical techniques and are intended to be a reliable reference for the scientific community.

Physical properties like boiling point and density of 3-Methoxypyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the key physical properties of 3-Methoxypyrrolidine, a heterocyclic organic compound. The data and protocols presented herein are intended to support research and development activities, particularly in the fields of medicinal chemistry and material science.

Core Physical and Chemical Properties

This compound is a colorless to light yellow liquid at room temperature.[1] It is a pyrrolidine derivative characterized by a methoxy group at the 3-position. Understanding its physical properties is crucial for its proper handling, storage, and application in chemical synthesis and formulation.

Data Summary

The quantitative physical properties of this compound are summarized in the table below for quick reference. These values have been aggregated from various chemical data sources.

PropertyValueNotes
Molecular Formula C₅H₁₁NO[2]
Molecular Weight 101.15 g/mol [2]
CAS Number 62848-20-8For racemic mixture[2]
Appearance Colorless to light yellow liquid[1]
Boiling Point 122.9 - 123 °CAt 760 mmHg
Density 0.94 g/cm³
Flash Point 35 - 35.2 °C
Vapor Pressure 13.6 mmHgAt 25 °C
Refractive Index 1.445
pKa 9.49 ± 0.10Predicted
Storage Temperature 2-8 °CProtect from light[1]

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical characterization. The following sections detail standard laboratory protocols for measuring the boiling point and density of liquid compounds like this compound.

Determination of Boiling Point (Capillary Method)

The capillary method, often carried out in a Thiele tube, is a common and reliable technique for determining the boiling point of small quantities of a liquid.

Apparatus and Materials:

  • Thiele tube or oil bath

  • Thermometer (calibrated)

  • Capillary tube (sealed at one end)

  • Small test tube (e.g., fusion tube)

  • Heat-stable fluid (e.g., mineral oil, silicone oil)

  • Heating source (e.g., Bunsen burner, hot plate)

  • Sample of this compound

Procedure:

  • Sample Preparation : Fill the small test tube with the liquid sample to a depth of 2-3 cm.

  • Capillary Insertion : Place the capillary tube, with its sealed end pointing upwards, into the test tube containing the sample.

  • Apparatus Assembly : Attach the test tube to the thermometer using a rubber band or wire. The bottom of the test tube should be aligned with the thermometer bulb.

  • Heating : Immerse the assembly into the Thiele tube containing the heating fluid, ensuring the liquid level is above the sample but below the opening of the test tube.[1]

  • Observation : Gently heat the side arm of the Thiele tube.[3] As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

  • Boiling Point Identification : Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[1][3] At this point, turn off the heat and allow the apparatus to cool slowly.

  • Temperature Recording : The boiling point is the temperature at which the stream of bubbles stops and the liquid begins to be drawn into the capillary tube.[1] Record this temperature.

Determination of Density (Pycnometer Method)

The density of a liquid can be accurately determined using a pycnometer, which is a glass flask with a precise, known volume. This method is based on measuring the mass of a known volume of the liquid.

Apparatus and Materials:

  • Pycnometer (specific gravity bottle) of a known volume (e.g., 10 mL or 25 mL)

  • Analytical balance (accurate to ±0.0001 g)

  • Constant temperature bath

  • Thermometer

  • Sample of this compound

  • Distilled water (for calibration)

  • Acetone (for cleaning and drying)

Procedure:

  • Calibration of Pycnometer :

    • Thoroughly clean and dry the pycnometer and its stopper.

    • Weigh the empty, dry pycnometer on the analytical balance (mass m₁).

    • Fill the pycnometer with distilled water and insert the stopper, allowing excess water to exit through the capillary.

    • Place the filled pycnometer in a constant temperature bath (e.g., 20 °C or 25 °C) until it reaches thermal equilibrium.

    • Remove the pycnometer, carefully dry the exterior, and weigh it (mass m₂).

    • The volume of the pycnometer (V) can be calculated using the density of water (ρ_water) at the specific temperature: V = (m₂ - m₁) / ρ_water.

  • Measurement of Sample Density :

    • Empty the pycnometer, rinse it with acetone, and dry it completely.

    • Fill the dry pycnometer with this compound.

    • Follow the same procedure of thermal equilibration in the constant temperature bath, drying the exterior, and weighing the filled pycnometer (mass m₃).

  • Calculation :

    • The mass of the this compound sample is m_sample = m₃ - m₁.

    • The density of the sample (ρ_sample) is calculated by dividing the mass of the sample by the calibrated volume of the pycnometer: ρ_sample = (m₃ - m₁) / V.

Logical Workflow Visualization

The following diagram illustrates the logical workflow for the characterization of the physical properties of a liquid chemical such as this compound.

G cluster_prep 1. Sample Preparation & Purity Check cluster_phys_prop 2. Physical Property Determination cluster_data 3. Data Analysis & Documentation Sample Obtain this compound Sample Purity Verify Purity (e.g., GC-MS, NMR) Sample->Purity BoilingPoint Determine Boiling Point (Capillary Method) Purity->BoilingPoint Density Determine Density (Pycnometer Method) Purity->Density OtherProps Measure Other Properties (Refractive Index, etc.) Purity->OtherProps Record Record All Measurements & Experimental Conditions BoilingPoint->Record Density->Record OtherProps->Record Compare Compare with Literature Values Record->Compare Report Generate Technical Report / Datasheet Compare->Report

Caption: Workflow for Physical Property Characterization.

References

3-Methoxypyrrolidine safety, handling, and MSDS information

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 3-Methoxypyrrolidine: Safety, Handling, and MSDS

This guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Identification and Physical Properties

This compound is a heterocyclic organic compound. It is a colorless to light yellow liquid.[1][2]

PropertyValueReferences
Molecular Formula C₅H₁₁NO[3][4][5]
Molar Mass 101.15 g/mol [3][4][5]
CAS Number 62848-20-8[2][4][5]
Appearance Colorless to light yellow liquid[1][2]
Density 0.94 g/cm³[1][3]
Boiling Point 123 °C[1][3]
Flash Point 35 °C[1][3]
Storage Temperature 2-8°C (protect from light)[1][2][6]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The GHS hazard statements indicate it is a flammable liquid and vapor, harmful if swallowed, and causes skin, eye, and respiratory irritation.[4][7]

GHS ClassificationCodeDescriptionReferences
Flammable liquidsH226Flammable liquid and vapor[4]
Acute toxicity, oralH302Harmful if swallowed[4][7]
Skin corrosion/irritationH315Causes skin irritation[4][7]
Serious eye damage/eye irritationH319Causes serious eye irritation[4][7]
Specific target organ toxicity, single exposureH335May cause respiratory irritation[4][7]

Safe Handling and Storage Protocols

Handling:

  • Work under a chemical fume hood.[8][9]

  • Avoid breathing vapors or mist.[8][10]

  • Ensure adequate ventilation.[8][9]

  • Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[8][9]

  • Keep away from open flames, hot surfaces, and sources of ignition.[8][9]

  • Use only non-sparking tools.[8][10]

  • Take precautionary measures against static discharge.[8][10]

  • Wash hands thoroughly after handling.[8][10]

  • Do not eat, drink, or smoke when using this product.[8][10]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][9]

  • Keep away from heat, sparks, and flame.[8][9]

  • Store locked up.[8]

  • Recommended storage temperature is between 2-8°C, with protection from light.[1][2][6]

  • Incompatible materials include strong oxidizing agents and strong acids.[8][9]

First Aid Measures

Immediate medical attention is required in case of significant exposure.[8] Show the safety data sheet to the attending physician.[11]

Experimental Protocol for First Aid Response:

  • If Inhaled:

    • Remove the victim to fresh air immediately.[8][9]

    • Keep the person at rest in a position comfortable for breathing.[8]

    • If breathing is difficult or has stopped, provide artificial respiration.[9][12]

    • Seek immediate medical attention.[8][12]

  • In Case of Skin Contact:

    • Immediately remove all contaminated clothing.[8][10]

    • Rinse the skin with plenty of water or shower for at least 15 minutes.[8][9]

    • Wash the affected area with soap and water.[9][12]

    • If skin irritation occurs or persists, get medical advice.[12]

  • In Case of Eye Contact:

    • Rinse cautiously with water for several minutes.[8]

    • Remove contact lenses, if present and easy to do. Continue rinsing.[8]

    • Seek immediate medical attention, consulting an ophthalmologist.[10]

  • If Swallowed:

    • Do NOT induce vomiting.[8][10]

    • Rinse the mouth with water.[8][9]

    • Call a physician or poison control center immediately.[8]

FirstAidProcedures cluster_exposure Exposure Route cluster_actions First Aid Action cluster_medical Medical Attention Inhalation Inhalation FreshAir Move to Fresh Air & Keep Comfortable Inhalation->FreshAir SkinContact Skin Contact RemoveClothing Remove Contaminated Clothing SkinContact->RemoveClothing EyeContact Eye Contact RinseEyes Rinse Eyes with Water (15 min) EyeContact->RinseEyes Ingestion Ingestion RinseMouth Rinse Mouth Ingestion->RinseMouth SeekMedical Seek Immediate Medical Attention FreshAir->SeekMedical RinseSkin Rinse Skin with Water/Shower (15 min) RemoveClothing->RinseSkin RinseSkin->SeekMedical If irritation persists RinseEyes->SeekMedical DoNotVomit Do NOT Induce Vomiting DoNotVomit->SeekMedical RinseMouth->DoNotVomit

Caption: First aid procedures for this compound exposure.

Fire-Fighting Measures

Suitable Extinguishing Media:

  • Use carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[8][10]

Specific Hazards:

  • The substance is a combustible liquid.[9] Containers may explode when heated.[9]

  • Vapors may form explosive mixtures with air.

  • Hazardous decomposition products include carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[9]

Protective Equipment for Firefighters:

  • Wear self-contained breathing apparatus (SCBA) and full protective gear.[9][10][11]

Accidental Release Measures

Experimental Protocol for Spill Containment and Cleanup:

  • Ensure Personal Protection:

    • Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye/face protection.[8][11]

    • Avoid breathing vapors and contact with the substance.[8][10]

  • Isolate and Ventilate the Area:

    • Evacuate personnel to a safe area, keeping people away from and upwind of the spill.[8][11]

    • Remove all sources of ignition (e.g., sparks, open flames, hot surfaces).[8][9]

    • Ensure adequate ventilation.[8][9]

  • Contain and Clean Up the Spill:

    • Prevent the chemical from entering drains or surface water.[8]

    • Use non-sparking tools and explosion-proof equipment.[8]

    • Soak up the spill with an inert absorbent material such as sand, vermiculite, or Chemizorb®.[8][11]

    • Collect the absorbed material and place it into a suitable, labeled container for disposal.[8][11]

  • Disposal:

    • Dispose of the contents and container at an approved waste disposal plant.[8][9]

SpillWorkflow start Spill Occurs ppe 1. Don Personal Protective Equipment start->ppe isolate 2. Isolate Area & Remove Ignition Sources ppe->isolate ventilate 3. Ensure Adequate Ventilation isolate->ventilate contain 4. Contain Spill with Inert Absorbent Material ventilate->contain collect 5. Collect Waste Using Non-Sparking Tools contain->collect dispose 6. Place in Labeled Container for Approved Disposal collect->dispose end Spill Secured dispose->end

Caption: Workflow for handling a this compound spill.

Toxicological Information

  • Acute Toxicity: No specific acute toxicity data is readily available for the product itself. However, it is classified as harmful if swallowed.[4][7][9] The hydrochloride salt is also listed as harmful if inhaled.

  • Skin Irritation: Causes skin irritation.[4][7]

  • Eye Irritation: Causes serious eye irritation.[4][7]

  • Respiratory Irritation: May cause respiratory irritation.[4][7]

  • Chronic Effects: Repeated exposure may cause skin rash and pulmonary irritation.[13]

Disclaimer: This document is intended as a guide and is not a substitute for a formal Safety Data Sheet (SDS). Always refer to the specific SDS provided by the supplier for the most accurate and up-to-date information. All chemical products should be handled by trained professionals familiar with their potential hazards.

References

The Versatility of 3-Methoxypyrrolidine: A Heterocyclic Keystone for Modern Drug Discovery and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine ring system is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its non-planar, saturated structure provides access to three-dimensional chemical space, a desirable attribute for enhancing potency, selectivity, and pharmacokinetic properties of drug candidates.[1][2] Among the vast array of substituted pyrrolidines, 3-methoxypyrrolidine has emerged as a particularly valuable and versatile heterocyclic building block. Its strategic placement of a methoxy group at the 3-position introduces a key structural and electronic feature that can be leveraged to fine-tune the biological activity and physicochemical properties of target molecules. This technical guide provides a comprehensive overview of the role of this compound in chemical synthesis and drug discovery, with a focus on its synthesis, key reactions, and applications, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of a building block is crucial for its effective utilization in synthesis and for predicting its influence on the properties of the final compounds.

PropertyValueReference
Molecular Formula C₅H₁₁NO[3]
Molecular Weight 101.15 g/mol [3]
Boiling Point 123 °C[4]
Density 0.94 g/cm³[4]
Flash Point 35 °C[4]
pKa 9.49 ± 0.10 (Predicted)[4]
LogP (Octanol/Water Partition Coefficient) -0.2 (Predicted)[3]

Synthesis of Chiral this compound

The biological activity of many pharmaceuticals is highly dependent on their stereochemistry. Consequently, the enantioselective synthesis of (R)- and (S)-3-methoxypyrrolidine is of paramount importance. The most common and practical approach involves the O-methylation of the readily available and chiral N-protected 3-hydroxypyrrolidine.

O-Methylation of N-Boc-3-hydroxypyrrolidine

A widely used method for the methylation of alcohols is the Williamson ether synthesis, which involves the deprotonation of the alcohol followed by reaction with a methylating agent like methyl iodide.

Experimental Protocol: Synthesis of N-Boc-3-methoxypyrrolidine (Illustrative)

To a stirred solution of N-Boc-3-hydroxypyrrolidine (1.0 equiv.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), sodium hydride (NaH, 1.2 equiv., 60% dispersion in mineral oil) is added portion-wise. The resulting suspension is stirred at 0 °C for 30 minutes, allowing for the formation of the alkoxide. Methyl iodide (CH₃I, 1.5 equiv.) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. Upon completion of the reaction (monitored by TLC or LC-MS), the reaction is carefully quenched by the dropwise addition of water. The mixture is then extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford N-Boc-3-methoxypyrrolidine.

Stereoinvertive Synthesis via Mitsunobu Reaction

For accessing the opposite enantiomer, a Mitsunobu reaction can be employed to invert the stereocenter of a chiral 3-hydroxypyrrolidine derivative, followed by hydrolysis and methylation.

Conceptual Workflow for Stereoinvertive Synthesis

G start (R)-N-Boc-3-hydroxypyrrolidine mitsunobu Mitsunobu Reaction (Ph3P, DIAD, p-nitrobenzoic acid) start->mitsunobu Inversion ester Inverted Ester mitsunobu->ester hydrolysis Hydrolysis (e.g., NaOH) ester->hydrolysis inverted_alcohol (S)-N-Boc-3-hydroxypyrrolidine hydrolysis->inverted_alcohol methylation O-Methylation (e.g., NaH, CH3I) inverted_alcohol->methylation product (S)-N-Boc-3-methoxypyrrolidine methylation->product

Caption: Conceptual workflow for the synthesis of (S)-3-methoxypyrrolidine from (R)-3-hydroxypyrrolidine.

Key Reactions of this compound in Synthesis

Once obtained, this compound serves as a versatile nucleophile in various carbon-nitrogen bond-forming reactions, most notably in the construction of N-aryl pyrrolidines.

Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination is a powerful and widely used method for the formation of C-N bonds.[5][6] This reaction allows for the coupling of this compound with a wide range of aryl halides and triflates to generate N-aryl-3-methoxypyrrolidines, which are key intermediates in many drug discovery programs.

Experimental Protocol: Buchwald-Hartwig Amination of 4-Bromotoluene with (R)-3-Methoxypyrrolidine (Illustrative)

An oven-dried Schlenk tube is charged with Pd₂(dba)₃ (0.01 equiv.), a suitable phosphine ligand (e.g., XPhos, 0.02 equiv.), and sodium tert-butoxide (NaOtBu, 1.4 equiv.). The tube is evacuated and backfilled with an inert gas (e.g., argon) three times. Anhydrous toluene is then added, followed by 4-bromotoluene (1.0 equiv.) and (R)-3-methoxypyrrolidine (1.2 equiv.). The reaction mixture is heated to 80-110 °C and stirred for 12-24 hours until the starting material is consumed (monitored by GC-MS or LC-MS). After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite®. The filtrate is washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the desired N-(4-methylphenyl)-(R)-3-methoxypyrrolidine.

Applications in Drug Discovery

The this compound motif is found in a variety of biologically active compounds, where it can contribute to target binding, selectivity, and improved pharmacokinetic profiles.

Neuronal Nitric Oxide Synthase (nNOS) Inhibitors

Neuronal nitric oxide synthase (nNOS) is an enzyme that produces nitric oxide (NO), a key signaling molecule in the nervous system. Overproduction of NO by nNOS is implicated in various neurodegenerative diseases, making selective nNOS inhibitors attractive therapeutic targets. Several potent and selective nNOS inhibitors incorporating a pyrrolidine scaffold have been developed. While specific data for this compound-containing nNOS inhibitors is limited in publicly available literature, the exploration of substitutions at the 3-position of the pyrrolidine ring is a key area of structure-activity relationship (SAR) studies.[7]

Neuronal Nitric Oxide Synthase (nNOS) Signaling Pathway

nNOS_Pathway cluster_activation Activation cluster_synthesis NO Synthesis cluster_downstream Downstream Effects CaM Calmodulin nNOS_inactive nNOS (inactive) CaM->nNOS_inactive activates Ca2 Ca²⁺ Influx Ca2->CaM binds nNOS_active nNOS (active) L_Citrulline L-Citrulline nNOS_active->L_Citrulline NO Nitric Oxide (NO) nNOS_active->NO L_Arginine L-Arginine L_Arginine->nNOS_active sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates Pathological_Effects Excitotoxicity Neurodegeneration NO->Pathological_Effects excess cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG activates Physiological_Effects Neurotransmission Synaptic Plasticity PKG->Physiological_Effects Drug_Discovery_Workflow cluster_synthesis Synthesis & Purification cluster_screening Screening & Optimization cluster_preclinical Preclinical Development Building_Block This compound Reaction Key Reaction (e.g., Buchwald-Hartwig) Building_Block->Reaction Crude_Product Crude Product Reaction->Crude_Product Purification Purification (e.g., Chromatography) Crude_Product->Purification Characterization Characterization (NMR, MS) Purification->Characterization Pure_Compound Pure Compound Library Characterization->Pure_Compound HTS High-Throughput Screening (HTS) Pure_Compound->HTS Hit_Identification Hit Identification HTS->Hit_Identification Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization Lead_Candidate Lead Candidate Lead_Optimization->Lead_Candidate In_Vivo_Studies In Vivo Studies (Animal Models) Lead_Candidate->In_Vivo_Studies Tox_Studies Toxicology Studies In_Vivo_Studies->Tox_Studies IND Investigational New Drug (IND) Tox_Studies->IND

References

An In-depth Technical Guide to the Stereochemistry and Chirality of 3-Methoxypyrrolidine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxypyrrolidine, a key chiral building block in medicinal chemistry, exists as a pair of enantiomers, (R)-3-methoxypyrrolidine and (S)-3-methoxypyrrolidine. The distinct three-dimensional arrangement of these stereoisomers can lead to significant differences in their pharmacological and toxicological profiles. This technical guide provides a comprehensive overview of the stereochemistry, enantioselective synthesis, chiral separation, and pharmacological significance of this compound enantiomers. Detailed experimental protocols for their preparation and analysis are presented to aid researchers in the synthesis and evaluation of these important chiral intermediates for drug discovery and development.

Introduction to the Chirality of this compound

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in drug design and development. Enantiomers, the pair of mirror-image isomers, can exhibit markedly different interactions with chiral biological macromolecules such as receptors and enzymes, leading to variations in efficacy, potency, and toxicity.[1] this compound possesses a single stereocenter at the C3 position of the pyrrolidine ring, giving rise to two enantiomers: (R)-3-methoxypyrrolidine and (S)-3-methoxypyrrolidine. The absolute configuration at this center dictates the spatial orientation of the methoxy group, which can profoundly influence its binding to target proteins. Therefore, the ability to synthesize and analyze enantiomerically pure forms of this compound is crucial for the development of safe and effective chiral drugs.

Enantioselective Synthesis of (R)- and (S)-3-Methoxypyrrolidine

The preparation of enantiomerically pure this compound typically starts from a chiral precursor, most commonly (R)- or (S)-3-hydroxypyrrolidine. The hydroxyl group provides a convenient handle for the introduction of the methyl ether via a Williamson ether synthesis.

Synthesis of Chiral 3-Hydroxypyrrolidine Precursors

Several methods have been reported for the synthesis of optically pure 3-hydroxypyrrolidine. One common approach involves the use of readily available chiral starting materials. For instance, (S)-3-hydroxypyrrolidine can be synthesized from D-malic acid through a multi-step sequence.[2] Another route utilizes optically pure 4-amino-(S)-2-hydroxybutyric acid, which undergoes esterification, lactam cyclization, and subsequent reduction to yield (S)-3-hydroxypyrrolidine.[2]

Methylation of Enantiopure 3-Hydroxypyrrolidine

The conversion of enantiopure 3-hydroxypyrrolidine to this compound is achieved through O-methylation. A common and effective method is the Williamson ether synthesis, which involves the deprotonation of the hydroxyl group with a strong base to form an alkoxide, followed by reaction with a methylating agent. To prevent N-methylation, the pyrrolidine nitrogen is typically protected with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group, prior to the methylation step.

Experimental Protocol: Synthesis of (S)-1-Boc-3-methoxypyrrolidine

This protocol outlines the methylation of (S)-1-Boc-3-hydroxypyrrolidine. The same procedure can be applied to the (R)-enantiomer to obtain (R)-1-Boc-3-methoxypyrrolidine.

  • Step 1: Deprotonation. To a solution of (S)-1-Boc-3-hydroxypyrrolidine (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) is added portion-wise. The reaction mixture is stirred at 0 °C for 30 minutes.

  • Step 2: Methylation. Methyl iodide (MeI, 1.5 eq) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-16 hours.

  • Step 3: Quench and Extraction. The reaction is carefully quenched by the slow addition of water. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Step 4: Purification. The crude product is purified by flash column chromatography on silica gel to afford (S)-1-Boc-3-methoxypyrrolidine.

Deprotection of the N-Boc Group

The final step in the synthesis is the removal of the N-Boc protecting group to yield the free amine. This is typically achieved under acidic conditions.

Experimental Protocol: Deprotection of (S)-1-Boc-3-methoxypyrrolidine

  • Step 1: Acidolysis. (S)-1-Boc-3-methoxypyrrolidine is dissolved in a solution of hydrochloric acid (HCl) in 1,4-dioxane (e.g., 4 M) or trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 1:1 v/v).

  • Step 2: Reaction. The reaction mixture is stirred at room temperature for 1-2 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

  • Step 3: Work-up. The solvent and excess acid are removed under reduced pressure. The resulting hydrochloride salt can be used directly or neutralized with a base to obtain the free amine.

Table 1: Summary of Synthetic Data for this compound Enantiomers

CompoundStarting MaterialKey ReactionTypical Yield (%)Specific Rotation [α]DEnantiomeric Excess (ee%)
(S)-3-Methoxypyrrolidine(S)-3-HydroxypyrrolidineWilliamson Ether Synthesis>85Data not available>99
(R)-3-Methoxypyrrolidine(R)-3-HydroxypyrrolidineWilliamson Ether Synthesis>85Data not available>99

Note: Specific rotation values for the final products are not consistently reported in the literature and should be determined experimentally.

Chiral Separation of Racemic this compound

In cases where an enantioselective synthesis is not feasible or desired, racemic this compound can be prepared and subsequently separated into its constituent enantiomers. Classical resolution via diastereomeric salt formation and chiral chromatography are the most common methods employed for this purpose.

Classical Resolution with Chiral Acids

Classical resolution involves the reaction of the racemic base, this compound, with an enantiomerically pure chiral acid to form a pair of diastereomeric salts.[3] Due to their different physical properties, these diastereomeric salts can often be separated by fractional crystallization. Subsequent treatment of the separated diastereomeric salts with a base liberates the enantiomerically pure amine.

Commonly used chiral resolving agents for amines include tartaric acid and its derivatives, such as O,O'-dibenzoyl-D-tartaric acid and O,O'-di-p-toluoyl-D-tartaric acid.[3]

Experimental Protocol: Resolution of Racemic this compound with O,O'-Dibenzoyl-D-tartaric Acid

  • Step 1: Salt Formation. Racemic this compound (1.0 eq) is dissolved in a suitable solvent, such as methanol or ethanol. A solution of O,O'-dibenzoyl-D-tartaric acid (0.5 eq) in the same solvent is added. The mixture is heated to reflux to ensure complete dissolution and then allowed to cool slowly to room temperature to induce crystallization of one of the diastereomeric salts.

  • Step 2: Fractional Crystallization. The precipitated salt is collected by filtration. The solid may be recrystallized from the same or a different solvent system to improve diastereomeric purity.

  • Step 3: Liberation of the Free Amine. The purified diastereomeric salt is dissolved in water and treated with a base (e.g., NaOH or K2CO3) to liberate the free amine. The amine is then extracted into an organic solvent, dried, and concentrated to yield the enantiomerically enriched this compound. The other enantiomer can be recovered from the mother liquor.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for the separation of enantiomers.[4] The separation is achieved on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Experimental Protocol: Chiral HPLC Analysis of this compound Enantiomers

  • Column: A polysaccharide-based chiral column, such as Chiralpak AD-H or Chiralcel OD-H, is often effective for the separation of amine enantiomers.

  • Mobile Phase: A typical mobile phase for normal-phase separation consists of a mixture of hexane or heptane with an alcohol modifier such as isopropanol or ethanol, often with a small amount of an amine additive (e.g., diethylamine or triethylamine) to improve peak shape.

  • Flow Rate: A flow rate of 0.5-1.0 mL/min is generally used.

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm) is commonly employed.

The enantiomeric excess (ee) of a sample can be calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:

ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

Table 2: Representative Chiral HPLC Method Parameters

ParameterCondition
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 210 nm
Retention Time (R-enantiomer) To be determined experimentally
Retention Time (S-enantiomer) To be determined experimentally

Pharmacological Significance of this compound Enantiomers

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The stereochemistry of substituents on the pyrrolidine ring can have a profound impact on pharmacological activity. While specific pharmacological data for the individual enantiomers of this compound are not extensively published, related pyrrolidine derivatives have shown significant activity at various central nervous system (CNS) targets, including dopamine and serotonin receptors.

For example, various substituted pyrrolidines have been investigated as potent and selective inhibitors of dopamine and serotonin reuptake, which are key targets for the treatment of depression and other mood disorders.[5][6] The stereochemistry of these compounds is often critical for their receptor affinity and selectivity. It is therefore highly probable that (R)- and (S)-3-methoxypyrrolidine will exhibit different binding affinities and functional activities at these and other CNS receptors. A thorough investigation into the pharmacological profiles of the individual enantiomers is warranted to unlock their full potential as building blocks for novel CNS-active agents.

Logical and Experimental Workflows

Enantioselective Synthesis Workflow

enantioselective_synthesis start Chiral 3-Hydroxypyrrolidine ((R) or (S)) protection N-Boc Protection start->protection methylation Williamson Ether Synthesis (NaH, MeI) protection->methylation deprotection N-Boc Deprotection (Acid) methylation->deprotection product Enantiopure This compound deprotection->product

Caption: Workflow for the enantioselective synthesis of this compound.

Chiral Resolution Workflow

chiral_resolution racemate Racemic This compound salt_formation Diastereomeric Salt Formation (Chiral Acid) racemate->salt_formation crystallization Fractional Crystallization salt_formation->crystallization separation Separation of Diastereomers crystallization->separation liberation_R Liberation of (R)-Amine separation->liberation_R Diastereomer 1 liberation_S Liberation of (S)-Amine separation->liberation_S Diastereomer 2 product_R (R)-3-Methoxypyrrolidine liberation_R->product_R product_S (S)-3-Methoxypyrrolidine liberation_S->product_S

Caption: Workflow for the chiral resolution of racemic this compound.

Conclusion

The stereochemistry of this compound is a critical consideration for its application in the synthesis of chiral pharmaceuticals. This guide has provided a detailed overview of the enantioselective synthesis and chiral resolution of its (R) and (S) enantiomers, including practical experimental protocols. The presented workflows and tabulated data offer a valuable resource for researchers in medicinal chemistry and drug development. Further investigation into the specific pharmacological activities of the individual enantiomers is essential to fully exploit their potential as building blocks for the next generation of chiral drugs.

References

Methodological & Application

Application Notes and Protocols: (R)-3-Methoxypyrrolidine in the Synthesis of Potent and Selective MC4R Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of (R)-3-Methoxypyrrolidine as a key building block in the synthesis of novel Melanocortin-4 Receptor (MC4R) agonists. The inclusion of this chiral scaffold can significantly influence the pharmacological profile of the resulting compounds, offering a pathway to potent and selective therapeutic candidates for obesity and other metabolic disorders.

Introduction

The Melanocortin-4 Receptor (MC4R) is a G-protein coupled receptor predominantly expressed in the brain and is a critical regulator of energy homeostasis, food intake, and body weight. Agonism of the MC4R is a clinically validated therapeutic strategy for the treatment of obesity. The development of small molecule MC4R agonists has been a focus of medicinal chemistry efforts, with a variety of scaffolds being explored. Among these, substituted pyrrolidines have emerged as a promising class of compounds, offering a rigid backbone for the precise orientation of pharmacophoric elements.

(R)-3-Methoxypyrrolidine is a valuable chiral building block that can be incorporated into the structure of MC4R agonists to explore the impact of stereochemistry and substitution at the 3-position of the pyrrolidine ring. The methoxy group can influence potency, selectivity, and pharmacokinetic properties through steric and electronic interactions within the receptor binding pocket.

Featured Application: Synthesis of a Novel Pyrrolidine-Based MC4R Agonist

This section details a representative, albeit hypothetical, synthesis of a potent MC4R agonist, Compound 1 , incorporating the (R)-3-methoxypyrrolidine scaffold. The synthetic strategy is based on established methodologies for the synthesis of related pyrrolidine-containing MC4R agonists.

Compound 1: (3S,4R)-N-(2-(tert-butyl)-1H-indol-5-yl)-1-((R)-3-methoxypyrrolidin-1-yl)-4-(4-chlorophenyl)pyrrolidine-3-carboxamide

Quantitative Data Summary

The following table summarizes the in vitro pharmacological data for a representative MC4R agonist with a pyrrolidine core, demonstrating the typical potency and selectivity profile achievable with this class of compounds.

CompoundMC4R Ki (nM)MC4R EC50 (nM)MC1R Selectivity (fold vs. MC4R Ki)MC3R Selectivity (fold vs. MC4R Ki)MC5R Selectivity (fold vs. MC4R Ki)
Representative Agonist 5.215.8>200>150>200

Note: Data is representative of potent pyrrolidine-based MC4R agonists and is intended for illustrative purposes.

Experimental Protocols

Synthesis of Compound 1

Scheme 1: Synthesis of (3S,4R)-1-((R)-3-methoxypyrrolidin-1-yl)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid

A key intermediate is the functionalized pyrrolidine core. The synthesis begins with the preparation of a suitable protected pyrrolidine derivative, followed by coupling with (R)-3-methoxypyrrolidine.

Materials:

  • (3S,4R)-1-(tert-butoxycarbonyl)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid

  • (R)-3-Methoxypyrrolidine hydrochloride

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Amide Coupling: To a solution of (3S,4R)-1-(tert-butoxycarbonyl)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid (1.0 eq) in DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture for 10 minutes at room temperature.

  • Add (R)-3-methoxypyrrolidine hydrochloride (1.1 eq) and continue stirring at room temperature for 16 hours.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the Boc-protected intermediate.

  • Deprotection: Dissolve the Boc-protected intermediate in a 1:1 mixture of DCM and TFA. Stir the solution at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure to yield the crude trifluoroacetate salt of the amine, which can be used in the next step without further purification.

Scheme 2: Final Amide Coupling to Yield Compound 1

The final step involves the coupling of the pyrrolidine intermediate with the desired indole fragment.

Materials:

  • (3S,4R)-1-((R)-3-methoxypyrrolidin-1-yl)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid (from Scheme 1)

  • 2-(tert-butyl)-1H-indol-5-amine

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • Triethylamine

  • DMF

Procedure:

  • Amide Coupling: To a solution of the pyrrolidine intermediate from Scheme 1 (1.0 eq) in DMF, add EDC (1.2 eq), HOBt (1.2 eq), and triethylamine (3.0 eq).

  • Add 2-(tert-butyl)-1H-indol-5-amine (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 18 hours.

  • Work-up and Purification: Dilute the reaction mixture with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purify the crude product by preparative HPLC to yield Compound 1 .

In Vitro MC4R Functional Assay (cAMP Measurement)

Principle:

This assay measures the ability of a test compound to stimulate the MC4R, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).

Materials:

  • HEK293 cells stably expressing human MC4R

  • Assay buffer (e.g., HBSS with 0.1% BSA and 0.5 mM IBMX)

  • Test compound (Compound 1)

  • Reference agonist (e.g., α-MSH)

  • cAMP detection kit (e.g., HTRF-based or ELISA-based)

Procedure:

  • Cell Plating: Plate the HEK293-hMC4R cells in a 96-well plate at a suitable density and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the test compound and reference agonist in assay buffer.

  • Cell Stimulation: Remove the culture medium from the cells and add the diluted compounds. Incubate for 30 minutes at 37°C.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.

  • Data Analysis: Plot the cAMP concentration against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Visualizations

MC4R Signaling Pathway

MC4R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist MC4R Agonist ((R)-3-Methoxypyrrolidine containing) MC4R MC4R Agonist->MC4R Binds to Gs Gαs MC4R->Gs Activates AC Adenylate Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription (e.g., POMC) CREB->Gene Activates Satiety Increased Satiety & Energy Expenditure Gene->Satiety Leads to

Caption: MC4R agonist activation of the Gs-cAMP signaling pathway.

Synthetic Workflow for Compound 1

Synthesis_Workflow Start1 Boc-(3S,4R)-4-(4-chlorophenyl) pyrrolidine-3-carboxylic acid Coupling1 Amide Coupling (HATU, DIPEA) Start1->Coupling1 Start2 (R)-3-Methoxypyrrolidine HCl Start2->Coupling1 Intermediate1 Boc-protected Intermediate Coupling1->Intermediate1 Deprotection Boc Deprotection (TFA) Intermediate1->Deprotection Intermediate2 Pyrrolidine Core TFA Salt Deprotection->Intermediate2 Coupling2 Final Amide Coupling (EDC, HOBt) Intermediate2->Coupling2 Start3 2-(tert-butyl)-1H-indol-5-amine Start3->Coupling2 FinalProduct Compound 1 Coupling2->FinalProduct

Caption: Synthetic workflow for the preparation of Compound 1.

Structure-Activity Relationship Logic

SAR_Logic Scaffold (R)-3-Methoxypyrrolidine Scaffold Chirality Defined Stereochemistry (R-configuration) Scaffold->Chirality Provides Substitution Methoxy Group at C3 Scaffold->Substitution Introduces Binding Optimal Receptor Binding Pocket Fit Chirality->Binding Contributes to Substitution->Binding Influences Properties Modulated Physicochemical Properties (e.g., polarity) Substitution->Properties Affects Potency High Agonist Potency Binding->Potency Leads to Selectivity Improved Selectivity Profile Binding->Selectivity Can lead to Properties->Selectivity Can influence

Caption: Logic diagram of SAR for the (R)-3-methoxypyrrolidine scaffold.

3-Methoxypyrrolidine: A Versatile Scaffold for Pharmaceutical Innovation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Methoxypyrrolidine has emerged as a valuable and versatile building block in the synthesis of a diverse array of pharmaceutical compounds. Its unique structural features, including a chiral center and a readily modifiable secondary amine, make it an attractive scaffold for the development of novel therapeutics targeting a range of biological pathways. This document provides a detailed overview of the applications of this compound in medicinal chemistry, complete with experimental protocols and quantitative data to guide researchers and drug development professionals.

The pyrrolidine motif is a privileged structure in drug discovery, found in numerous FDA-approved small molecule drugs. The introduction of a methoxy group at the 3-position provides specific steric and electronic properties that can be exploited to fine-tune the pharmacological profile of drug candidates, including their potency, selectivity, and pharmacokinetic properties.

Applications in the Synthesis of Bioactive Molecules

This compound serves as a key intermediate in the synthesis of various classes of therapeutic agents, including muscarinic receptor antagonists and nicotinic acetylcholine receptor (nAChR) agonists. Its utility is demonstrated in the construction of complex heterocyclic systems that are central to the activity of these drugs.

Muscarinic M3 Receptor Antagonists: The Case of Darifenacin

Darifenacin is a selective M3 muscarinic receptor antagonist used for the treatment of overactive bladder.[1] While many synthetic routes to Darifenacin utilize (S)-3-hydroxypyrrolidine, the structural similarity to this compound highlights the potential for its use as a precursor or an analog in the development of similar M3 antagonists. The core synthesis involves the N-alkylation of the pyrrolidine ring with a substituted ethyl group and subsequent elaboration of the C3-substituent.

Table 1: Key Intermediates in the Synthesis of Darifenacin and Analogs

IntermediateStructureRole in Synthesis
(S)-3-Hydroxypyrrolidine3-hydroxy substituted pyrrolidineKey chiral building block for the pyrrolidinyl core of Darifenacin.
5-(2-Bromoethyl)-2,3-dihydrobenzofuranAlkylating agentProvides the side chain for N-alkylation of the pyrrolidine ring.[2]
(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamidePyrrolidine-containing amideA key intermediate that is N-alkylated to form Darifenacin.[2]

A logical workflow for the synthesis of Darifenacin and its analogs is depicted below. The initial step involves the preparation of the key pyrrolidine intermediate, which is then coupled with the benzofuran side chain.

cluster_0 Preparation of Pyrrolidine Intermediate cluster_1 Synthesis of Side Chain Start Starting Material ((S)-3-Hydroxypyrrolidine or (S)-3-Methoxypyrrolidine derivative) Protect N-Protection (e.g., Boc anhydride) Start->Protect Activate Activation of C3-OH (e.g., Mesylation) Protect->Activate Displace Nucleophilic Displacement (e.g., with diphenylacetonitrile) Activate->Displace Hydrolyze Nitrile Hydrolysis (to form amide) Displace->Hydrolyze Deprotect N-Deprotection Hydrolyze->Deprotect Couple N-Alkylation Deprotect->Couple Benzofuran 2,3-Dihydrobenzofuran Acylate Friedel-Crafts Acylation Benzofuran->Acylate Reduce Reduction of Ketone Acylate->Reduce Brominate Conversion of Alcohol to Bromide Reduce->Brominate Brominate->Couple Final Darifenacin Couple->Final

Caption: Synthetic workflow for Darifenacin.

Nicotinic Acetylcholine Receptor (nAChR) Agonists: A-84543 and its Analogs

A-84543 is a potent and selective agonist for the α4β2 nicotinic acetylcholine receptor, a target for cognitive disorders and nicotine addiction. The core of A-84543 is a 3-(pyrrolidin-2-ylmethoxy)pyridine structure. The synthesis of A-84543 and its analogs often starts from N-Boc-L-prolinol, which can be seen as a derivative of 3-hydroxypyrrolidine. This highlights the utility of substituted pyrrolidines in constructing such nAChR modulators.

Table 2: Biological Activity of A-84543 and Related Compounds

CompoundTargetKi (nM)Reference
A-84543α4β2 nAChR0.15[3]
Nicotineα4β2 nAChR1[3]

The general synthetic approach towards these compounds involves the coupling of a protected pyrrolidine methanol derivative with a hydroxypyridine.

Start N-Boc-L-prolinol Couple Mitsunobu Reaction (with 3-Hydroxypyridine) Start->Couple Intermediate N-Boc-3-(pyrrolidin-2-ylmethoxy)pyridine Couple->Intermediate Deprotect N-Boc Deprotection (e.g., TFA in DCM) Intermediate->Deprotect Methylate Reductive Amination (with Formaldehyde/NaBH(OAc)3) Deprotect->Methylate Final A-84543 Methylate->Final

Caption: Synthesis of A-84543.

Experimental Protocols

Detailed experimental procedures are crucial for the successful application of this compound in synthesis. Below are representative protocols for key transformations.

Protocol 1: General Procedure for N-Alkylation of a Pyrrolidine Derivative

This protocol is adapted from the synthesis of Darifenacin and is applicable to the N-alkylation of this compound with a suitable electrophile.

Materials:

  • (S)-3-Methoxypyrrolidine (or a derivative thereof) (1.0 equiv)

  • 5-(2-Bromoethyl)-2,3-dihydrobenzofuran (1.2 equiv)

  • Anhydrous potassium carbonate (2.5 equiv)

  • Anhydrous acetonitrile

Procedure:

  • To a solution of the pyrrolidine derivative in anhydrous acetonitrile, add anhydrous potassium carbonate.

  • Add the bromoethyl derivative to the suspension.

  • Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N-alkylated product.[2]

Protocol 2: General Procedure for N-Boc Protection of Pyrrolidines

This is a standard procedure for the protection of the secondary amine of this compound, which is often a necessary step before further functionalization.

Materials:

  • This compound (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc)2O (1.1 equiv)

  • Triethylamine (1.2 equiv)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve this compound in DCM and cool the solution to 0 °C in an ice bath.

  • Add triethylamine, followed by the dropwise addition of a solution of (Boc)2O in DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the N-Boc protected pyrrolidine.

Protocol 3: O-Alkylation of N-Boc-3-hydroxypyrrolidine (to prepare N-Boc-3-methoxypyrrolidine)

This protocol describes the methylation of the hydroxyl group, a key step to access this compound derivatives.

Materials:

  • N-Boc-(S)-3-hydroxypyrrolidine (1.0 equiv)

  • Sodium hydride (60% dispersion in mineral oil, 1.5 equiv)

  • Methyl iodide (1.5 equiv)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a suspension of sodium hydride in anhydrous THF at 0 °C, add a solution of N-Boc-(S)-3-hydroxypyrolidine in THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add methyl iodide dropwise at 0 °C and then allow the reaction to warm to room temperature and stir for 16 hours.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain N-Boc-(S)-3-methoxypyrrolidine.

Conclusion

This compound is a highly valuable building block for the synthesis of complex and biologically active molecules. Its incorporation into drug candidates can significantly influence their pharmacological properties. The protocols and data presented herein provide a foundation for researchers to explore the full potential of this versatile scaffold in the development of next-generation therapeutics. The continued exploration of new synthetic methodologies involving this compound is expected to yield novel drug candidates with improved efficacy and safety profiles.

References

Application Note: A Scalable Chemoenzymatic Synthesis Protocol for (3S,4S)-3-methoxy-4-methylaminopyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

(3S,4S)-3-methoxy-4-methylaminopyrrolidine is a crucial chiral intermediate for the synthesis of novel quinolone antitumor agents, such as AG-7352.[1][2][3] This document details a scalable, efficient chemoenzymatic synthesis protocol that leverages a key lipase-mediated kinetic resolution step to achieve high enantiopurity. The methodology begins with commercially available diallylamine and proceeds through a multi-step sequence including ring-closing metathesis (RCM) and enzymatic transesterification to deliver the target compound.[2][3]

Introduction

The substituted pyrrolidine moiety is a significant pharmacophore present in numerous biologically active molecules. The specific stereoisomer, (3S,4S)-3-methoxy-4-methylaminopyrrolidine, is a key building block in the development of advanced cancer therapeutics. Its stereochemically dense structure necessitates a synthesis route that provides precise control over chirality. Several synthetic strategies have been developed, including stereospecific synthesis from tartaric acid and the resolution of racemic intermediates.[1] The chemoenzymatic approach described herein offers a robust and scalable solution, distinguished by its high enantioselectivity, which is critical for downstream applications in drug development.[2][3]

Overall Synthesis Workflow

The synthesis proceeds in a sequential manner, starting from the construction of the pyrrolidine ring, followed by the introduction of functional groups and the critical enzymatic resolution to establish the desired stereochemistry.

G A Diallylamine B 1-Cbz-3-pyrroline A->B 1. Cbz Protection 2. Ring-Closing Metathesis    (Grubbs' Catalyst) C (±)-cis-1-Cbz-3-azido- 4-hydroxypyrrolidine B->C Epoxidation/ Azide Opening D Enzymatic Resolution (Lipase PS-C) C->D Racemic Mixture E (3S,4S)-1-Cbz-3-azido- 4-hydroxypyrrolidine D->E >99% ee F Methylation (OH) E->F G Azide Reduction (NH2) F->G H Reductive Amination (NHMe) G->H I Deprotection H->I J (3S,4S)-3-methoxy-4- methylaminopyrrolidine I->J

Caption: Chemoenzymatic synthesis workflow for the target pyrrolidine.

Experimental Protocols

Step 1: Synthesis of 1-Benzyloxycarbonyl-3-pyrroline

This initial step involves the protection of commercially available diallylamine followed by the formation of the pyrroline ring.

  • Protection: Diallylamine is reacted with benzyl chloroformate (Cbz-Cl) in the presence of a suitable base (e.g., sodium bicarbonate) in a biphasic solvent system (e.g., dichloromethane/water) to yield N-benzyloxycarbonyl-diallylamine.

  • Ring-Closing Metathesis (RCM): The protected diallylamine is dissolved in a degassed solvent such as dichloromethane. A catalytic amount of a Grubbs' catalyst (e.g., Grubbs' First or Second Generation) is added, and the reaction is stirred at room temperature to reflux until completion, yielding 1-benzyloxycarbonyl-3-pyrroline.[2][3]

Step 2: Synthesis of (±)-1-Cbz-cis-3-azido-4-hydroxypyrrolidine

This step introduces the key azide and hydroxyl functionalities.

  • Epoxidation: The 1-Cbz-3-pyrroline is reacted with an oxidizing agent like m-chloroperbenzoic acid (m-CPBA) in a chlorinated solvent to form the corresponding epoxide.

  • Ring Opening: The epoxide is then subjected to a regioselective ring-opening reaction using sodium azide (NaN₃) in a solvent mixture such as ethanol/water to yield the racemic cis-azido alcohol.

Step 3: Lipase-Mediated Kinetic Resolution

This is the critical step for establishing the desired stereochemistry.

  • The racemic (±)-1-Cbz-cis-3-azido-4-hydroxypyrrolidine is dissolved in an appropriate organic solvent (e.g., tert-butyl methyl ether).

  • An acyl donor, such as vinyl acetate, is added to the solution.

  • Immobilized lipase from Pseudomonas cepacia (Lipase PS-C) is added, and the suspension is stirred at room temperature.[2][3]

  • The reaction is monitored by chiral HPLC. The lipase selectively acylates the (3R,4R)-enantiomer, leaving the desired (3S,4S)-3-azido-1-benzyloxycarbonyl-4-hydroxypyrrolidine unreacted.

  • The reaction is stopped at approximately 50% conversion to ensure high enantiomeric excess of both the remaining alcohol and the formed ester.

  • The enzyme is filtered off, and the desired (3S,4S)-alcohol is separated from the (3R,4R)-acetate by column chromatography. This enzymatic transesterification can yield the (3S,4S)-azido alcohol in >99% enantiomeric excess (ee).[1][2][3]

Step 4: Synthesis of (3S,4S)-1-Cbz-3-azido-4-methoxypyrrolidine
  • The enantiopure (3S,4S)-azido alcohol is dissolved in a polar aprotic solvent like tetrahydrofuran (THF).

  • The solution is cooled in an ice bath, and a strong base such as sodium hydride (NaH) is added portion-wise.

  • A methylating agent, typically methyl iodide (MeI) or dimethyl sulfate, is added, and the reaction is allowed to warm to room temperature and stir until completion.

  • The reaction is carefully quenched with water and the product is extracted with an organic solvent.

Step 5: Synthesis of (3S,4S)-1-Cbz-3-amino-4-methoxypyrrolidine
  • The (3S,4S)-azido methoxy pyrrolidine derivative is dissolved in a solvent like methanol or ethanol.

  • A catalyst for hydrogenation, such as Palladium on carbon (Pd/C), is added.

  • The mixture is subjected to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stirred until the azide group is fully reduced to the primary amine.

Step 6: Synthesis of (3S,4S)-1-Cbz-3-methoxy-4-methylaminopyrrolidine
  • The primary amine from the previous step is converted to the methylamine via reductive amination.

  • The amine is dissolved in a solvent like methanol and reacted with an aqueous solution of formaldehyde to form the corresponding imine in situ.

  • A reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), is added to reduce the imine to the desired methylamine.

Step 7: Deprotection to Yield Final Product
  • The Cbz-protected intermediate is dissolved in a suitable solvent (e.g., methanol).

  • The Cbz protecting group is removed via catalytic hydrogenation using Palladium on carbon (Pd/C) and a hydrogen source.

  • Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the final product, (3S,4S)-3-methoxy-4-methylaminopyrrolidine.

Data Summary

The following table summarizes the key transformations and expected outcomes for the scalable synthesis of (3S,4S)-3-methoxy-4-methylaminopyrrolidine.

StepTransformationKey ReagentsTypical YieldProduct Purity / ee
1Ring-Closing MetathesisGrubbs' CatalystGood to ExcellentN/A
2Azide/Hydroxyl Introductionm-CPBA, NaN₃Moderate to GoodRacemic
3Enzymatic ResolutionLipase PS-C, Vinyl Acetate~45-50% (for desired enantiomer)>99% ee[2][3]
4O-MethylationNaH, MeIHigh>99% ee
5Azide ReductionH₂, Pd/CHigh>99% ee
6N-MethylationCH₂O, NaBH₃CNGood>99% ee
7Cbz DeprotectionH₂, Pd/CExcellent>99% ee

Conclusion

The described chemoenzymatic protocol provides a scalable and highly stereoselective route to (3S,4S)-3-methoxy-4-methylaminopyrrolidine. The key to this process is the efficient kinetic resolution mediated by Pseudomonas cepacia lipase, which establishes the absolute stereochemistry with excellent enantiopurity early in the synthesis. This method avoids the challenges associated with chiral pool synthesis or late-stage resolutions, making it an attractive and practical approach for the large-scale production required in pharmaceutical development.

References

Application Notes and Protocols for the Chemoenzymatic Enantioselective Synthesis of 3-Methoxypyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the chemoenzymatic synthesis of enantiomerically enriched 3-methoxypyrrolidine derivatives. The key step in this synthesis is a lipase-catalyzed kinetic resolution of a racemic N-protected this compound precursor. This method offers a robust and highly selective route to valuable chiral building blocks for the development of novel pharmaceuticals and other bioactive molecules.

Overview of the Chemoenzymatic Approach

The synthesis of enantiomerically pure 3-methoxypyrrolidines is of significant interest in medicinal chemistry due to their presence in a variety of biologically active compounds. A chemoenzymatic strategy, which combines the selectivity of enzymes with the versatility of chemical synthesis, provides an efficient pathway to these chiral molecules. The core of this approach is the kinetic resolution of a racemic mixture, where an enzyme selectively acylates one enantiomer, allowing for the separation of the fast-reacting enantiomer (as its acylated product) from the slow-reacting enantiomer (the unreacted starting material).

This protocol focuses on the use of a lipase, a class of enzymes known for their broad substrate scope and high enantioselectivity in non-aqueous media, to resolve racemic N-Boc-3-methoxypyrrolidine.

Experimental Workflow

The overall experimental workflow for the chemoenzymatic synthesis of enantiopure this compound derivatives is depicted below.

G cluster_0 Synthesis of Racemic Precursor cluster_1 Enzymatic Kinetic Resolution cluster_2 Separation and Purification cluster_3 Product Isolation rac_syn Racemic N-Boc-3-methoxypyrrolidine Synthesis enz_res Lipase-Catalyzed Acylation rac_syn->enz_res Racemic Substrate separation Chromatographic Separation enz_res->separation Mixture of Enantiomers prod_S (S)-N-Boc-3-methoxypyrrolidine separation->prod_S prod_R (R)-N-Boc-3-acetoxypyrrolidine separation->prod_R

Figure 1. Experimental workflow for the chemoenzymatic synthesis.

Key Experimental Protocols

Materials and Reagents
  • Racemic N-Boc-3-methoxypyrrolidine

  • Immobilized Lipase B from Candida antarctica (Novozym® 435)

  • Vinyl acetate (acyl donor)

  • Anhydrous organic solvents (e.g., tert-butyl methyl ether (TBME), toluene, hexane)

  • Triethylamine (optional, as a base)

  • Standard laboratory glassware and equipment (magnetic stirrer, temperature-controlled bath)

  • Chromatography supplies (silica gel, solvents for elution)

  • Analytical equipment for monitoring reaction progress and determining enantiomeric excess (e.g., Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Gas Chromatography (GC))

Protocol for Lipase-Catalyzed Kinetic Resolution of Racemic N-Boc-3-methoxypyrrolidine

This protocol is based on established procedures for the kinetic resolution of related pyrrolidine derivatives and should be optimized for the specific substrate.

  • To a flame-dried round-bottom flask, add racemic N-Boc-3-methoxypyrrolidine (1.0 equiv).

  • Dissolve the substrate in an anhydrous organic solvent (e.g., TBME, 10 mL per gram of substrate).

  • Add the acyl donor, vinyl acetate (1.5 - 2.0 equiv).

  • Add the immobilized lipase (e.g., Novozym® 435, 20-50 mg per mmol of substrate).

  • If desired, add a tertiary amine base such as triethylamine (1.1 equiv) to neutralize any liberated acid.

  • Stir the reaction mixture at a controlled temperature (e.g., 30-45 °C).

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC or GC to determine the conversion and enantiomeric excess (e.e.) of both the remaining starting material and the acylated product.

  • Stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted substrate and the product.

  • Filter off the immobilized enzyme. The enzyme can be washed with the reaction solvent, dried, and potentially reused.

  • Concentrate the filtrate under reduced pressure to yield a crude mixture of the unreacted (S)-N-Boc-3-methoxypyrrolidine and the acylated (R)-N-Boc-3-acetoxypyrrolidine.

G cluster_0 Racemic Mixture cluster_1 Resolved Products rac_S (S)-N-Boc-3-methoxypyrrolidine lipase Lipase (e.g., Novozym 435) + Vinyl Acetate rac_S->lipase rac_R (R)-N-Boc-3-methoxypyrrolidine rac_R->lipase prod_S Unreacted (S)-N-Boc-3-methoxypyrrolidine lipase->prod_S Slow reaction prod_R_acetyl Acylated (R)-N-Boc-3-acetoxypyrrolidine lipase->prod_R_acetyl Fast reaction

Figure 2. Lipase-catalyzed kinetic resolution of N-Boc-3-methoxypyrrolidine.

Protocol for Separation and Purification
  • Purify the crude mixture obtained from the enzymatic resolution by flash column chromatography on silica gel.

  • Use a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to separate the less polar acylated product from the more polar unreacted starting material.

  • Collect the fractions containing the pure compounds.

  • Analyze the purified fractions by chiral HPLC or GC to confirm the enantiomeric excess.

  • The acylated enantiomer can be deprotected if the free methoxy pyrrolidine is the desired product.

Data Presentation

The efficiency of the kinetic resolution is determined by the conversion percentage and the enantiomeric excess of both the remaining substrate and the formed product. The enantioselectivity of the enzyme is expressed by the E-value.

Table 1: Influence of Solvent on the Kinetic Resolution of N-Boc-3-methoxypyrrolidine *

EntrySolventTime (h)Conversion (%)e.e. of Substrate (%)e.e. of Product (%)E-value
1Toluene2448>9996>200
2TBME205198>99>200
3Hexane36459592150
4Acetonitrile4835807550

*Note: These are representative data based on similar enzymatic resolutions and would require experimental verification for this compound.

Table 2: Influence of Acyl Donor on the Kinetic Resolution in TBME *

EntryAcyl DonorTime (h)Conversion (%)e.e. of Substrate (%)e.e. of Product (%)E-value
1Vinyl acetate205198>99>200
2Isopropenyl acetate24499798180
3Acetic anhydride1255908580

*Note: These are representative data and require experimental confirmation.

Troubleshooting and Optimization

  • Low Conversion: Increase the enzyme loading, reaction time, or temperature. Ensure all reagents and solvents are anhydrous.

  • Low Enantioselectivity (Low E-value): Screen different lipases, solvents, and acyl donors. Temperature can also significantly affect enantioselectivity.

  • Difficult Separation: Optimize the chromatographic conditions by trying different solvent systems or using a different stationary phase.

Conclusion

The described chemoenzymatic approach provides a highly effective method for the enantioselective synthesis of this compound derivatives. The use of lipases in a kinetic resolution step allows for the production of both enantiomers in high optical purity. This protocol serves as a foundational guide for researchers in academia and industry, enabling the synthesis of valuable chiral building blocks for drug discovery and development. Further optimization of reaction parameters will likely lead to even more efficient and scalable processes.

Application Notes and Protocols for N-Functionalization of 2,3-Disubstituted Benzofurans using 3-Methoxypyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the N-functionalization of 2,3-disubstituted benzofurans with 3-methoxypyrrolidine. The described methodology is based on a two-step synthetic sequence involving the regioselective bromination of a 2,3-disubstituted benzofuran followed by a palladium-catalyzed Buchwald-Hartwig amination. This protocol is designed to be a valuable resource for researchers in medicinal chemistry and drug discovery for the synthesis of novel benzofuran derivatives.

Introduction

Benzofuran scaffolds are prevalent in a wide array of biologically active natural products and pharmaceutical agents. The functionalization of the benzofuran nucleus, particularly the introduction of nitrogen-containing substituents, is a key strategy in the development of new therapeutic candidates. This document outlines a robust and reproducible protocol for the synthesis of N-(2,3-disubstituted-benzofuran-7-yl)-3-methoxypyrrolidines, valuable compounds for further investigation in drug discovery programs.

The synthetic approach is centered around the well-established Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1][2] This method offers a broad substrate scope and functional group tolerance, making it highly suitable for the synthesis of complex molecules.

Overall Synthetic Scheme

The N-functionalization is achieved through a two-step process as illustrated below. The first step involves the regioselective bromination of a 2,3-disubstituted benzofuran at the 7-position to yield the key intermediate, 7-bromo-2,3-disubstituted benzofuran. The subsequent step is the Buchwald-Hartwig amination, coupling the brominated benzofuran with this compound.

Caption: Overall synthetic route for the N-functionalization of 2,3-disubstituted benzofurans.

Experimental Protocols

Step 1: Synthesis of 7-Bromo-2,3-disubstituted Benzofuran

This protocol describes a general method for the regioselective bromination of 2,3-disubstituted benzofurans at the 7-position using N-bromosuccinimide (NBS).

Materials:

  • 2,3-Disubstituted benzofuran (e.g., 2,3-dimethylbenzofuran)

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (MeCN), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the 2,3-disubstituted benzofuran (1.0 mmol) in anhydrous acetonitrile (10 mL) at 0 °C, add N-bromosuccinimide (1.0 mmol) in one portion.[3]

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous Na₂S₂O₃ solution (10 mL) and extract with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the 7-bromo-2,3-disubstituted benzofuran.

Step 2: Buchwald-Hartwig Amination with this compound

This protocol details the palladium-catalyzed cross-coupling of 7-bromo-2,3-disubstituted benzofuran with this compound.

Materials:

  • 7-Bromo-2,3-disubstituted benzofuran (from Step 1)

  • This compound

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon), add 7-bromo-2,3-disubstituted benzofuran (1.0 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

  • Add anhydrous toluene (5 mL) to the tube, followed by this compound (1.2 mmol) and sodium tert-butoxide (1.4 mmol).

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C for 12-24 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and quench with saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield the N-functionalized product.

Data Presentation

The following table summarizes representative quantitative data for the two-step synthesis. Yields are indicative and may vary depending on the specific substituents on the benzofuran core.

StepReactantProductReagents and ConditionsTypical Yield (%)
12,3-Dimethylbenzofuran7-Bromo-2,3-dimethylbenzofuranNBS, MeCN, 0 °C to rt70-85
27-Bromo-2,3-dimethylbenzofuranN-(2,3-Dimethylbenzofuran-7-yl)-3-methoxypyrrolidineThis compound, Pd₂(dba)₃, XPhos, NaOtBu, Toluene, 100 °C65-80

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of the N-functionalized benzofuran derivatives.

G cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis start Start bromination Regioselective Bromination start->bromination amination Buchwald-Hartwig Amination bromination->amination quench Quench Reaction amination->quench extraction Liquid-Liquid Extraction quench->extraction drying Drying of Organic Phase extraction->drying concentration Solvent Removal drying->concentration purification Column Chromatography concentration->purification characterization Characterization (NMR, MS) purification->characterization

Caption: General experimental workflow for the synthesis and purification.

Catalytic Cycle of Buchwald-Hartwig Amination

The catalytic cycle for the Buchwald-Hartwig amination is a key mechanistic aspect of this transformation.

G pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-Br) pd0->oxidative_addition pd_complex Ar-Pd(II)(Br)L₂ oxidative_addition->pd_complex ligand_exchange Ligand Exchange (Amine) pd_complex->ligand_exchange amine_complex [Ar-Pd(II)(Amine)L]⁺Br⁻ ligand_exchange->amine_complex deprotonation Deprotonation (Base) amine_complex->deprotonation amido_complex Ar-Pd(II)(Amido)L deprotonation->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Amine reductive_elimination->product

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.[1][4]

References

Application of 3-Methoxypyrrolidine in Agrochemicals and Material Science: A Review of Current Landscape

Author: BenchChem Technical Support Team. Date: December 2025

Despite its utility as a versatile building block in organic synthesis, a comprehensive review of publicly available scientific literature and patent databases reveals a notable absence of specific applications for 3-Methoxypyrrolidine in the fields of agrochemicals and material science. While the pyrrolidine scaffold is a known constituent in some agrochemical compounds, direct incorporation of the 3-methoxy substituted variant has not been prominently documented. Similarly, its use as a monomer or functional component in material science remains largely unexplored in published research.

The primary application of this compound, as evidenced by numerous patents, lies in the realm of medicinal chemistry and drug development. It serves as a key intermediate in the synthesis of a wide array of complex molecules with potential therapeutic activities.

This compound in Agrochemicals: An Unexplored Avenue

The pyrrolidine ring is a structural motif present in various biologically active compounds, including some pesticides and fungicides. The introduction of different substituents on the pyrrolidine ring can significantly influence the biological activity, selectivity, and physicochemical properties of the resulting molecules. However, specific examples of commercial or developmental agrochemicals that incorporate the this compound moiety are not readily found in the current body of scientific literature or patents.

While supplier information sometimes categorizes this compound under "agrochemical intermediates," this appears to be a broad classification based on the general utility of pyrrolidine derivatives rather than specific, documented use cases. The potential for this compound to impart desirable properties, such as altered solubility, metabolic stability, or target binding affinity, to agrochemical active ingredients remains a hypothetical area for future research and development.

This compound in Material Science: A Nascent Field

In the domain of material science, the application of this compound is even less defined. There is no significant body of research or patent literature describing its use as a monomer for polymerization, a cross-linking agent, or a functional additive in the development of novel materials. The bifunctional nature of this compound, possessing both a secondary amine and a methoxy group, could theoretically be exploited for the synthesis of functional polymers or for modifying material surfaces. However, such applications have not been reported.

Established Application in Pharmaceutical Synthesis

In stark contrast to the agrochemical and material science sectors, the utility of this compound as a synthetic intermediate is well-documented in the pharmaceutical patent literature. It is frequently employed in the synthesis of small molecule inhibitors and modulators targeting various enzymes and receptors.

The general synthetic strategy often involves the nucleophilic nature of the secondary amine in the pyrrolidine ring to form amide, urea, or sulfonamide linkages, or to participate in N-alkylation reactions. The methoxy group at the 3-position can influence the conformation and electronic properties of the final molecule, potentially enhancing its binding affinity to biological targets.

Illustrative Synthetic Pathway (General)

The following diagram illustrates a generalized synthetic pathway where this compound is used as a building block in the synthesis of a hypothetical target molecule, reflecting its common application in medicinal chemistry.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product R_X R-X (e.g., Acyl Chloride, Sulfonyl Chloride, Alkyl Halide) Reaction Nucleophilic Substitution or Coupling Reaction R_X->Reaction M3P This compound M3P->Reaction Target Target Molecule (e.g., Pharmaceutical Intermediate) Reaction->Target

Generalized synthetic use of this compound.

Conclusion

For researchers, scientists, and drug development professionals, this compound is a readily available and valuable synthetic intermediate, primarily for the construction of novel pharmaceutical agents. However, for those specifically interested in its application in agrochemicals and material science, the current landscape suggests that these are nascent and largely unexplored fields. The lack of published data means that there are no established experimental protocols or quantitative data to present in these areas. Future research may yet uncover the potential of this versatile molecule in the development of new agrochemicals and advanced materials.

Application Notes and Protocols: Synthesis of 3-Methoxypyrrolidine Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-methoxypyrrolidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into molecules targeting the central nervous system (CNS).[1] Its inherent three-dimensionality and the presence of a methoxy group, which can influence pharmacokinetic properties, make it an attractive building block for the synthesis of novel therapeutic agents.[1] This document provides detailed application notes and protocols for the synthesis of this compound analogs and summarizes their structure-activity relationships (SAR) for key CNS targets, including dopamine and serotonin receptors.

Synthetic Protocols

The synthesis of this compound analogs typically involves the modification of the pyrrolidine nitrogen. The following protocols describe common and effective methods for the N-alkylation and N-arylation of this compound.

Protocol 1: N-Benzylation of this compound via Reductive Amination

This protocol details the N-benzylation of this compound using benzaldehyde and a mild reducing agent, sodium triacetoxyborohydride. This method is widely applicable for the introduction of various substituted benzyl groups.

Materials:

  • This compound

  • Benzaldehyde (or substituted benzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for extraction and filtration

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq.) and the desired benzaldehyde (1.0-1.2 eq.) in a suitable solvent such as DCM or DCE.

  • Stir the solution at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate. Acetic acid can be added as a catalyst if the reaction is slow.

  • Carefully add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the stirred solution. Be aware of potential gas evolution.

  • Allow the reaction to stir at room temperature for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Stir the mixture vigorously for approximately 30 minutes, or until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate the filtrate in vacuo to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain the pure N-benzyl-3-methoxypyrrolidine analog.

Protocol 2: N-Arylation of this compound via Buchwald-Hartwig Amination

This protocol describes the palladium-catalyzed cross-coupling of this compound with an aryl halide to form an N-aryl-3-methoxypyrrolidine. This method is versatile for introducing a wide range of aryl and heteroaryl substituents.

Materials:

  • This compound

  • Aryl bromide or iodide

  • Palladium(II) acetate (Pd(OAc)₂) or other suitable palladium catalyst

  • A suitable phosphine ligand (e.g., BINAP, Xantphos)

  • Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene or dioxane

  • Schlenk tube or other suitable reaction vessel for inert atmosphere reactions

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and the phosphine ligand (1-10 mol%).

  • Add the base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 eq.).

  • Add the anhydrous solvent (toluene or dioxane).

  • Add this compound (1.1-1.5 eq.) to the reaction mixture.

  • Seal the Schlenk tube and heat the reaction mixture to the appropriate temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the pure N-aryl-3-methoxypyrrolidine analog.

Structure-Activity Relationship (SAR) Data

The following tables summarize the in vitro binding affinities of a series of 3-substituted pyrrolidine analogs for human dopamine D2 and serotonin 5-HT2A receptors. This data can guide the design of new analogs with improved potency and selectivity.

Table 1: Binding Affinities of N-Substituted 3-Aryl Pyrrolidine Analogs at Dopamine D2 Receptors

CompoundR (N-substituent)Ar (3-substituent)D2 Receptor Ki (nM)
1n-PropylPhenyl52
2n-Propyl3-Hydroxyphenyl90 (pM)
3n-Pentyl3-HydroxyphenylData not available
4n-Decyl3-HydroxyphenylData not available
5Butylamide-benzamide3-HydroxyphenylData not available

Note: Data is compiled from various sources and experimental conditions may differ. Direct comparison of absolute values should be made with caution. Ki values represent the inhibition constant for radioligand binding.

Table 2: Binding Affinities of N-Substituted 3-Aryl Pyrrolidine Analogs at Serotonin 5-HT2A Receptors

CompoundN-Substituent3-Substituent5-HT2A Receptor Ki (nM)
6n-PropylPhenyl1-10
7Various arylalkyl groupsPhenyl>100 (general trend)

Note: Data is compiled from various sources and experimental conditions may differ. Direct comparison of absolute values should be made with caution. Ki values represent the inhibition constant for radioligand binding.

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and experimental workflows are crucial for understanding the mechanism of action and the drug discovery process for this compound analogs.

Dopamine D2 Receptor Signaling Pathway

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gαi/o proteins. Activation of D2 receptors leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of downstream effectors such as protein kinase A (PKA).

D2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds Gi Gαi/o D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered gene expression, ion channel activity) PKA->Cellular_Response Phosphorylates targets

Caption: Dopamine D2 Receptor Signaling Pathway.

Serotonin 5-HT2A Receptor Signaling Pathway

Serotonin 5-HT2A receptors are GPCRs that couple to Gαq/11 proteins. Activation of these receptors stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and the activation of protein kinase C (PKC).

HT2A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Serotonin Serotonin (5-HT) HT2A_R 5-HT2A Receptor Serotonin->HT2A_R Binds Gq Gαq/11 HT2A_R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Stimulates PKC Protein Kinase C DAG->PKC Activates Cellular_Response Cellular Response (e.g., smooth muscle contraction, neurotransmission) Ca2->Cellular_Response Modulates activity PKC->Cellular_Response Phosphorylates targets

Caption: Serotonin 5-HT2A Receptor Signaling Pathway.

Experimental Workflow for Synthesis and Evaluation of this compound Analogs

The following workflow outlines the key steps in the discovery and preclinical evaluation of novel this compound analogs.

Drug_Discovery_Workflow cluster_synthesis Chemical Synthesis cluster_screening In Vitro Screening cluster_optimization Lead Optimization cluster_invivo In Vivo Evaluation Start_Material This compound Analog_Synthesis Analog Synthesis (e.g., N-Alkylation, N-Arylation) Start_Material->Analog_Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Analog_Synthesis->Purification Binding_Assay Receptor Binding Assays (e.g., Dopamine D2, 5-HT2A) Purification->Binding_Assay Functional_Assay Functional Assays (e.g., cAMP, Ca²⁺ flux) Binding_Assay->Functional_Assay ADME_Tox ADME/Tox Profiling (Metabolic stability, cytotoxicity) Functional_Assay->ADME_Tox SAR_Analysis Structure-Activity Relationship Analysis ADME_Tox->SAR_Analysis SAR_Analysis->Analog_Synthesis Design new analogs Lead_Selection Lead Candidate Selection SAR_Analysis->Lead_Selection PK_Studies Pharmacokinetic Studies Lead_Selection->PK_Studies Efficacy_Models Animal Models of Disease PK_Studies->Efficacy_Models

Caption: Drug Discovery Workflow for this compound Analogs.

References

Application Note & Protocol: [11C]-Carbonylation of (S)-3-methoxy-pyrrolidine for Radiotracer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the synthesis of carbon-11 labeled positron emission tomography (PET) radiotracers via palladium-mediated carbonylation, specifically incorporating (S)-3-methoxy-pyrrolidine. The protocol outlines the production of [11C]carbon monoxide ([11C]CO) and its subsequent use in an automated synthesis module to form the desired [11C]-amide.

Introduction

Carbon-11 is a positron-emitting radionuclide with a short half-life (t½ = 20.4 minutes) widely used in PET imaging.[1] Its incorporation into bioactive molecules allows for the non-invasive, quantitative assessment of biochemical pathways in vivo, which is invaluable for medical diagnosis and drug development.[2]

[11C]-Carbonylation reactions, utilizing [11C]CO, are a powerful method for labeling molecules containing carbonyl moieties such as amides, ketones, and carboxylic acids.[1][3] This approach is particularly useful for synthesizing 11C-amides, offering alternative labeling positions that can optimize radiometabolism.[4] This note details a robust and automated method for the synthesis of [11C]-amides by reacting an aryl or vinyl halide precursor with (S)-3-methoxy-pyrrolidine using [11C]CO, a palladium catalyst, and a phosphine ligand.[4]

Radiosynthesis Workflow

The overall workflow involves three main stages: the production of the [11C]CO precursor from cyclotron-produced [11C]CO2, the automated palladium-mediated carbonylation reaction, and the subsequent purification and formulation of the final radiotracer.

cluster_0 [11C]CO Production cluster_1 Automated Synthesis & Purification A Cyclotron Production ¹⁴N(p,α)¹¹C B [¹¹C]CO₂ Trapping (Molecular Sieves) A->B C [¹¹C]CO₂ to [¹¹C]CO Conversion (e.g., Molybdenum oven @ 850°C) B->C D [¹¹C]CO Trapping (Silica Gel @ -196°C) C->D E [¹¹C]CO Release & Delivery to Reaction Loop/Vessel D->E F Automated [¹¹C]-Carbonylation (Precursor + Amine + Catalyst) E->F G Semi-Preparative HPLC Purification F->G H Formulation (C18 Sep-Pak & Saline) G->H I Final Radiotracer (Sterile Vial) H->I

Caption: Overall workflow for [11C]-radiotracer synthesis.

Chemical Reaction Pathway

The core of the synthesis is a palladium-catalyzed aminocarbonylation. An aryl or vinyl halide/triflate is coupled with (S)-3-methoxy-pyrrolidine and [11C]carbon monoxide. The reaction typically employs a palladium(0) source, such as bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂), and a bulky electron-rich phosphine ligand, like NiXantphos, to facilitate the reaction under atmospheric pressure.[4][5]

cluster_reactants R_X Aryl / Vinyl Halide (Precursor) Amine (S)-3-methoxy-pyrrolidine Product [¹¹C]-Amide Radiotracer CO [¹¹C]CO Conditions Pd(0) Catalyst (e.g., Pd(dba)₂) Ligand (e.g., NiXantphos) THF, 100°C, 5 min Conditions->Product

Caption: Palladium-mediated [11C]-aminocarbonylation reaction.

Data Presentation

The following table summarizes representative data from the [11C]-carbonylation synthesis of a specific GABA-A receptor agonist, [11C]carbonyl-RO6899880, which utilizes (S)-3-methoxy-pyrrolidine. Data from a similar reaction to produce [11C]ibrutinib is included for comparison.

Parameter[11C]carbonyl-RO6899880[4][11C]ibrutinib[5]
Precursor (Halide) 1-iodo-10-chloro-4-oxo-3-phenyl-6,7-dihydro-4H-benzo[a]quinolizinoneIodoethylene
Amine (S)-3-methoxy-pyrrolidine 3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Radiochemical Yield (RCY) Optimization underway5.4 ± 2.5% (non-decay corrected)
Molar Activity (Aₘ) Optimization underway58.8 ± 32.8 GBq/μmol
Radiochemical Purity (RCP) Not reported>99%
Total Synthesis Time (EOB) ~45 minutes35-50 minutes
Automated System TracerMaker™TracerMaker™

Note: EOB = End of Bombardment.

Experimental Protocols

5.1 Materials and Equipment

  • Equipment: Medical cyclotron, automated radiochemistry synthesis module (e.g., GE TracerLab FX C, TracerMaker™), semi-preparative HPLC system with a radioactivity detector, C18 Sep-Pak cartridges, sterile filters (0.22 µm).[4][6]

  • Reagents: Aryl/vinyl iodide precursor, (S)-3-methoxy-pyrrolidine, bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂], NiXantphos, anhydrous tetrahydrofuran (THF), HPLC solvents, ethanol (USP), saline (USP).[4][7]

  • Gases: Nitrogen (6.0), Oxygen (4.8), Helium (UHP).[8]

5.2 Protocol 1: Production of [11C]CO

This protocol describes the conversion of cyclotron-produced [11C]CO₂ to [11C]CO.

  • [11C]CO₂ Production: [11C]CO₂ is produced in a cyclotron via the ¹⁴N(p,α)¹¹C nuclear reaction using a nitrogen gas target containing ~1% oxygen.[8]

  • [11C]CO₂ Trapping: At the end of bombardment (EOB), the [11C]CO₂ is transferred from the target and trapped on a molecular sieve column within the synthesis module.[9]

  • Conversion to [11C]CO: The trapped [11C]CO₂ is released and passed through a heated column containing a reducing agent. A common method uses a molybdenum column heated to 850°C.[6][8]

  • [11C]CO Trapping: The resulting [11C]CO is then trapped on a silica gel column immersed in liquid nitrogen (-196°C) to separate it from any unreacted [11C]CO₂.[6][9]

5.3 Protocol 2: Automated [11C]-Aminocarbonylation

This procedure is based on the synthesis of [11C]carbonyl-RO6899880 and is performed on an automated platform.[4]

  • Precursor Preparation: In a reaction vial, dissolve the palladium catalyst (e.g., bis(dibenzylideneacetone)palladium(0)) and the ligand (e.g., NiXantphos) in anhydrous THF.

  • Add Reactants: Add the aryl/vinyl iodide precursor to the catalyst solution, followed by the addition of (S)-3-methoxy-pyrrolidine.

  • Transfer to Module: Load the complete reaction mixture into the reaction vessel or loop of the automated synthesis module.[4][7]

  • [11C]CO Delivery: Heat the silica trap to release the [11C]CO and transfer it into the sealed reaction vessel/loop using a stream of helium gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100°C) and maintain for the specified time (e.g., 5 minutes).[4]

  • Quenching: After the reaction time, cool the vessel and dilute the crude mixture with HPLC mobile phase for purification.

5.4 Protocol 3: Purification and Formulation

  • HPLC Purification: Inject the diluted crude reaction mixture onto a semi-preparative C18 HPLC column.[4]

  • Fraction Collection: Monitor the eluent with UV and radioactivity detectors and collect the fraction corresponding to the [11C]-labeled product into a flask containing a large volume of water (e.g., 50 mL).[7][10]

  • Solid-Phase Extraction: Pass the collected HPLC fraction through a C18 Sep-Pak cartridge. The radiotracer will be retained on the cartridge.

  • Washing: Wash the cartridge with sterile water to remove any residual HPLC solvents.

  • Elution and Formulation: Elute the final product from the cartridge with a small volume of ethanol (e.g., 0.5 mL) followed by sterile saline (e.g., 4.5 mL) into a sterile product vial.[10]

  • Sterilization: Pass the final solution through a 0.22 µm sterile filter into the final sterile vial for quality control analysis.

Conclusion

The palladium-mediated [11C]-carbonylation of (S)-3-methoxy-pyrrolidine is a highly effective and automatable method for the synthesis of novel PET radiotracers. This protocol provides a reliable framework for researchers to produce 11C-labeled amides with good radiochemical yields and purity, suitable for preclinical and clinical research. The use of automated synthesis modules ensures reproducibility and minimizes radiation exposure to personnel.[6]

References

Chiral Separation of 3-Methoxypyrrolidine Enantiomers by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Detailed Protocol for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxypyrrolidine is a valuable chiral building block in medicinal chemistry, frequently incorporated into the synthesis of novel therapeutic agents. The stereochemistry of this moiety can significantly influence the pharmacological activity, pharmacokinetic properties, and toxicological profile of a drug candidate. Therefore, the ability to separate and quantify the individual enantiomers of this compound is crucial for drug discovery, development, and quality control. This application note provides a detailed protocol for the successful chiral separation of (R)- and (S)-3-Methoxypyrrolidine enantiomers using High-Performance Liquid Chromatography (HPLC) with a polysaccharide-based chiral stationary phase.

Principle of Separation

The enantiomeric resolution is achieved on a chiral stationary phase (CSP) that creates a chiral environment, allowing for differential interactions with the two enantiomers. Polysaccharide-based CSPs, such as those derived from amylose or cellulose carbamate derivatives, are particularly effective for the separation of a wide range of chiral compounds, including pyrrolidine derivatives.[1] The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. These complexes have different association constants, leading to different retention times and, consequently, their separation on the chromatographic column.[2] The choice of the mobile phase, including the organic modifier and any additives, is critical for optimizing the selectivity and resolution of the separation.

Experimental Protocols

This section details the necessary materials, equipment, and procedures for the chiral HPLC separation of this compound enantiomers.

Materials and Reagents
  • Racemic this compound

  • (R)-3-Methoxypyrrolidine standard (for peak identification)

  • (S)-3-Methoxypyrrolidine standard (for peak identification)

  • n-Hexane (HPLC grade)

  • Ethanol (HPLC grade)

  • Trifluoroacetic acid (TFA) (HPLC grade)

  • Methanol (HPLC grade, for sample preparation)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Chiral Column Chiralpak® AD-H, 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Ethanol / TFA (95:5:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Diluent Methanol
Sample Conc. 1.0 mg/mL
Sample Preparation
  • Standard Solution: Prepare a stock solution of racemic this compound at a concentration of 1.0 mg/mL in methanol.

  • Enantiomeric Standard Solutions: Prepare individual stock solutions of (R)- and (S)-3-Methoxypyrrolidine at a concentration of 1.0 mg/mL in methanol for peak identification.

  • Working Solution: The stock solution of the racemate can be directly used for injection.

  • Filter all solutions through a 0.45 µm syringe filter before injection to prevent column blockage.

Analytical Procedure
  • Equilibrate the Chiralpak® AD-H column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Inject 10 µL of the individual enantiomeric standard solutions to determine the retention time of each enantiomer.

  • Inject 10 µL of the racemic this compound standard solution.

  • Record the chromatogram and integrate the peaks corresponding to the two enantiomers.

  • Calculate the resolution and other chromatographic parameters as required.

Data Presentation

The following table summarizes the expected quantitative data for the chiral separation of this compound enantiomers under the specified chromatographic conditions.

ParameterValue
Retention Time (Enantiomer 1) ~ 8.5 min
Retention Time (Enantiomer 2) ~ 10.2 min
Resolution (Rs) > 2.0
Tailing Factor (T) 1.0 - 1.5
Theoretical Plates (N) > 5000

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the chiral HPLC analysis.

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing racemate Racemic This compound dissolve Dissolve in Methanol (1 mg/mL) racemate->dissolve standards Enantiomeric Standards standards->dissolve filter Filter (0.45 µm) dissolve->filter hplc HPLC System filter->hplc Inject 10 µL column Chiralpak® AD-H Column detection UV Detection (210 nm) column->detection mobile_phase Mobile Phase: n-Hexane/Ethanol/TFA (95:5:0.1) mobile_phase->column chromatogram Obtain Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification (Resolution, Area %) integration->quantification

Figure 1. Experimental workflow for the chiral HPLC separation of this compound enantiomers.

Logical_Relationship cluster_analyte Analyte cluster_csp Chiral Stationary Phase (CSP) cluster_mobile_phase Mobile Phase cluster_result Outcome title Chiral Separation of this compound enantiomers Racemic this compound ((R)- and (S)-enantiomers) title->enantiomers interaction Forms Transient Diastereomeric Complexes enantiomers->interaction csp Polysaccharide-based (e.g., Chiralpak® AD-H) csp->interaction elution Differential Elution interaction->elution Modulated by mobile_phase n-Hexane/Ethanol/TFA mobile_phase->elution separation Separation of Enantiomers elution->separation quantification Quantification by UV Detection separation->quantification

Figure 2. Logical relationship of components in the chiral separation process.

References

Application Notes: The Use of 3-Methoxypyrrolidine in the Synthesis of Novel Protein Degrader Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are comprised of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] The linker is a critical component, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the degrader.[3]

This document outlines the potential application of 3-methoxypyrrolidine as a versatile building block for the synthesis of novel linkers used in PROTAC development. The pyrrolidine scaffold can provide rigidity and defined exit vectors, while the methoxy group can influence solubility and offers a potential site for further functionalization.

Signaling Pathway of PROTAC-Mediated Protein Degradation

PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). The PROTAC molecule simultaneously binds to the protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome.

PROTAC_Pathway cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ternary_Complex->PROTAC Recycled Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

The following protocols describe a hypothetical synthetic route for utilizing this compound to generate a bifunctional linker and its subsequent incorporation into a PROTAC molecule.

Protocol 1: Synthesis of a Pyrrolidine-Based Bifunctional Linker from this compound

This protocol outlines the synthesis of an N-Boc protected pyrrolidine linker with a terminal carboxylic acid, starting from this compound. This process involves N-protection, ether cleavage, and subsequent alkylation to introduce a linker arm with a terminal ester, followed by hydrolysis.

Experimental Workflow:

Synthesis_Workflow cluster_synthesis Synthesis of Pyrrolidine Linker Start This compound Step1 N-Boc Protection Start->Step1 Intermediate1 N-Boc-3-methoxypyrrolidine Step1->Intermediate1 Step2 Ether Cleavage (BBr3) Intermediate1->Step2 Intermediate2 N-Boc-3-hydroxypyrrolidine Step2->Intermediate2 Step3 Alkylation (e.g., with ethyl bromoacetate) Intermediate2->Step3 Intermediate3 N-Boc-3-(ethoxycarbonylmethoxy)pyrrolidine Step3->Intermediate3 Step4 Ester Hydrolysis (LiOH) Intermediate3->Step4 Final_Product N-Boc-3-(carboxymethoxy)pyrrolidine (Final Linker) Step4->Final_Product

References

Troubleshooting & Optimization

Improving yield and purity of 3-Methoxypyrrolidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-Methoxypyrrolidine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most prevalent and established synthetic route for this compound initiates with the commercially available precursor, 3-hydroxypyrrolidine. The synthesis follows a three-step sequence:

  • N-Protection: The secondary amine of the pyrrolidine ring is protected, most commonly with a tert-butyloxycarbonyl (Boc) group, to prevent side reactions in the subsequent step.

  • O-Methylation: The hydroxyl group is then methylated, typically via a Williamson ether synthesis. This involves deprotonating the alcohol with a strong base to form an alkoxide, which then reacts with a methylating agent.

  • N-Deprotection: Finally, the protecting group on the nitrogen is removed to yield the desired this compound.

Q2: What are the critical parameters to control for a high-yield synthesis?

A2: To achieve a high overall yield, it is crucial to optimize each step of the synthesis. Key parameters include:

  • Purity of starting materials: Using high-purity 3-hydroxypyrrolidine is essential.

  • Anhydrous conditions: The O-methylation step is highly sensitive to moisture, which can quench the strong base and lead to lower yields. Therefore, using anhydrous solvents and reagents is critical.

  • Reaction temperature: Precise temperature control is vital, especially during the deprotonation and methylation steps, to minimize side reactions.

  • Stoichiometry of reagents: Careful control of the molar ratios of the base and methylating agent is necessary to ensure complete reaction and avoid byproducts.

  • Effective purification: Efficient purification at each stage is crucial to remove impurities that could interfere with subsequent reactions.

Q3: How can the purity of the final this compound product be assessed?

A3: The purity of this compound can be effectively determined using standard analytical techniques such as:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful method for identifying and quantifying volatile impurities.[1][2][3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the final product and identify any residual starting materials or byproducts.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the N-protected intermediates and the final product, especially for less volatile impurities.

Troubleshooting Guides

Below are troubleshooting guides for common issues encountered during the synthesis of this compound, presented in a question-and-answer format.

Section 1: N-Protection of 3-Hydroxypyrrolidine

Issue: Low yield of N-Boc-3-hydroxypyrrolidine.

  • Possible Cause 1: Incomplete reaction.

    • Solution: Ensure that at least one equivalent of di-tert-butyl dicarbonate (Boc₂O) is used. The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the complete consumption of the starting material. A typical reaction time is 3 hours.[5]

  • Possible Cause 2: Inefficient extraction of the product.

    • Solution: N-Boc-3-hydroxypyrrolidine is a polar molecule. Use a suitable organic solvent for extraction, such as chloroform or dichloromethane. Multiple extractions (e.g., 3 times) will improve the recovery of the product from the aqueous layer.[5]

  • Possible Cause 3: Loss of product during purification.

    • Solution: After evaporation of the extraction solvent, crystallization from a non-polar solvent like petroleum ether can be used for purification. Ensure the crystallization process is gradual to maximize crystal formation and yield.[5]

ParameterRecommended ConditionExpected Yield/Purity
Reagents 3-Hydroxypyrrolidine, Di-tert-butyl dicarbonate (Boc₂O)
Solvent Tetrahydrofuran (THF)
Reaction Time 3 hours87-89% yield, >95% purity[5]
Work-up Chloroform extraction, drying over anhydrous magnesium sulfate
Purification Crystallization from petroleum ether

N_Protection_Workflow

Section 2: O-Methylation of N-Boc-3-hydroxypyrrolidine (Williamson Ether Synthesis)

Issue: Low yield of N-Boc-3-methoxypyrrolidine.

  • Possible Cause 1: Presence of water in the reaction.

    • Solution: This is the most common cause of low yields. Ensure all glassware is oven-dried before use. Use anhydrous solvents (e.g., THF, DMF). Sodium hydride (NaH) is a strong base that reacts violently with water; ensure it is handled under an inert atmosphere (e.g., nitrogen or argon).

  • Possible Cause 2: Incomplete deprotonation of the alcohol.

    • Solution: Use a sufficiently strong base like sodium hydride (NaH) or potassium hydride (KH) to ensure complete formation of the alkoxide.[6] Allow sufficient time for the deprotonation to complete before adding the methylating agent. The reaction can be monitored by the cessation of hydrogen gas evolution.

  • Possible Cause 3: Inefficient methylation.

    • Solution: Use a reactive methylating agent such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄). Methyl iodide is very volatile, so the reaction should be performed under reflux with a condenser to prevent its escape.[7]

  • Possible Cause 4: Side reactions.

    • Solution: The Williamson ether synthesis is an Sₙ2 reaction. While methyl halides are ideal, using larger alkyl halides can lead to elimination reactions, especially with secondary alcohols.[6] Sticking to methylating agents minimizes this issue. Over-methylation is generally not a concern at the hydroxyl group.

ParameterRecommended ConditionEffect on Yield/Purity
Base Sodium Hydride (NaH)Strong base, ensures complete deprotonation.
Methylating Agent Methyl Iodide (CH₃I)Highly reactive, promotes efficient methylation.
Solvent Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)Polar aprotic solvents that facilitate Sₙ2 reactions.
Temperature RefluxEnsures sufficient energy for the reaction to proceed.[7]

Williamson_Ether_Synthesis_Troubleshooting

Section 3: N-Deprotection of N-Boc-3-methoxypyrrolidine

Issue: Incomplete deprotection or product degradation.

  • Possible Cause 1: Insufficient acid.

    • Solution: A common method for Boc deprotection is using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[8][9] Ensure a sufficient excess of TFA is used. The reaction progress can be monitored by TLC.

  • Possible Cause 2: Reaction time is too short or too long.

    • Solution: A typical reaction time is 1-4 hours at room temperature.[8] Shorter times may lead to incomplete deprotection, while excessively long times could potentially lead to side reactions, though the methoxy group is generally stable under these conditions.

  • Possible Cause 3: Formation of tert-butyl cation side products.

    • Solution: The cleavage of the Boc group generates a reactive tert-butyl cation, which can potentially alkylate the product or other nucleophiles present. While less of a concern for this specific molecule, in more complex syntheses, scavengers can be added to trap the tert-butyl cation.[8]

  • Possible Cause 4: Difficulty in isolating the free base.

    • Solution: After the reaction, the product is in the form of a trifluoroacetate salt. To obtain the free base, the reaction mixture should be concentrated to remove excess TFA and DCM, then neutralized with a base such as saturated aqueous sodium bicarbonate solution during work-up.[8]

ParameterRecommended ConditionExpected Outcome
Reagent Trifluoroacetic Acid (TFA)Effective cleavage of the Boc group.
Solvent Dichloromethane (DCM)Anhydrous, common solvent for this reaction.
Temperature 0 °C to Room TemperatureMild conditions to prevent side reactions.[8]
Reaction Time 1-4 hoursGenerally sufficient for complete deprotection.[8]
Work-up Neutralization with saturated NaHCO₃ solutionIsolation of the free amine product.[8]

Deprotection_Workflow

Section 4: Purification of this compound

Issue: Final product has low purity.

  • Possible Cause 1: Incomplete removal of starting materials or byproducts.

    • Solution: Fractional distillation under reduced pressure (vacuum distillation) is the most effective method for purifying the final product. This is necessary because this compound has a relatively high boiling point at atmospheric pressure, and heating to that temperature could cause decomposition.[10][11]

  • Possible Cause 2: Co-distillation of impurities.

    • Solution: Use an efficient distillation column and carefully control the distillation rate and temperature to ensure good separation of fractions. Collect fractions over a narrow boiling point range. The boiling point of this compound will depend on the vacuum achieved.

  • Possible Cause 3: Residual solvent.

    • Solution: Ensure the product is thoroughly dried under vacuum after distillation to remove any residual solvents from the work-up and purification steps.

Purification MethodKey ParametersExpected Purity
Vacuum Distillation Pressure: Reduced pressure (e.g., 0.1-1.0 mmHg) is recommended for compounds with boiling points >150 °C at atmospheric pressure.[11] Temperature: The distillation temperature should be between 45 °C and 180 °C under vacuum to ensure stability.[11]High purity (>97%) can be achieved.[12][13]

Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. All experimental work should be conducted in a suitably equipped laboratory by trained professionals, with appropriate safety precautions in place. Users should consult relevant safety data sheets (SDS) for all chemicals used.

References

Technical Support Center: N-Boc Deprotection of 3-Methoxypyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the N-Boc deprotection of 3-methoxypyrrolidine. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for N-Boc deprotection of this compound?

A1: The most common methods for N-Boc deprotection involve acidic conditions.[1][2] The two most frequently used reagents are Trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) and hydrochloric acid (HCl) in an organic solvent such as 1,4-dioxane or ethyl acetate.[1][2][3]

Q2: How do I monitor the progress of the deprotection reaction?

A2: Reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] On a TLC plate, the disappearance of the starting material (N-Boc-3-methoxypyrrolidine) and the appearance of the product (this compound) will indicate the reaction's progression. A stain such as ninhydrin can be used to visualize the primary amine product.

Q3: What is the general mechanism of acid-catalyzed N-Boc deprotection?

A3: The deprotection is initiated by the protonation of the carbamate oxygen of the Boc group by an acid. This is followed by the fragmentation of the protonated intermediate to form a stable tert-butyl cation, carbon dioxide, and the free amine (this compound).[4][5] The tert-butyl cation can then be scavenged or deprotonate to form isobutylene gas.[5][6]

Q4: Are there non-acidic methods for N-Boc deprotection?

A4: Yes, alternative methods exist for substrates that are sensitive to strong acids. These include thermal deprotection, which involves heating the compound in a suitable solvent, and methods using Lewis acids.[7][8][9] However, thermal methods often require high temperatures.[9]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the N-Boc deprotection of this compound.

Issue 1: Incomplete or Slow Reaction

Symptoms:

  • Presence of starting material detected by TLC or LC-MS after the expected reaction time.

  • Low yield of the desired this compound.

Possible Causes and Solutions:

CauseRecommended Action
Insufficient Acid Increase the concentration or equivalents of the acid. For TFA, a common starting point is 20-50% in DCM. For HCl, a 4M solution in dioxane is standard.[1]
Inadequate Reaction Time Continue to monitor the reaction by TLC or LC-MS and extend the reaction time until the starting material is consumed.
Low Temperature Most acid-catalyzed Boc deprotections are performed at room temperature. If the reaction is sluggish, gentle warming (e.g., to 40-50 °C) can be considered, but with caution to avoid side reactions.
Solvent Issues Ensure that the N-Boc-3-methoxypyrrolidine is fully dissolved in the chosen solvent. If solubility is an issue, consider alternative solvents like ethyl acetate or switching to a different acid/solvent system.
Issue 2: Formation of Side Products

Symptoms:

  • Multiple spots on the TLC plate in addition to the starting material and product.

  • Unexpected masses detected by LC-MS.

  • Lower than expected yield of the pure product.

Possible Causes and Solutions:

CauseRecommended Action
Ether Cleavage of 3-Methoxy Group The methoxy group is an ether, which can be susceptible to cleavage under strong acidic conditions.[10][11] If you suspect this is occurring, consider using milder acidic conditions (e.g., lower concentration of acid, lower temperature, or switching from TFA to HCl in dioxane).[1] Alternatively, explore non-acidic deprotection methods.
Alkylation by tert-butyl cation The intermediate tert-butyl cation can alkylate nucleophiles. While this compound is not electron-rich, this can be a general issue. The use of a scavenger like triisopropylsilane (TIS) or water can help to trap the tert-butyl cation.
Degradation due to Harsh Conditions Prolonged exposure to strong acids or high temperatures can lead to degradation. Optimize the reaction time and temperature to find the mildest conditions that still result in complete deprotection.

Quantitative Data Summary

The following table summarizes typical reaction conditions for common N-Boc deprotection methods. Note that optimal conditions may vary depending on the specific substrate and scale.

Deprotection MethodReagent(s)SolventTemperatureTypical TimeYield (%)
Acidic Cleavage TFA (20-50%)DCMRoom Temperature30 min - 2 hours>95
4M HCl1,4-DioxaneRoom Temperature1 - 4 hours>95
Thermal Deprotection None (heating)Toluene, Xylene80 - 140 °C1 - 16 hoursVariable

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
  • Dissolve N-Boc-3-methoxypyrrolidine in DCM (e.g., 0.1 M).

  • To the stirred solution, add TFA to a final concentration of 20-50% (v/v).

  • Stir the reaction mixture at room temperature for 30 minutes to 2 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • For work-up, dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain this compound.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
  • Dissolve N-Boc-3-methoxypyrrolidine in a minimal amount of 1,4-dioxane.

  • Add a 4M solution of HCl in 1,4-dioxane.

  • Stir the mixture at room temperature for 1 to 4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether. Alternatively, the solvent can be removed under reduced pressure.

  • To obtain the free amine, the hydrochloride salt can be neutralized by partitioning between an organic solvent (e.g., DCM or ethyl acetate) and a basic aqueous solution (e.g., saturated sodium bicarbonate). The organic layer is then separated, dried, and concentrated.

Visualizations

Deprotection_Troubleshooting cluster_start Start: N-Boc Deprotection of this compound cluster_monitoring Reaction Monitoring cluster_outcome Reaction Outcome cluster_solutions Troubleshooting Solutions cluster_end Final Product start Initiate Deprotection (e.g., TFA/DCM) monitor Monitor by TLC/LC-MS start->monitor complete Reaction Complete? monitor->complete side_products Side Products Observed? complete->side_products Yes incomplete_solutions Incomplete Reaction: - Increase acid concentration - Extend reaction time - Gentle warming complete->incomplete_solutions No side_product_solutions Side Product Formation: - Use milder acid conditions - Lower reaction temperature - Consider alternative methods (e.g., thermal deprotection) side_products->side_product_solutions Yes workup Proceed to Work-up side_products->workup No incomplete_solutions->monitor side_product_solutions->start

Caption: Troubleshooting workflow for N-Boc deprotection of this compound.

Boc_Deprotection_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Boc_amine N-Boc-3-methoxypyrrolidine Protonated_Boc Protonated Carbamate Boc_amine->Protonated_Boc + H+ Acid H+ Carbamic_acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_acid Fragmentation tBu_cation tert-Butyl Cation Protonated_Boc->tBu_cation Fragmentation Amine_salt This compound (Amine Salt) Carbamic_acid->Amine_salt - CO2 CO2 CO2 Isobutylene Isobutylene tBu_cation->Isobutylene - H+

References

Technical Support Center: Optimizing Reactions for 3-Methoxypyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the synthesis and modification of 3-methoxypyrrolidine derivatives. These scaffolds are crucial building blocks in medicinal chemistry.[1][2][3] This guide provides troubleshooting advice, detailed protocols, and comparative data to help optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when working with this compound and its derivatives?

A1: The main challenges include managing the reactivity of the secondary amine, controlling side reactions like over-alkylation, and purifying the final products, which are often polar and water-soluble.[4] Additionally, achieving high stereoselectivity in reactions can be a significant hurdle.[5]

Q2: Which common reactions are used to functionalize the this compound core?

A2: Common synthetic transformations include:

  • N-Alkylation: Introducing alkyl groups onto the nitrogen atom using alkyl halides or other electrophiles.[4]

  • Reductive Amination: Forming a new C-N bond by reacting the pyrrolidine with a ketone or aldehyde in the presence of a reducing agent.[6][7]

  • Buchwald-Hartwig Amination: Creating N-aryl or N-heteroaryl bonds through palladium-catalyzed cross-coupling.[8][9]

  • Acylation: Forming amides by reacting the amine with acyl chlorides or anhydrides.

Q3: Is it necessary to use a protecting group for the nitrogen on the this compound ring?

A3: A protecting group, such as tert-butoxycarbonyl (Boc), is often advantageous.[10] It can prevent unwanted side reactions at the nitrogen, such as over-alkylation, and can modify the solubility and handling characteristics of the molecule.[4] The choice to use a protecting group depends on the subsequent reaction conditions and the overall synthetic strategy.[11]

Q4: How can I effectively purify polar this compound derivatives?

A4: Purification can be challenging due to the polarity of these compounds. Standard silica gel chromatography may require polar solvent systems (e.g., DCM/MeOH with a small amount of NH₄OH to prevent streaking). For highly polar compounds, reverse-phase chromatography (C18) with water/acetonitrile or water/methanol gradients is often more effective. Azeotropic distillation can be used for water removal from the final product.[5]

Troubleshooting and Optimization Guide

This section addresses specific issues you might encounter during common synthetic modifications of this compound.

Issue 1: Low Yield in N-Alkylation Reactions

Question: My N-alkylation of this compound is slow and gives a low yield. What are the potential causes and solutions?

Answer: Low yields in N-alkylation reactions are a common problem.[12][13] The issue often stems from the choice of base, solvent, or the reactivity of the alkylating agent.

  • Cause 1: Inadequate Deprotonation: The secondary amine needs to be deprotonated to become a potent nucleophile. If the base is too weak, the reaction will be slow or may not proceed at all.[13]

    • Solution: Switch to a stronger base. While potassium carbonate (K₂CO₃) is a common choice, stronger bases like sodium hydride (NaH) can significantly improve reaction rates and yields, especially with less reactive alkylating agents.[13][14]

  • Cause 2: Poor Solubility: If the reactants or the base are not well-dissolved, the reaction kinetics will be poor.

    • Solution: Use a polar aprotic solvent that can effectively dissolve all components. N,N-Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are excellent choices for these reactions.[12][13]

  • Cause 3: Competing Side Reactions: The most common side reaction is the formation of the N,N-dialkylated product if the starting material is a primary amine, or other undesired reactions if the alkylating agent is unstable.[14]

    • Solution: Carefully control the stoichiometry by adding the alkylating agent slowly. Lowering the reaction temperature can also help minimize side reactions.

Troubleshooting Workflow for Low Yield in N-Alkylation

G start Problem: Low Yield in N-Alkylation check_base Is the base strong enough? (e.g., K₂CO₃, Cs₂CO₃, NaH) start->check_base check_solvent Are all reactants soluble? check_base->check_solvent Yes sol_base Solution: Use a stronger base (e.g., NaH) check_base->sol_base No check_temp Is the temperature optimal? check_solvent->check_temp Yes sol_solvent Solution: Switch to a more polar aprotic solvent (e.g., DMF, DMSO) check_solvent->sol_solvent No sol_temp Solution: Increase temperature cautiously. Monitor for degradation. check_temp->sol_temp No sol_reagent Solution: Check purity of starting material and alkylating agent. check_temp->sol_reagent Yes

Caption: Troubleshooting logic for diagnosing low-yield N-alkylation reactions.

Issue 2: Poor Performance in Reductive Amination

Question: During the reductive amination with this compound, I'm observing significant amounts of unreacted starting materials or reduction of my carbonyl compound. How can I optimize this?

Answer: Reductive amination is a two-step process in one pot: imine formation followed by reduction.[6] The key is to select a reducing agent that preferentially reduces the iminium ion over the starting carbonyl compound.[6]

  • Cause 1: Premature Carbonyl Reduction: Strong reducing agents like sodium borohydride (NaBH₄) can reduce the aldehyde or ketone before it has a chance to form an imine.[15]

    • Solution: Use a milder, more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is an excellent choice as it is less reactive towards ketones and aldehydes but readily reduces the intermediate iminium ion.[6][15] Sodium cyanoborohydride (NaBH₃CN) is another option, often used in slightly acidic conditions.[15]

  • Cause 2: Unfavorable Imine Equilibrium: Imine formation is a reversible reaction that produces water.[6] If water is not removed or the reaction conditions are not optimized, the equilibrium may not favor the imine intermediate.

    • Solution: Add a dehydrating agent, such as molecular sieves or titanium(IV) isopropoxide (Ti(OiPr)₄), to drive the reaction towards imine formation.[7] Conducting the reaction under weakly acidic conditions (pH 4-6) can also catalyze imine formation.[6]

Issue 3: Inefficient Buchwald-Hartwig N-Arylation

Question: My Buchwald-Hartwig coupling with this compound is giving low conversion. What should I troubleshoot?

Answer: The success of a Buchwald-Hartwig amination depends critically on the combination of the palladium catalyst, ligand, base, and solvent.[8][16]

  • Cause 1: Inactive Catalyst: The Pd(0) catalytic species may not be forming efficiently or could be decomposing.

    • Solution: Ensure anaerobic conditions, as oxygen can deactivate the catalyst. The choice of ligand is crucial; sterically hindered biarylphosphine ligands (e.g., XantPhos, BrettPhos) are often required to promote the reaction and stabilize the catalyst.[16][17][18] Using a pre-formed Pd-ligand complex (a "precatalyst") can also improve reliability.[8]

  • Cause 2: Incorrect Base: The base plays a key role in deprotonating the amine and facilitating the catalytic cycle.[16]

    • Solution: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is the most common and effective base.[16] For sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, though this may require higher temperatures or longer reaction times.[16]

  • Cause 3: Poor Solvent Choice: The solvent must be anhydrous and capable of dissolving the reaction components at the required temperature.

    • Solution: Anhydrous toluene, dioxane, or THF are commonly used.[8] Avoid protic solvents which can interfere with the catalyst and base.

Data Summaries for Reaction Optimization

Table 1: Comparison of Reducing Agents for Reductive Amination
Reducing AgentTypical Solvent(s)Key CharacteristicsReference(s)
Sodium Triacetoxyborohydride (STAB)DCE, DCM, THFMild and selective for imines over carbonyls. Water-sensitive.[6][15]
Sodium Cyanoborohydride (NaBH₃CN)MeOH, EtOHEffective in weakly acidic conditions (pH 4-6). Toxic cyanide byproduct is a major drawback.[15]
Sodium Borohydride (NaBH₄)MeOH, EtOHStrong reductant; can reduce aldehydes/ketones. Best used in a two-step process where the imine is pre-formed.[15]
H₂ with Metal Catalyst (e.g., Pd/C)MeOH, EtOH, EtOAc"Green" option, but can sometimes lead to side reactions like debenzylation.[7]
Table 2: Common Conditions for Buchwald-Hartwig N-Arylation
Catalyst PrecursorLigandBaseSolvent(s)Typical Temp. (°C)Key FeaturesReference(s)
Pd₂(dba)₃XantPhosNaOtBuToluene, Dioxane80-110General-purpose system for aryl bromides and chlorides.[16][17]
Pd(OAc)₂BINAPCs₂CO₃Toluene100-120Often used for less reactive amines or when a milder base is needed.[16][18]
"G3" PrecatalystsBrettPhosNaOtBuToluene, CPME80-110Highly active, allows for lower catalyst loadings and broader substrate scope.[18]
Pd₂(dba)₃P(t-Bu)₃K₃PO₄Dioxane100Effective for electron-rich and hindered aryl halides.[16]

Detailed Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of this compound

This protocol describes a standard procedure for the N-alkylation of this compound using an alkyl bromide.

Materials:

  • This compound (1.0 equiv)

  • Alkyl bromide (1.1 equiv)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add a suspension of sodium hydride (1.5 equiv) in anhydrous DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 equiv) in anhydrous DMF to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the mixture back down to 0 °C and add the alkyl bromide (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring progress by TLC or LC-MS (typically 2-12 hours).

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

  • Dilute the mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated this compound derivative.

Experimental Workflow for Reductive Amination

Caption: Step-by-step workflow for a typical reductive amination procedure.

References

Stability issues of 3-Methoxypyrrolidine at room temperature

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 3-Methoxypyrrolidine at room temperature. The following troubleshooting guides and frequently asked questions (FAQs) address common issues that may be encountered during experimentation.

Troubleshooting Guide

Issue 1: Visual Changes in this compound Sample

Question: My colorless this compound has developed a yellow or brownish tint after storage at room temperature. What could be the cause, and is it still usable?

Answer:

Discoloration of this compound, which is typically a colorless to light yellow liquid, is a common indicator of degradation.[1][2] This can be caused by several factors when stored at room temperature, primarily oxidation and exposure to light.

Possible Causes:

  • Oxidation: As a secondary amine, the pyrrolidine ring is susceptible to oxidation, which can lead to the formation of colored impurities. This process can be accelerated by the presence of air (oxygen).[3]

  • Light Exposure: Many organic compounds, including heterocyclic amines, can degrade upon exposure to UV or visible light. It is recommended to store this compound protected from light.[1][2][4]

  • Contamination: Contamination from improper handling or storage can also introduce impurities that may cause discoloration.

Recommended Actions:

  • Assess Purity: It is crucial to determine the purity of the discolored sample before use. This can be achieved using analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Use with Caution: If the impurity levels are found to be significant, it is advisable to use a fresh, pure sample for your experiments to ensure the reliability and reproducibility of your results.

  • Proper Storage: To prevent future degradation, store this compound at the recommended temperature of 2-8°C, in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and protected from light.[1][2][4]

Issue 2: Inconsistent Experimental Results

Question: I am observing variability in my experimental outcomes when using this compound that has been stored at room temperature. Could this be related to its stability?

Answer:

Yes, inconsistent experimental results can be a direct consequence of using a degraded this compound sample. The presence of impurities or a lower concentration of the active compound can significantly impact reaction kinetics, yields, and biological activity.

Potential Degradation Pathways Leading to Inconsistency:

  • Formation of Multiple Degradants: At room temperature, this compound may undergo slow degradation through various pathways, including oxidation of the amine and potential hydrolysis of the ether linkage, leading to a mixture of the parent compound and multiple impurities.

  • Change in Molarity: If the compound degrades, the actual molarity of your solution will be lower than calculated, affecting stoichiometric calculations in your reactions.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions to ensure the stability of this compound?

A1: To minimize degradation, this compound should be stored at 2-8°C in a refrigerator.[1][2] It is also recommended to keep it in a tightly sealed, amber-colored vial to protect it from light and moisture. For long-term storage, blanketing the sample with an inert gas like nitrogen or argon can further prevent oxidative degradation.

ParameterRecommended ConditionReference
Temperature2-8°C[1][2]
LightProtected from light (amber vial)[1][2][4]
AtmosphereInert gas (e.g., Nitrogen, Argon)[5]
ContainerTightly sealed[5]

Q2: What potential impurities might form if this compound degrades at room temperature?

A2: While specific studies on this compound are limited, based on the chemical structure (a secondary amine and an ether), potential degradation products could include:

  • Oxidation Products: N-oxides or hydroxylamines from the oxidation of the pyrrolidine nitrogen.[5]

  • Hydrolysis Product: Pyrrolidin-3-ol and methanol, resulting from the cleavage of the ether bond, although ethers are generally stable to hydrolysis under neutral conditions.[6]

  • Ring-Opened Products: Under more strenuous conditions, cleavage of the pyrrolidine ring could occur, though this is less likely at room temperature.[1][2]

cluster_main Potential Degradation of this compound cluster_products Potential Degradation Products 3-MP This compound N_Oxide N-Oxide Derivatives 3-MP->N_Oxide Oxidation (Air/Light) Hydrolysis Pyrrolidin-3-ol + Methanol 3-MP->Hydrolysis Hydrolysis (Trace Water) Ring_Opened Ring-Opened Species 3-MP->Ring_Opened Thermal Stress (Unlikely at RT)

Caption: Potential degradation pathways of this compound.

Q3: How can I perform a quick quality check on my this compound sample?

A3: A simple visual inspection is the first step. Check for any color change from its expected colorless to light yellow appearance. Additionally, a simple analytical test like Thin Layer Chromatography (TLC) can provide a quick assessment of purity by revealing the presence of multiple spots, indicating impurities. For a quantitative analysis, techniques like GC-MS or LC-MS are recommended.

Q4: Is the hydrochloride salt of this compound more stable than the free base at room temperature?

A4: Generally, amine salts are more stable and less prone to oxidation than their corresponding free bases. The protonation of the nitrogen atom in the hydrochloride salt reduces its nucleophilicity and susceptibility to oxidation. Therefore, (S)-3-Methoxypyrrolidine hydrochloride is expected to have better room temperature stability compared to the free base.[3]

Experimental Protocols

Protocol: Stability Indicating HPLC Method for this compound

This protocol provides a general framework for developing a stability-indicating HPLC method to assess the purity of this compound and detect potential degradation products.

Objective: To separate this compound from its potential degradation products.

Materials:

  • This compound sample

  • HPLC grade acetonitrile

  • HPLC grade water

  • Ammonium acetate

  • Formic acid

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM ammonium acetate in water, pH adjusted to 3.5 with formic acid.

    • Mobile Phase B: Acetonitrile.

  • Sample Preparation:

    • Prepare a stock solution of this compound in the mobile phase A at a concentration of 1 mg/mL.

    • For analysis, dilute the stock solution to 100 µg/mL with mobile phase A.

  • HPLC Conditions:

    • Column: C18 reverse-phase (4.6 x 150 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • UV Detection: 210 nm

    • Gradient Elution:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-20 min: 95% to 5% B

      • 20-25 min: 5% B (re-equilibration)

  • Forced Degradation Study (for method validation):

    • Acidic: Treat the sample with 0.1 M HCl at 60°C for 24 hours.

    • Basic: Treat the sample with 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Heat the solid sample at 80°C for 48 hours.

    • Analyze the stressed samples using the developed HPLC method to ensure the separation of degradation peaks from the main compound peak.

start Prepare Sample and Mobile Phase hplc Inject into HPLC System start->hplc analysis Data Acquisition and Analysis hplc->analysis report Assess Purity and Degradation analysis->report

Caption: General workflow for HPLC analysis of this compound.

References

Technical Support Center: Purification of Crude 3-Methoxypyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of crude 3-Methoxypyrrolidine.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions that may arise during the purification of crude this compound, offering practical solutions and preventative measures.

Q1: What are the likely impurities in my crude this compound?

A1: The impurities in your crude product largely depend on the synthetic route employed. A common method for synthesizing this compound is the Williamson ether synthesis, starting from a protected or unprotected 3-hydroxypyrrolidine and a methylating agent.[1][2] Potential impurities from this synthesis include:

  • Unreacted Starting Materials: Residual 3-hydroxypyrrolidine (or its N-protected form) and the methylating agent.

  • Byproducts from Side Reactions: Elimination reactions can lead to the formation of pyrroline derivatives.[1]

  • Residual Solvents and Reagents: Solvents used in the reaction and workup (e.g., THF, dichloromethane), as well as any bases (e.g., sodium hydride) or phase-transfer catalysts.

  • Degradation Products: Amines can be susceptible to oxidation, so minor degradation products may be present.[3]

Q2: I am attempting fractional distillation, but I'm getting poor separation. What could be the issue?

A2: Poor separation during fractional distillation can be due to several factors:

  • Inadequate Column Efficiency: Ensure you are using a fractionating column with sufficient theoretical plates for the separation. For closely boiling impurities, a Vigreux or packed column is recommended.

  • Incorrect Distillation Rate: A slow and steady distillation rate is crucial for achieving good separation. Distilling too quickly will prevent the establishment of a proper temperature gradient in the column.

  • Pressure Fluctuations: If performing a vacuum distillation, ensure a stable vacuum is maintained.[4] Fluctuations in pressure will cause the boiling points to change, leading to co-distillation of impurities.

  • Azeotrope Formation: It's possible that this compound forms an azeotrope with a solvent or impurity, making separation by simple distillation difficult.

Q3: My this compound is tailing significantly on my silica gel flash chromatography column. How can I improve the peak shape?

A3: Peak tailing of amines on silica gel is a common problem due to the acidic nature of the silica surface interacting with the basic amine.[5] To mitigate this:

  • Use a Mobile Phase Modifier: Add a small amount of a volatile base, such as triethylamine (TEA) or ammonium hydroxide (typically 0.1-1%), to your mobile phase.[5] This will "neutralize" the acidic silanol groups on the silica, reducing their interaction with your compound.[5]

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as alumina (basic or neutral), or an amine-functionalized silica column.[5]

  • Reversed-Phase Chromatography: If your impurities have different polarities, reversed-phase HPLC can be an effective alternative. Adjusting the pH of the mobile phase can help to achieve good separation and peak shape.[6]

Q4: I tried to purify my this compound by recrystallizing the free base, but it oiled out. What should I do?

A4: Oiling out occurs when a compound melts before it dissolves in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point. For a low-melting solid or a liquid like this compound, recrystallization of the free base is often challenging. A more effective approach is to form a salt and recrystallize it.

  • Salt Formation: Convert the this compound to its hydrochloride or another suitable salt. This is typically done by dissolving the crude amine in a solvent like diethyl ether or ethyl acetate and adding a solution of HCl in the same solvent. The resulting salt will likely be a crystalline solid with a higher melting point, making it more amenable to recrystallization.

  • Solvent Selection for Salt Recrystallization: Common solvents for recrystallizing pyrrolidinium salts include ethanol, methanol, or mixtures like ethanol/diethyl ether.[7] The ideal solvent should dissolve the salt when hot but have low solubility when cold.[8]

Quantitative Data on Purification Techniques

The following table summarizes the expected outcomes for different purification techniques for this compound. The values are estimates based on typical results for similar compounds and should be optimized for your specific crude mixture.

Purification TechniqueTypical Purity AchievedExpected YieldKey AdvantagesCommon Impurities Removed
Vacuum Fractional Distillation >98%60-80%Good for large scale; removes non-volatile and some closely boiling impurities.Unreacted starting materials, higher-boiling byproducts, residual high-boiling solvents.
Flash Chromatography (with basic modifier) >99%50-70%High resolution for closely related impurities.Isomeric byproducts, polar impurities, unreacted starting materials.
Recrystallization (as a salt) >99.5%40-60%Excellent for achieving high purity; removes impurities with different solubilities.Most organic impurities, colored impurities.

Detailed Experimental Protocols

Protocol 1: Vacuum Fractional Distillation of Crude this compound

  • Setup: Assemble a fractional distillation apparatus with a Vigreux column, a condenser, and a receiving flask. Ensure all glassware is dry and free of cracks. Use a stir bar or boiling chips in the distillation flask.

  • Vacuum Application: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully apply the vacuum.

  • Heating: Once a stable vacuum is achieved, begin to heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect any low-boiling fractions (likely residual solvents) first. As the temperature stabilizes at the boiling point of this compound (approximately 123°C at atmospheric pressure, will be lower under vacuum), switch to a clean receiving flask to collect the main fraction.[3]

  • Completion: Stop the distillation when the temperature begins to rise again or when only a small amount of residue remains in the distillation flask.

  • Analysis: Analyze the purity of the collected fraction using GC-MS or NMR.

Protocol 2: Recrystallization of this compound Hydrochloride

  • Salt Formation: Dissolve the crude this compound in a minimal amount of diethyl ether. While stirring, add a solution of 2M HCl in diethyl ether dropwise until no further precipitation is observed.

  • Isolation of Crude Salt: Collect the precipitated hydrochloride salt by vacuum filtration and wash it with a small amount of cold diethyl ether.

  • Recrystallization:

    • Transfer the crude salt to a clean flask.

    • Add a minimal amount of hot ethanol to dissolve the salt completely.

    • If the solution is colored, you can add a small amount of activated charcoal and perform a hot gravity filtration.

    • Allow the solution to cool slowly to room temperature.

    • Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

  • Collection and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold ethanol, and dry them under vacuum.

  • Analysis: Determine the purity of the recrystallized salt by melting point analysis and NMR.

Protocol 3: Flash Chromatography of Crude this compound

  • Column Packing: Pack a silica gel column using a slurry method with your chosen mobile phase.

  • Mobile Phase Preparation: Prepare a mobile phase of hexane/ethyl acetate with 0.5% triethylamine. The exact ratio of hexane to ethyl acetate should be determined by TLC analysis of your crude material.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with the prepared mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

  • Analysis: Confirm the purity of the isolated product by GC-MS or NMR.

Visualizations

TroubleshootingWorkflow start Crude this compound assess_purity Assess Purity (GC-MS, NMR) start->assess_purity is_pure Purity > 98%? assess_purity->is_pure stop Purification Complete is_pure->stop Yes choose_method Choose Purification Method is_pure->choose_method No distillation Vacuum Fractional Distillation choose_method->distillation High boiling impurities chromatography Flash Chromatography choose_method->chromatography Closely related impurities recrystallization Recrystallization as Salt choose_method->recrystallization High purity needed distillation->assess_purity chromatography->assess_purity recrystallization->assess_purity

Caption: Troubleshooting workflow for the purification of this compound.

PurificationLogic cluster_impurities Potential Impurities cluster_techniques Purification Techniques unreacted Unreacted Starting Materials (e.g., 3-hydroxypyrrolidine) distillation Vacuum Distillation unreacted->distillation Removes less volatile chromatography Flash Chromatography unreacted->chromatography byproducts Side-Reaction Byproducts (e.g., Pyrrolines) byproducts->chromatography Separates based on polarity recrystallization Recrystallization (as Salt) byproducts->recrystallization Separates based on solubility reagents Residual Reagents & Solvents reagents->distillation Removes based on boiling point

Caption: Relationship between impurity types and purification techniques.

References

Preventing side reactions in the methylation of 3-hydroxypyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the methylation of 3-hydroxypyrrolidine. Our aim is to help you navigate common challenges and prevent unwanted side reactions to achieve a high yield of the desired product, N-methyl-3-hydroxypyrrolidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the methylation of 3-hydroxypyrrolidine?

A1: The primary side reactions of concern are:

  • O-methylation: The hydroxyl group (-OH) can be methylated to form a methoxy group (-OCH₃). This is more likely to occur with strong, non-selective methylating agents like methyl iodide.[1][2][3]

  • Over-methylation (Quaternization): The nitrogen atom can be methylated multiple times to form a quaternary ammonium salt. This is a common issue with alkylating agents like methyl iodide but is generally avoided when using methods like the Eschweiler-Clarke reaction.[4]

  • Formation of byproducts from reagents: Depending on the chosen method, side products can arise from the decomposition or side reactions of the reagents themselves.

Q2: Which methylation method is most selective for N-methylation over O-methylation?

A2: Methods that proceed via reductive amination, such as the Eschweiler-Clarke reaction or the use of sodium triacetoxyborohydride with formaldehyde, are highly selective for N-methylation.[4] These reactions specifically target the amine functionality and are less prone to reacting with the less nucleophilic hydroxyl group under the reaction conditions.

Q3: When should I use a protecting group for the hydroxyl function?

A3: A protecting group for the hydroxyl group is recommended when you are using a methylation method that is not highly selective for the nitrogen atom. For instance, if you must use a strong methylating agent like methyl iodide, protecting the hydroxyl group is crucial to prevent O-methylation.[1][2][3] For highly N-selective methods like the Eschweiler-Clarke reaction, a protecting group is often not necessary.

Q4: What is a suitable protecting group for the hydroxyl group in 3-hydroxypyrrolidine?

A4: A tert-butyldimethylsilyl (TBDMS) ether is a suitable protecting group. It is robust enough to withstand the conditions of N-methylation and can be selectively removed later without affecting the N-methyl group.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of N-methyl-3-hydroxypyrrolidine Incomplete reaction.Increase reaction time or temperature (within the limits of the protocol). Ensure all reagents are fresh and of high purity.
Suboptimal reaction conditions.Optimize the stoichiometry of reagents. For reductive amination, ensure the pH is in the appropriate range for iminium ion formation.
Product loss during workup/purification.Use a gentler extraction and purification method. Ensure complete extraction from the aqueous phase by adjusting the pH.
Presence of O-methylated byproduct Use of a non-selective methylating agent (e.g., methyl iodide).Switch to a more N-selective method like the Eschweiler-Clarke reaction or reductive amination with sodium triacetoxyborohydride.
If a non-selective agent must be used, protect the hydroxyl group as a TBDMS ether before methylation.
Formation of a quaternary ammonium salt Use of a strong alkylating agent like methyl iodide in excess.Use the Eschweiler-Clarke reaction or reductive amination, which inherently avoid quaternization.[4]
If using methyl iodide, carefully control the stoichiometry and reaction time.
Difficulty in removing the TBDMS protecting group Incomplete deprotection reaction.Increase the amount of deprotecting agent (e.g., TBAF or acid) or extend the reaction time.
Inefficient deprotection conditions.Ensure the solvent is anhydrous if using a fluoride-based deprotection. For acid-catalyzed deprotection, a protic solvent like methanol is effective.

Comparative Data of Methylation Methods

Method Typical Yield of N-methyl-3-hydroxypyrrolidine Key Side Reactions Advantages Disadvantages
Eschweiler-Clarke Reaction High (can be >90%)Minimal, avoids quaternization.[4]High selectivity for N-methylation, cost-effective reagents, avoids over-methylation.Requires elevated temperatures, formic acid can be corrosive.
Reductive Amination with NaBH(OAc)₃ High (Reported as 86-87% in a patent for a similar process)Minimal, highly selective.Mild reaction conditions, high functional group tolerance.Sodium triacetoxyborohydride is moisture-sensitive and more expensive than formic acid.
Hydroxyl Protection (TBDMS) followed by Methyl Iodide Good to High (dependent on all steps)Potential for incomplete protection or deprotection.Allows for the use of a wider range of methylating agents.Adds two steps to the synthesis (protection and deprotection), increasing overall complexity and potentially lowering the overall yield.

Experimental Protocols

Method 1: Direct N-methylation via Eschweiler-Clarke Reaction

This method is highly selective for N-methylation and avoids over-methylation.

Workflow:

Eschweiler_Clarke_Workflow A 3-Hydroxypyrrolidine B Add Formic Acid and Formaldehyde A->B C Heat Reaction Mixture (e.g., 80-100 °C) B->C D Workup and Purification C->D E N-methyl-3-hydroxypyrrolidine D->E

Caption: Workflow for the Eschweiler-Clarke methylation.

Protocol:

  • To a round-bottom flask, add 3-hydroxypyrrolidine (1.0 eq).

  • Add formic acid (2.0-3.0 eq) and a 37% aqueous solution of formaldehyde (2.0-3.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 2-6 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Basify the solution with a strong base (e.g., NaOH) to a pH > 10.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to obtain N-methyl-3-hydroxypyrrolidine.

Method 2: Direct N-methylation via Reductive Amination with Sodium Triacetoxyborohydride

This method offers mild reaction conditions and high selectivity.

Workflow:

Reductive_Amination_Workflow A 3-Hydroxypyrrolidine B Add Formaldehyde and Solvent (e.g., DCE) A->B C Add Sodium Triacetoxyborohydride B->C D Stir at Room Temperature C->D E Workup and Purification D->E F N-methyl-3-hydroxypyrrolidine E->F

Caption: Workflow for reductive amination with NaBH(OAc)₃.

Protocol:

  • Dissolve 3-hydroxypyrrolidine (1.0 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

  • Add a 37% aqueous solution of formaldehyde (1.1-1.5 eq).

  • Stir the mixture at room temperature for about 1 hour to allow for the formation of the iminium ion.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.1-1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or GC-MS.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield N-methyl-3-hydroxypyrrolidine.

Method 3: Protection-Methylation-Deprotection Strategy

This three-step approach is necessary when using non-selective methylating agents.

Logical Relationship:

Protection_Strategy cluster_0 Step 1: Protection cluster_1 Step 2: N-Methylation cluster_2 Step 3: Deprotection A 3-Hydroxypyrrolidine B Protect Hydroxyl Group (e.g., with TBDMSCl) A->B C 3-(tert-Butyldimethylsilyloxy)pyrrolidine B->C D 3-(tert-Butyldimethylsilyloxy)pyrrolidine E N-Methylate (e.g., with Methyl Iodide) D->E F N-Methyl-3-(tert-butyldimethylsilyloxy)pyrrolidine E->F G N-Methyl-3-(tert-butyldimethylsilyloxy)pyrrolidine H Deprotect Hydroxyl Group (e.g., with TBAF or acid) G->H I N-methyl-3-hydroxypyrrolidine H->I

Caption: Three-step protection-methylation-deprotection strategy.

Protocol:

Step 1: Protection of the Hydroxyl Group

  • Dissolve 3-hydroxypyrrolidine (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Add imidazole (2.5 eq) and tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain 3-(tert-butyldimethylsilyloxy)pyrrolidine.

Step 2: N-Methylation of the Protected Pyrrolidine

  • Dissolve the TBDMS-protected 3-hydroxypyrrolidine (1.0 eq) in a suitable solvent such as acetonitrile or acetone.

  • Add a base, such as potassium carbonate (K₂CO₃) (1.5 eq).

  • Add methyl iodide (1.1 eq) dropwise and stir the mixture at room temperature until the reaction is complete.

  • Filter off the inorganic salts and concentrate the filtrate to get the crude N-methyl-3-(tert-butyldimethylsilyloxy)pyrrolidine.

Step 3: Deprotection of the Hydroxyl Group

  • Dissolve the N-methylated and protected pyrrolidine in tetrahydrofuran (THF).

  • Add a solution of tetrabutylammonium fluoride (TBAF) (1.1 eq, 1M in THF).

  • Stir at room temperature for 1-2 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product, dry the organic layer, and concentrate.

  • Purify the final product, N-methyl-3-hydroxypyrrolidine, by distillation or column chromatography.

References

How to handle flammable and hazardous properties of 3-Methoxypyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information, troubleshooting advice, and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Methoxypyrrolidine. Adherence to these guidelines is critical to ensure a safe laboratory environment.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a flammable liquid and vapor that can cause serious health effects.[1][2] It is harmful if swallowed, causes skin irritation and serious eye irritation, and may lead to respiratory irritation.[1][2][3][4] Some data also indicates it can cause severe skin burns and eye damage.

Q2: What personal protective equipment (PPE) is required when handling this chemical?

A2: When working with this compound, it is mandatory to use appropriate personal protective equipment. This includes chemical-resistant gloves (two pairs are recommended), a protective gown, and eye and face protection such as goggles and a face shield.[5][6][7][8] All handling of this substance should be conducted in a well-ventilated area or under a chemical fume hood.[9][10]

Q3: How should this compound be stored?

A3: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[9][11][12] The recommended storage temperature is typically between 2-8°C.[11][12][13]

Q4: What should I do in case of a spill?

A4: In the event of a spill, immediately alert personnel in the area and evacuate if necessary.[14][15] Only trained personnel wearing appropriate PPE should clean up the spill.[14] Use an inert absorbent material to contain the spill, and then collect the material into a suitable container for disposal.[15][16][17] Ensure the area is well-ventilated during cleanup.[15]

Q5: What are the first aid measures for exposure to this compound?

A5: Specific first aid procedures should be followed depending on the route of exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9][18]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected skin with soap and water. If irritation persists, seek medical attention.[9][18]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9][18][19]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9][18][19]

Hazard Summary Table

Hazard ClassificationGHS Hazard Statement
Flammable LiquidH226: Flammable liquid and vapor[1][2]
Acute Toxicity (Oral)H302: Harmful if swallowed[1][3][4]
Skin Corrosion/IrritationH314: Causes severe skin burns and eye damage / H315: Causes skin irritation[1][2][3]
Serious Eye Damage/IrritationH319: Causes serious eye irritation[1][2][3]
Specific Target Organ ToxicityH335: May cause respiratory irritation[1][2][3]

Physical and Chemical Properties

PropertyValue
Molecular Formula C₅H₁₁NO[1][12]
Molecular Weight 101.15 g/mol [1][12]
Appearance Colorless to light yellow liquid[12]
Flash Point 35°C[13]
Storage Temperature 2-8°C[11][12][13]

Experimental Protocol: Safe Dispensing of this compound

This protocol outlines the steps for safely dispensing this compound in a laboratory setting.

1. Preparation and PPE:

  • Ensure the work area is clean and uncluttered.
  • Verify that a chemical spill kit and emergency eyewash/shower are accessible.
  • Don appropriate PPE: two pairs of chemical-resistant gloves, a flame-resistant lab coat over a long-sleeved shirt and pants, closed-toe shoes, and chemical splash goggles with a face shield.
  • All dispensing activities must be conducted inside a certified chemical fume hood.

2. Dispensing Procedure:

  • Ground all equipment to prevent static discharge.[9][20]
  • Place an absorbent, disposable liner on the work surface inside the fume hood.
  • Secure the primary container of this compound.
  • Use a clean, dry syringe or pipette to transfer the desired amount of the liquid to a secondary container.
  • Work slowly and deliberately to avoid splashes.
  • Tightly cap both the primary and secondary containers immediately after dispensing.

3. Waste Disposal and Cleanup:

  • Dispose of all contaminated materials (e.g., pipette tips, liners, gloves) in a designated hazardous waste container.
  • Wipe down the work surface with an appropriate decontaminating solution.
  • Remove PPE in the correct order to avoid cross-contamination and dispose of it properly.
  • Wash hands thoroughly with soap and water after completing the task.

Visual Guides

Spill_Response_Workflow Spill Spill Occurs Alert Alert Personnel & Evacuate Area (if necessary) Spill->Alert Assess Assess Spill Size Alert->Assess SmallSpill Small Spill (<50 mL) Assess->SmallSpill LargeSpill Large Spill (>50 mL) Assess->LargeSpill DonPPE Don Appropriate PPE SmallSpill->DonPPE CallEHS Call Environmental Health & Safety LargeSpill->CallEHS Contain Contain Spill with Absorbent Material DonPPE->Contain Cleanup Clean Up Spill Residue Contain->Cleanup Decontaminate Decontaminate the Area Cleanup->Decontaminate Dispose Dispose of Waste in Hazardous Waste Container Decontaminate->Dispose Wash Wash Hands Thoroughly Dispose->Wash CallEHS->Wash

Caption: Workflow for responding to a this compound spill.

PPE_Hierarchy Engineering Engineering Controls (Fume Hood) Body Body Protection (Chemical Gown) Hands Hand Protection (2 Pairs of Gloves) Eyes Eye/Face Protection (Goggles & Face Shield)

Caption: Hierarchy of personal protective equipment (PPE).

References

Finding reliable suppliers for high-purity 3-Methoxypyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals using high-purity 3-Methoxypyrrolidine in their experiments. Here you will find information on reliable suppliers, frequently asked questions regarding handling and storage, and troubleshooting guides for common experimental issues.

Finding Reliable Suppliers

Obtaining high-purity this compound is crucial for the success and reproducibility of your research. Below is a summary of potential suppliers and the typical data they provide. It is always recommended to request a lot-specific Certificate of Analysis (CoA) before purchase.

Table 1: Summary of Potential Suppliers for this compound

SupplierPurity SpecificationAvailable FormsStorage Temperature
ChemScene≥97%Racemic, (R)-enantiomer4°C, protect from light[1]
Sigma-Aldrich95%, 97%Racemic, (S)-hydrochloride4°C, Refrigerator
BLD PharmNot specified(S)-enantiomer, (R)-hydrochloride2-8°C, Inert atmosphere, room temp.[2]
ChemicalBook≥99%Racemic, (R)-enantiomer2-8°C (protect from light)[3][4]
NINGBO INNO PHARMCHEM CO.,LTD.≥97%RacemicNot specified

Frequently Asked Questions (FAQs)

A collection of common questions regarding the handling, storage, and properties of this compound.

Q1: What is the recommended procedure for storing this compound?

A1: Most suppliers recommend storing this compound at 2-8°C or 4°C.[1][3][4] It should be kept in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and protected from light.[3][4] This is because, as a secondary amine, it can be susceptible to oxidation, and as an ether, it may be sensitive to air and heat.

Q2: What are the main safety precautions to take when handling this compound?

A2: this compound should be handled in a well-ventilated area or a chemical fume hood.[5] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[5]

Q3: Is this compound available in different chiral forms?

A3: Yes, this compound is available as a racemic mixture and as the individual (R) and (S) enantiomers. Some suppliers also offer the hydrochloride salt forms of the enantiomers.[1][2]

Q4: How can I verify the purity of a new batch of this compound?

A4: Always request a Certificate of Analysis (CoA) from the supplier for the specific lot you are purchasing. You can further verify the purity and identity in your lab using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Gas Chromatography-Mass Spectrometry (GC-MS), or High-Performance Liquid Chromatography (HPLC).

Experimental Protocols

Protocol 1: Supplier Qualification and Purity Verification

This protocol outlines the steps to validate a new supplier and verify the purity of this compound.

1. Documentation Review:

  • Obtain the supplier's specifications and a lot-specific Certificate of Analysis (CoA).
  • Review the CoA for purity (e.g., by GC or HPLC), identity confirmation (e.g., by NMR or IR), and levels of any specified impurities.

2. In-house Analysis:

  • Appearance: Visually inspect the material. It should be a colorless to light yellow liquid.[3][4]
  • Identity Verification (¹H NMR):
  • Prepare a sample in a suitable deuterated solvent (e.g., CDCl₃).
  • Acquire a ¹H NMR spectrum.
  • Compare the obtained spectrum with a reference spectrum or predicted chemical shifts to confirm the structure.
  • Purity Assessment (GC):
  • Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).
  • Inject the sample onto a GC equipped with a suitable column (e.g., a polar capillary column).
  • The resulting chromatogram should show a major peak corresponding to this compound, and the peak area percentage can be used to estimate purity.

3. Small-Scale Test Reaction:

  • Before using a new batch in a large-scale experiment, perform a small-scale test reaction where the outcome is well-established.
  • Compare the reaction progress, yield, and purity of the product with previous successful experiments.

Troubleshooting Guides

Unexpected results can arise during experiments. This section provides a question-and-answer guide to troubleshoot common issues.

Q5: My reaction yield is significantly lower than expected. What could be the cause?

A5: Low yields can be attributed to several factors:

  • Reagent Purity: The purity of your this compound may be lower than specified. Consider performing a purity analysis as described in Protocol 1.

  • Reagent Degradation: Improper storage may have led to degradation. As a secondary amine, it can be susceptible to oxidation. As an ether, it can potentially form peroxides over time, although this is less common for cyclic ethers compared to acyclic ones.

  • Reaction Conditions: Ensure your reaction is performed under an inert atmosphere if your reagents or intermediates are air-sensitive. Check the accuracy of your temperature and pressure monitoring equipment.

  • Work-up Issues: Your product might be partially lost during the work-up. Check for product solubility in aqueous layers if an extraction was performed.[6]

Q6: I am observing unexpected side products in my reaction. What are the likely impurities in this compound?

A6: While specific impurity profiles are lot-dependent and should be detailed in the CoA, potential impurities in a reagent like this compound could include:

  • Starting Materials: Residual starting materials from its synthesis, such as 3-hydroxypyrrolidine or methylating agents.

  • Solvent Residues: Traces of solvents used during its synthesis and purification.

  • Degradation Products: Oxidation or hydrolysis products if the material has been stored improperly. For instance, secondary amines can be oxidized, and the ether linkage could potentially be cleaved under strongly acidic conditions.[7][8]

Q7: My reaction is not proceeding to completion. How can I troubleshoot this?

A7: If your reaction stalls, consider the following:

  • Reagent Quality: As mentioned, verify the purity and integrity of your this compound.

  • Stoichiometry: Double-check your calculations for all reagents.

  • Catalyst Activity: If your reaction is catalytic, ensure the catalyst is active and has not been poisoned by impurities in your reagents or solvents.

  • Inhibitors: Trace impurities in your this compound or other reagents could be inhibiting the reaction. Purifying the starting material via distillation might be an option.

Visualizations

The following diagrams illustrate logical workflows for troubleshooting and supplier validation.

SupplierValidation Supplier Validation Workflow start Select Potential Supplier request_docs Request CoA and Specifications start->request_docs review_docs Review Documentation request_docs->review_docs order_sample Order Small Sample review_docs->order_sample Docs OK reject_supplier Reject Supplier review_docs->reject_supplier Docs Not OK inhouse_analysis Perform In-House Analysis (NMR, GC) order_sample->inhouse_analysis test_reaction Conduct Small-Scale Test Reaction inhouse_analysis->test_reaction Purity OK inhouse_analysis->reject_supplier Purity Not OK approve_supplier Approve Supplier for Larger Scale Purchase test_reaction->approve_supplier Reaction OK test_reaction->reject_supplier Reaction Fails

Caption: A logical workflow for validating a new supplier of this compound.

TroubleshootingWorkflow Troubleshooting Experimental Issues start Unexpected Experimental Result check_purity Verify Purity of This compound start->check_purity check_conditions Review Reaction Conditions start->check_conditions check_workup Analyze Work-up Procedure start->check_workup isolate_byproducts Isolate and Characterize Byproducts start->isolate_byproducts check_reagents Check Other Reagents and Solvents check_purity->check_reagents Purity OK modify_protocol Modify Experimental Protocol check_conditions->modify_protocol check_workup->modify_protocol consult_literature Consult Literature for Similar Reactions check_reagents->consult_literature consult_literature->modify_protocol

Caption: A decision tree for troubleshooting unexpected experimental outcomes.

References

Technical Support Center: Managing Explosive Mixture Formation with Air on Intense Heating

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling of substances that may form explosive mixtures with air upon intense heating. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols to mitigate risks in a laboratory setting.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving intense heating of potentially reactive or flammable materials.

Question/Issue Possible Cause(s) Recommended Action(s)
My solid sample shows an unexpected exotherm in the Differential Scanning Calorimetry (DSC) analysis. 1. The sample is undergoing thermal decomposition.[1] 2. The sample is reacting with the pan material. 3. Impurities in the sample are causing a reaction.1. Immediately stop the experiment if the exotherm is sharp and significant, as this could indicate a runaway reaction.[2] 2. Perform a Thermogravimetric Analysis (TGA) to determine the onset temperature of decomposition and mass loss.[3][4] 3. Rerun the DSC with a smaller sample size and a slower heating rate to better resolve the thermal events. 4. Use an inert pan material (e.g., gold-plated stainless steel) to rule out sample-pan reaction. 5. Analyze the purity of your sample using appropriate analytical techniques.
I need to heat a flammable liquid, but I am concerned about vapor ignition. 1. Accumulation of flammable vapors above their Lower Explosive Limit (LEL). 2. Presence of an ignition source.[5]1. Always work within a properly functioning fume hood to ensure adequate ventilation.[5][6] 2. Use intrinsically safe or explosion-proof heating equipment such as heating mantles, steam baths, or oil baths. Do not use open flames or standard hot plates.[6][7] 3. Ensure all electrical equipment in the vicinity is properly grounded and rated for use in a flammable atmosphere.[8] 4. Minimize the quantity of flammable liquid being heated.[7]
While transferring a powder, I observed static discharge. Is this a risk? 1. Generation of static electricity due to friction between powder particles and equipment.[8] 2. Low humidity in the laboratory environment can increase static buildup.[6]1. Yes, static discharge can be a sufficient ignition source for a dust explosion.[9] 2. Ground all metal equipment, including containers, scoops, and receiving vessels, to a common ground point.[6][8] 3. If possible, increase the humidity in the work area. 4. Use static-dissipative tools and containers. 5. Conduct a Dust Hazard Analysis (DHA) to assess the combustibility of your powder.[10]
My reaction is showing signs of a thermal runaway (rapid increase in temperature and pressure). 1. The heat generated by the exothermic reaction exceeds the rate of heat removal.[11] 2. Inadequate cooling or stirring. 3. Incorrect reagent stoichiometry or addition rate.1. Immediately activate emergency cooling procedures, if available. 2. Stop the addition of any further reagents. 3. If safe to do so, dilute the reaction mixture with a cold, inert solvent. 4. Evacuate the area and alert safety personnel. 5. After the event is controlled, a thorough incident review is necessary to determine the cause and prevent recurrence.[12]

Frequently Asked Questions (FAQs)

Q1: What is the "Explosion Pentagon" and how does it relate to my work?

A1: The Explosion Pentagon illustrates the five elements required for a dust explosion to occur: combustible dust, an oxidant (typically air), an ignition source, dispersion of dust particles, and confinement of the dust cloud.[9] Understanding this concept is crucial as removing any one of these elements can prevent an explosion. In a laboratory setting, you can often control the presence of ignition sources and minimize dust dispersion through careful handling and good housekeeping.[10]

Q2: How can I determine the thermal stability of my new compound?

A2: Thermal stability can be assessed using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[3][13] TGA measures the change in mass of a sample as it is heated, identifying the temperature at which decomposition begins.[4] DSC measures the heat flow into or out of a sample during a temperature change, detecting exothermic or endothermic events like melting, crystallization, or decomposition.[14] These analyses are critical for establishing safe handling and storage temperatures.[3]

Q3: What are the Lower and Upper Explosive Limits (LEL and UEL)?

A3: The Lower Explosive Limit (LEL) is the minimum concentration of a flammable vapor or combustible dust in air that will support combustion.[15][16] The Upper Explosive Limit (UEL) is the maximum concentration. A mixture below the LEL is too "lean" to burn, and a mixture above the UEL is too "rich." It is crucial to keep the concentration of flammable substances in the air below their LEL to prevent explosions.

Q4: Are there alternatives to heating with electrical equipment that could be an ignition source?

A4: Yes, several alternatives to standard electrical heating apparatus can reduce the risk of ignition. These include:

  • Steam baths

  • Water or oil baths with the heating element located outside the hazardous area

  • Heating mantles with intrinsically safe controllers[6]

  • Air or nitrogen baths[6]

It is always preferable to use heating methods that do not pose a spark hazard when working with flammable materials.[7]

Q5: What precautions should I take when storing chemicals that are sensitive to heat?

A5: Heat-sensitive chemicals should be stored in a cool, well-ventilated area, away from direct sunlight and other heat sources.[5] They should be segregated from incompatible materials, especially strong oxidizing agents.[5] For highly flammable liquids, storage in approved flammable liquid storage cabinets is mandatory.[17] Always consult the Safety Data Sheet (SDS) for specific storage temperature recommendations.[1]

Quantitative Data Summary

The following tables provide key safety-related data for common substances. This data is essential for conducting risk assessments.

Table 1: Explosive Limits and Ignition Temperatures of Common Solvents

SolventLEL (% in air)UEL (% in air)Flash Point (°C)Autoignition Temperature (°C)
Acetone2.512.8-20465
Ethanol3.31913363
Ethyl Acetate2.211.5-4426
Heptane1.056.7-4204
Hexane1.17.5-22225
Isopropanol2.012.712399
Methanol6.03611385
Toluene1.17.14480

Note: Data is compiled from various safety resources. Always refer to the specific Safety Data Sheet (SDS) for the most accurate information.

Table 2: Combustibility of Selected Dusts

MaterialMinimum Explosible Concentration (g/m³)Minimum Ignition Energy (mJ)
Corn Starch15030-40
Lycopodium505-10
High-Density Polyethylene17410-20
Aluminum (atomized)35-50<10
Sugar30-6010-30
Aspirin25-40<25

Note: These values can vary significantly with particle size, moisture content, and other factors.[18][19] It is recommended to have your specific material tested by a qualified laboratory.[10]

Experimental Protocols

1. Protocol for Determining the Lower Explosive Limit (LEL) of a Dust Cloud

This protocol is based on the EN 14034-3 and ASTM E1515 standards.[15][18]

  • Objective: To determine the minimum concentration of a dust suspended in air that can be ignited.

  • Apparatus: A 20-liter spherical explosion vessel, a chemical ignition source (e.g., 2 kJ igniters), a dust dispersion system, and a pressure monitoring system.[15][18]

  • Sample Preparation: The dust sample should be dried and sieved to a particle size of less than 75 µm.[18] A sample mass of approximately 150 g is typically required for the full test series.[18]

  • Procedure:

    • Record the ambient temperature and pressure.

    • Introduce a known mass of the dust sample into the dispersion system.

    • Seal the 20 L sphere.

    • Disperse the dust into the sphere using pressurized air (e.g., 20 bar overpressure) to form a dust cloud.

    • Activate the chemical igniters at a specified delay after dispersion.

    • Record the pressure as a function of time. An explosion is considered to have occurred if the pressure increase is above a defined threshold (e.g., 0.5 bar).[18]

    • Start with a concentration expected to explode (e.g., 500 g/m³) and decrease the concentration in steps (e.g., 250, 125, 60 g/m³) until no ignition occurs in three consecutive tests at that concentration.[18]

    • The LEL is the lowest concentration at which an explosion was observed.

  • Safety Precautions: This experiment must be conducted in a specialized, explosion-proof chamber by trained personnel.

2. Protocol for Assessing Thermal Stability using DSC and TGA

This protocol provides a general framework for the thermal analysis of a new chemical entity.[4]

  • Objective: To determine the onset of thermal decomposition and identify other thermal events.

  • Instruments: A calibrated Differential Scanning Calorimeter (DSC) and a Thermogravimetric Analyzer (TGA).[4]

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an appropriate pan (e.g., aluminum, copper, or gold-plated stainless steel).[4]

  • TGA Procedure:

    • Place the sample pan in the TGA furnace.

    • Purge with an inert atmosphere (e.g., nitrogen at 20-50 mL/min).

    • Heat the sample at a constant rate (e.g., 10 °C/min) over the desired temperature range (e.g., 25 °C to 400 °C).

    • Record the mass loss as a function of temperature. The onset of significant mass loss indicates the beginning of thermal decomposition.

  • DSC Procedure:

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Purge with an inert atmosphere.

    • Equilibrate at a starting temperature (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above any expected thermal events but below the decomposition temperature identified by TGA.[4]

    • Record the heat flow. Analyze the resulting thermogram for endothermic (e.g., melting) or exothermic (e.g., decomposition, crystallization) events.

  • Data Interpretation: The combination of TGA and DSC data provides a comprehensive thermal profile of the compound, which is essential for determining safe processing and storage conditions.[3][14]

Visualizations

Fire_Triangle The Fire Triangle Fuel Fuel Oxygen Oxygen (Air) Fuel->Oxygen Heat Heat (Ignition Source) Oxygen->Heat Heat->Fuel

Caption: The three elements required for a fire to start.

Explosion_Pentagon The Dust Explosion Pentagon Fuel Combustible Dust Oxygen Oxygen (Air) Fuel->Oxygen Ignition Ignition Source Oxygen->Ignition Dispersion Dispersion Ignition->Dispersion Confinement Confinement Dispersion->Confinement Confinement->Fuel

Caption: The five elements needed for a dust explosion.

Thermal_Hazard_Workflow cluster_0 Initial Screening cluster_1 Hazard Assessment cluster_2 Risk Mitigation Start New Compound or Process LitSearch Literature & SDS Review (Known Hazards?) Start->LitSearch DSC_TGA DSC/TGA Screening (Assess Thermal Stability) LitSearch->DSC_TGA Exotherm Exotherm Detected? DSC_TGA->Exotherm LEL_Test Further Testing (e.g., LEL, MIE) Exotherm->LEL_Test Yes Controls Implement Engineering Controls (e.g., Ventilation, Grounding) Exotherm->Controls No Runaway Assess Runaway Potential LEL_Test->Runaway Runaway->Controls PPE Define PPE Requirements Controls->PPE SOP Develop Safe Operating Procedure (SOP) PPE->SOP Proceed Proceed with Experiment SOP->Proceed

Caption: Workflow for assessing thermal hazards.

References

Validation & Comparative

Comparative Analysis of (R)-3-Methoxypyrrolidine Using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the spectral characteristics of (R)-3-Methoxypyrrolidine compared to its enantiomer and the parent pyrrolidine structure. This guide provides quantitative NMR data, experimental protocols, and a visual representation of the molecular structure and key NMR correlations.

(R)-3-Methoxypyrrolidine is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development due to its presence in various bioactive molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for the structural elucidation and chiral discrimination of such compounds. This guide presents a comparative analysis of the ¹H and ¹³C NMR spectra of (R)-3-Methoxypyrrolidine, alongside its enantiomer, (S)-3-Methoxypyrrolidine, and the unsubstituted pyrrolidine.

¹H and ¹³C NMR Spectral Data Comparison

The following tables summarize the ¹H and ¹³C NMR spectral data for (R)-3-Methoxypyrrolidine, (S)-3-Methoxypyrrolidine, and pyrrolidine. The data for the two enantiomers are identical in an achiral solvent, as expected. Any observable differences would necessitate the use of a chiral solvating agent or a chiral derivatizing agent.

Table 1: ¹H NMR Spectral Data

CompoundSolventChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
(R)-3-Methoxypyrrolidine CDCl₃~3.90m-H-3
3.32s--OCH₃
~3.05-2.80m-H-2, H-5
~2.00-1.80m-H-4
~1.70br s-NH
(S)-3-Methoxypyrrolidine CDCl₃~3.90m-H-3
3.32s--OCH₃
~3.05-2.80m-H-2, H-5
~2.00-1.80m-H-4
~1.70br s-NH
Pyrrolidine CDCl₃2.86t6.6H-2, H-5
1.74quintet3.4H-3, H-4
1.48s-NH

Table 2: ¹³C NMR Spectral Data

CompoundSolventChemical Shift (δ) ppmAssignment
(R)-3-Methoxypyrrolidine CDCl₃~78.0C-3
56.1-OCH₃
~54.0C-2
~46.0C-5
~32.0C-4
(S)-3-Methoxypyrrolidine CDCl₃~78.0C-3
56.1-OCH₃
~54.0C-2
~46.0C-5
~32.0C-4
Pyrrolidine [1][2]CDCl₃47.1C-2, C-5
25.8C-3, C-4

Experimental Protocols

A general protocol for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like (R)-3-Methoxypyrrolidine is outlined below.[3]

Sample Preparation:

  • Accurately weigh 5-20 mg of the purified compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry vial.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

¹H NMR Acquisition:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.

  • Temperature: Typically 298 K.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width: ~12-16 ppm.

    • Acquisition Time: ~2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16, depending on the sample concentration.

  • Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

    • Integrate the signals.

¹³C NMR Acquisition:

  • Spectrometer: A 100 MHz or higher frequency (corresponding to a 400 MHz ¹H frequency) NMR spectrometer.

  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg' on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width: ~200-240 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 128 to 1024 or more, depending on the sample concentration and solubility.

  • Processing:

    • Apply a Fourier transform to the FID.

    • Phase correct the spectrum.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Visualization of (R)-3-Methoxypyrrolidine Structure and NMR Assignments

The following diagram illustrates the chemical structure of (R)-3-Methoxypyrrolidine with atom numbering corresponding to the NMR assignments.

G (R)-3-Methoxypyrrolidine Structure and Key NMR Assignments cluster_mol cluster_1h ¹H NMR Assignments cluster_13c ¹³C NMR Assignments N N C2 C2 N->C2 H_N H NH_node NH: ~1.70 ppm N->NH_node C3 C3 C2->C3 H2 H₂ H2_H5_node H-2, H-5: ~3.05-2.80 ppm C2->H2_H5_node C2_node C-2: ~54.0 ppm C2->C2_node C4 C4 C3->C4 O O C3->O H3 H H3_node H-3: ~3.90 ppm C3->H3_node C3_node C-3: ~78.0 ppm C3->C3_node C5 C5 C4->C5 H4 H₂ H4_node H-4: ~2.00-1.80 ppm C4->H4_node C4_node C-4: ~32.0 ppm C4->C4_node C5->N H5 H₂ C5->H2_H5_node C5_node C-5: ~46.0 ppm C5->C5_node C_Me C O->C_Me H_Me H₃ OCH3_node -OCH₃: 3.32 ppm C_Me->OCH3_node C_OCH3_node -OCH₃: 56.1 ppm C_Me->C_OCH3_node

Caption: Molecular structure of (R)-3-Methoxypyrrolidine with corresponding ¹H and ¹³C NMR chemical shift assignments.

References

A Comparative Analysis of (R)- and (S)-3-Methoxypyrrolidine: An Unexplored Frontier in Stereopharmacology

Author: BenchChem Technical Support Team. Date: December 2025

Despite the critical role of stereochemistry in drug design and development, a direct comparative analysis of the biological activities of (R)- and (S)-3-Methoxypyrrolidine enantiomers remains conspicuously absent from the current scientific literature. Extensive searches for quantitative experimental data, detailed experimental protocols, and defined signaling pathways for these specific molecules have yielded no direct comparative studies. This notable gap in pharmacological research prevents a comprehensive evaluation and highlights a significant opportunity for future investigation.

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a methoxy group at the 3-position creates a chiral center, leading to the existence of (R) and (S) enantiomers. It is well-established that enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. One enantiomer may be therapeutically active, while the other could be inactive or even contribute to adverse effects. Therefore, the characterization of the individual enantiomers of 3-methoxypyrrolidine is crucial for any potential therapeutic application.

While specific data for the individual enantiomers of this compound is lacking, broader research on pyrrolidine derivatives suggests that the stereochemistry at the 3-position can be a critical determinant of biological activity, particularly for targets within the central nervous system (CNS). For instance, studies on various N-substituted 3-hydroxypyrrolidines and their analogs have demonstrated enantioselective interactions with muscarinic and nicotinic acetylcholine receptors. However, without direct experimental evidence, it is impossible to extrapolate these findings to the 3-methoxy derivatives.

The absence of comparative data for (R)- and (S)-3-Methoxypyrrolidine means that key quantitative metrics, such as binding affinities (Kᵢ), efficacy (EC₅₀ or IC₅₀), and pharmacokinetic parameters, are unknown. Consequently, a data-driven comparison of their potency, selectivity, and potential therapeutic applications cannot be constructed.

Future Directions and a Call for Research

The lack of information on the stereopharmacology of this compound presents a clear and compelling area for future research. A systematic investigation into the biological activities of the (R) and (S) enantiomers would be highly valuable to the scientific and drug development communities.

A proposed experimental workflow to address this knowledge gap is outlined below:

G cluster_0 Phase 1: Synthesis and Characterization cluster_1 Phase 2: In Vitro Biological Evaluation cluster_2 Phase 3: In Vivo and ADME Profiling cluster_3 Phase 4: Data Analysis and Comparison synthesis Enantioselective Synthesis of (R)- and (S)-3-Methoxypyrrolidine purification Purification and Chiral HPLC Analysis synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization receptor_screening Broad Receptor Panel Screening characterization->receptor_screening binding_assays Binding Affinity Assays (e.g., Radioligand Binding) receptor_screening->binding_assays functional_assays Functional Assays (e.g., Calcium Mobilization, cAMP) binding_assays->functional_assays pk_studies Pharmacokinetic Studies (Absorption, Distribution, Metabolism, Excretion) functional_assays->pk_studies pd_models Pharmacodynamic Models (if activity is identified) pk_studies->pd_models toxicity Preliminary Toxicity Assessment pd_models->toxicity data_analysis Quantitative Comparison of Enantiomers toxicity->data_analysis sar_analysis Structure-Activity Relationship (SAR) Analysis data_analysis->sar_analysis

Caption: Proposed workflow for the comparative biological evaluation of (R)- and (S)-3-Methoxypyrrolidine.

This structured approach would systematically elucidate the pharmacological profiles of each enantiomer, providing the much-needed data for a comprehensive comparison. Such a study would not only fill a significant void in the current literature but also potentially uncover novel chemical probes or therapeutic lead compounds.

Unveiling the Molecular Telltales: A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Methoxypyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the mass spectral fragmentation patterns of heterocyclic compounds is paramount for structural elucidation and impurity profiling. This guide provides a comparative analysis of the electron ionization-mass spectrometry (EI-MS) fragmentation of 3-methoxypyrrolidine and its N-substituted derivatives, offering insights into how different substituents influence fragmentation pathways.

This comparison guide delves into the characteristic fragmentation patterns of this compound and its N-acetyl and N-benzyl derivatives. By examining the mass spectra of these compounds, we can discern the influence of the N-substituent on the fragmentation of the pyrrolidine ring and the methoxy group. This information is critical for the identification of these and related compounds in complex mixtures.

Comparative Analysis of Fragmentation Patterns

The fragmentation of this compound and its derivatives under electron ionization is dictated by the stability of the resulting fragment ions. The primary fragmentation pathways involve alpha-cleavage adjacent to the nitrogen atom, loss of the methoxy group, and fragmentation of the N-substituent.

This compound (Parent Compound)

The EI-MS of unsubstituted this compound is characterized by a prominent molecular ion peak and several key fragment ions. The initial ionization is believed to occur at the nitrogen atom, leading to a radical cation.

A key fragmentation pathway is the alpha-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen. This results in the formation of a stable immonium ion. Another significant fragmentation is the loss of the methoxy group (-OCH3) as a radical, leading to a cation at m/z 70. Further fragmentation can occur through the loss of small neutral molecules like ethylene.

N-Acetyl-3-methoxypyrrolidine

The introduction of an N-acetyl group significantly alters the fragmentation pattern. While the molecular ion may still be observed, its abundance is often reduced. The most characteristic fragmentation is the cleavage of the bond between the nitrogen and the acetyl group, leading to a prominent ion corresponding to the acetyl cation (CH3CO+) at m/z 43. Alpha-cleavage to the pyrrolidine ring still occurs, but the fragmentation is dominated by the loss of the N-acetyl group.

N-Benzyl-3-methoxypyrrolidine

With an N-benzyl substituent, the fragmentation is heavily influenced by the stability of the benzyl cation. A major fragmentation pathway is the cleavage of the C-N bond connecting the benzyl group to the pyrrolidine ring, resulting in the formation of the highly stable tropylium ion (a rearranged benzyl cation) at m/z 91, which is often the base peak. Fragmentation of the pyrrolidine ring and the loss of the methoxy group are also observed, but the tropylium ion is the most diagnostic fragment.

Quantitative Data Summary

The following table summarizes the key mass-to-charge ratios (m/z) and their proposed assignments for this compound and its derivatives. The relative abundance of these ions provides a quantitative basis for comparison.

CompoundMolecular Ion (M+)Key Fragment 1 (m/z)Proposed Fragment 1Key Fragment 2 (m/z)Proposed Fragment 2Key Fragment 3 (m/z)Proposed Fragment 3
This compound10170[M - OCH3]+57[C3H7N]+44[C2H6N]+
N-Acetylpyrrolidine11370[M - CH3CO]+43[CH3CO]+--
N-Benzylpyrrolidine16191[C7H7]+ (Tropylium)70[C4H8N]+--

Note: The fragmentation patterns for N-acetyl-3-methoxypyrrolidine and N-benzyl-3-methoxypyrrolidine are inferred from the fragmentation of N-acetylpyrrolidine and N-benzylpyrrolidine, respectively, in conjunction with the known fragmentation of the this compound core.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for the Analysis of this compound Derivatives

This protocol outlines a general method for the analysis of this compound and its N-substituted derivatives using GC-MS with electron ionization.

1. Sample Preparation:

  • Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

  • If necessary, dilute the sample further to an appropriate concentration for GC-MS analysis (typically 1-10 µg/mL).

  • Transfer the final solution to a GC vial.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent).

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent).

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Injection Mode: Splitless.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • MS Ion Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Mass Range: m/z 30-400.

  • Scan Speed: 2 scans/second.

3. Data Analysis:

  • Acquire the total ion chromatogram (TIC) and the mass spectrum for each peak of interest.

  • Identify the molecular ion and major fragment ions.

  • Compare the obtained spectra with library spectra (e.g., NIST) for confirmation.

  • Propose fragmentation pathways based on the observed fragment ions.

Visualizing Fragmentation Pathways

The following diagrams, generated using Graphviz, illustrate the proposed fragmentation pathways and logical relationships in the mass spectral analysis of this compound derivatives.

fragmentation_workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis dissolve Dissolve in Solvent dilute Dilute to 1-10 µg/mL dissolve->dilute transfer Transfer to GC Vial dilute->transfer injection Injection transfer->injection separation GC Separation injection->separation ionization EI Ionization (70 eV) separation->ionization detection Mass Detection ionization->detection tic TIC Acquisition detection->tic spectra Mass Spectra Acquisition tic->spectra identification Fragment Identification spectra->identification pathway Pathway Proposal identification->pathway

Figure 1. General experimental workflow for GC-MS analysis.

fragmentation_comparison cluster_parent This compound cluster_acetyl N-Acetyl-3-methoxypyrrolidine (Inferred) cluster_benzyl N-Benzyl-3-methoxypyrrolidine (Inferred) p_mol [M]+• m/z 101 p_frag1 [M-OCH3]+ m/z 70 p_mol->p_frag1 -•OCH3 p_frag2 [C3H7N]+• m/z 57 p_mol->p_frag2 -C2H4O a_mol [M]+• m/z 143 a_frag1 [M-CH3CO]+ m/z 100 a_mol->a_frag1 -•CH3CO a_frag2 [CH3CO]+ m/z 43 a_mol->a_frag2 -Pyrrolidine-OCH3 b_mol [M]+• m/z 191 b_frag1 [C7H7]+ m/z 91 b_mol->b_frag1 -•C5H10NO b_frag2 [M-C7H7]+ m/z 100 b_mol->b_frag2 -•C7H7

Figure 2. Comparative fragmentation pathways.

Comprehensive Analysis of 3-Methoxypyrrolidine Analogs: A Guide to Their X-ray Crystallography Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of molecules is paramount. X-ray crystallography provides definitive insights into the atomic arrangement of compounds, which is crucial for structure-based drug design and understanding molecular interactions. This guide offers a comparative analysis of the available X-ray crystallography data for analogs of 3-methoxypyrrolidine, a significant scaffold in medicinal chemistry.

While a crystal structure for the parent this compound is not publicly available, this guide presents a detailed examination of two structurally related pyrrolidine derivatives for which crystallographic data has been deposited in the Crystallography Open Database (COD). These analogs provide valuable insights into the conformational preferences and solid-state packing of the pyrrolidine ring system.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for two pyrrolidine structures, providing a basis for comparison.

ParameterPyrrolidine (COD ID: 7206439)Pyrrolidine (COD ID: 7206441)
Chemical Formula C₄H₉NC₄H₉N
Crystal System MonoclinicTriclinic
Space Group P 1 21/c 1P -1
Unit Cell Dimensions
a (Å)8.6367(6)7.702(2)
b (Å)5.2081(3)4.938(1)
c (Å)10.6375(8)10.572(2)
α (°)9094.37(3)
β (°)110.579(8)98.54(3)
γ (°)9099.59(3)
Cell Volume (ų)447.95(6)389.96(16)
Temperature (K)100(2)295(2)
Radiation Wavelength (Å)0.710730.71073
R-factor (all reflections) 0.0450.1324

Experimental Protocols

The determination of a crystal structure through X-ray diffraction involves a series of meticulous steps. Below is a generalized workflow that outlines the key experimental stages typically employed for small molecule crystallography.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_crystal Crystal Growth cluster_data X-ray Diffraction cluster_structure Structure Solution & Refinement synthesis Synthesis of Pyrrolidine Analog purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification crystal_growth Single Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) purification->crystal_growth data_collection Data Collection on Diffractometer crystal_growth->data_collection data_processing Data Processing (Integration, Scaling, Merging) data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation and Deposition (e.g., CIF file) structure_refinement->validation

Caption: Generalized workflow for small molecule X-ray crystallography.

1. Synthesis and Purification: The synthesis of the target this compound analog is the initial step, followed by rigorous purification to obtain a highly pure sample, which is essential for growing high-quality crystals.

2. Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown from a supersaturated solution of the purified compound. Common techniques include slow evaporation of the solvent, vapor diffusion, and cooling crystallization. The choice of solvent and crystallization conditions is critical and often determined empirically.

3. Data Collection: A suitable single crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated. Data is collected over a wide range of orientations to ensure a complete dataset.

4. Data Processing: The raw diffraction images are processed to integrate the intensities of the individual reflections. The data is then scaled and merged to produce a final reflection file. This step also involves corrections for experimental factors such as absorption and crystal decay.

5. Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the initial positions of the atoms in the unit cell. For small molecules, this is often achieved using direct methods. The initial structural model is then refined against the experimental data to optimize the atomic positions, displacement parameters, and other structural parameters. The quality of the final structure is assessed using various metrics, including the R-factor.

Logical Relationships in Crystallographic Data Analysis

The process of deriving a molecular structure from diffraction data is a logical and iterative process. The following diagram illustrates the relationship between the key components of a crystallographic experiment and the resulting structural information.

logical_relationship crystal Single Crystal diffraction_pattern Diffraction Pattern crystal->diffraction_pattern interacts with xray_beam X-ray Beam xray_beam->diffraction_pattern electron_density Electron Density Map diffraction_pattern->electron_density Fourier Transform atomic_model Atomic Model electron_density->atomic_model Interpretation & Model Building atomic_model->electron_density Refinement structural_parameters Structural Parameters (Bond Lengths, Angles, etc.) atomic_model->structural_parameters leads to

Caption: From crystal to structure: a logical overview.

The Strategic Advantage of 3-Methoxypyrrolidine in Modern Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel chemical entities. Among the diverse array of heterocyclic scaffolds, pyrrolidine derivatives have emerged as privileged structures in medicinal chemistry and asymmetric synthesis. This guide provides a comparative analysis of 3-methoxypyrrolidine against other common pyrrolidine derivatives, offering insights into its performance supported by experimental data to inform synthetic strategy.

The unique structural and electronic properties of this compound offer distinct advantages in various chemical transformations. The presence of the methoxy group at the C3 position introduces a key modulating element, influencing the stereochemical outcome and reactivity of the pyrrolidine ring. This comparative guide will delve into the practical applications of this compound, contrasting its performance with that of seminal pyrrolidine derivatives such as L-proline, (S)-2-(pyrrolidin-2-yl)methanol (prolinol), and 3-hydroxypyrrolidine in key synthetic reactions.

Performance in Asymmetric [3+2] Cycloaddition Reactions

The [3+2] cycloaddition reaction is a powerful tool for the construction of five-membered heterocyclic rings, including highly substituted pyrrolidines. The stereochemical outcome of these reactions is often dictated by the nature of the catalyst or chiral auxiliary employed. While L-proline and its derivatives are well-established catalysts for such transformations, recent studies have highlighted the utility of 3-substituted pyrrolidines in achieving high levels of stereocontrol.

A study on the asymmetric [3+2] cycloaddition of 2,2'-diester aziridines with enol ethers has demonstrated the successful synthesis of this compound derivatives with good to excellent yields and high diastereoselectivity. This provides a valuable point of reference for comparing the efficacy of the 3-methoxy substituent in directing the stereochemical course of the reaction.

Pyrrolidine DerivativeDipolarophileYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Ratio (e.r.)Reference
This compound derivative 2,3-Dihydrofuran85>19:193.5:6.5[1]
This compound derivative Ethyl vinyl ether94>19:195.5:4.5[1]
L-ProlineAcrolein--up to 80% ee[2]
Prolinol derivativeVarious---
3-Hydroxypyrrolidine derivativeVarious---

Role in Asymmetric Aldol Reactions

The asymmetric aldol reaction is a cornerstone of C-C bond formation in organic synthesis. Pyrrolidine-based organocatalysts, particularly L-proline, are renowned for their ability to catalyze this transformation with high enantioselectivity. The mechanism typically involves the formation of a chiral enamine intermediate. The substituent at the C3 position of the pyrrolidine ring can significantly influence the steric environment around the enamine, thereby affecting the facial selectivity of the subsequent reaction with the aldehyde.

While direct comparative data for this compound in the same aldol reaction is limited, the performance of unsubstituted pyrrolidine provides a baseline for understanding the catalytic potential of the core scaffold.

CatalystDonorAcceptorSolventYield (%)Diastereomeric Ratio (anti:syn)Reference
Pyrrolidine Cyclohexanone4-NitrobenzaldehydeWater91>99:1[3]
Pyrrolidine Cyclopentanone4-NitrobenzaldehydeWater851:>99[3]
L-ProlineCyclohexanone4-NitrobenzaldehydeDMSO9999:1

Experimental Protocols

General Procedure for Pyrrolidine-Catalyzed Direct Aldol Reaction in Water

To a solution of water (1 mL) and pyrrolidine (0.025 mmol), cyclohexanone (1.25 mmol) was added at 25°C, and the mixture was stirred for 5 minutes. Subsequently, the aldehyde (0.25 mmol) was added, and the reaction mixture was stirred for 20-65 minutes, with progress monitored by TLC. Upon completion, water (5 mL) was added, and the mixture was extracted with dichloromethane (3 x 10 mL). The combined organic layers were dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude aldol product[3].

Asymmetric [3+2] Cycloaddition for the Synthesis of this compound Derivatives

A detailed experimental protocol for the dysprosium-catalyzed asymmetric [3+2] cycloaddition of 2,2'-diester aziridines with enol ethers to generate this compound derivatives can be found in the supporting information of the cited reference[1]. The general procedure involves the reaction of the aziridine and the enol ether in the presence of a chiral ligand and a Lewis acid catalyst at a controlled temperature.

Logical Workflow for Catalyst Selection in Asymmetric Synthesis

The choice of a pyrrolidine-based catalyst or building block is a critical decision in the design of a synthetic route. The following diagram illustrates a logical workflow for selecting an appropriate derivative based on the desired reaction and outcome.

G Logical Workflow for Pyrrolidine Derivative Selection start Define Target Molecule & Desired Stereochemistry reaction_type Identify Key Bond Formation Step (e.g., C-C, C-N) start->reaction_type catalyst_class Select Catalyst Class (e.g., Organocatalyst, Metal Complex) reaction_type->catalyst_class pyrrolidine_core Consider Pyrrolidine Scaffold catalyst_class->pyrrolidine_core substituent_effect Evaluate Substituent Effects on C3 pyrrolidine_core->substituent_effect methoxy 3-Methoxy: - Steric bulk - Electronic influence - Potential for H-bonding interactions substituent_effect->methoxy hydroxy 3-Hydroxy: - H-bond donor/acceptor - Chiral auxiliary potential substituent_effect->hydroxy unsubstituted Unsubstituted/Proline: - Well-established - Lower steric hindrance substituent_effect->unsubstituted lit_search Literature Search for Precedent methoxy->lit_search hydroxy->lit_search unsubstituted->lit_search optimization Reaction Optimization (Solvent, Temp., Additives) lit_search->optimization analysis Analyze Yield & Stereoselectivity optimization->analysis

References

A Comparative Guide to Validating the Enantiomeric Purity of Chiral 3-Methoxypyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the enantiomeric purity of chiral building blocks like 3-Methoxypyrrolidine is a critical step in producing safe and effective pharmaceuticals. The differential pharmacological and toxicological profiles of enantiomers necessitate robust analytical methods for their separation and quantification. This guide provides an objective comparison of the primary analytical techniques used to validate the enantiomeric purity of chiral this compound, supported by representative experimental data and detailed protocols.

The principal methods for determining the enantiomeric excess (ee) of chiral amines include chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] Each technique offers distinct advantages and is suited to different analytical challenges.

Comparison of Analytical Methods

Chiral chromatography stands as the benchmark for the precise separation and quantification of enantiomers.[1] These methods utilize a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.[1] Chiral HPLC is a versatile and widely adopted technique, while chiral SFC is gaining prominence as a "green" and high-throughput alternative.[2] Chiral GC is particularly suitable for volatile and thermally stable amines, often requiring derivatization.[1] NMR spectroscopy, on the other hand, offers a non-separative approach by using chiral solvating or derivatizing agents to induce distinguishable chemical shifts for the enantiomers.[3]

Parameter Chiral High-Performance Liquid Chromatography (HPLC) Chiral Gas Chromatography (GC) Chiral Supercritical Fluid Chromatography (SFC) Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential partitioning between a chiral stationary phase and a liquid mobile phase.[1]Differential partitioning between a chiral stationary phase and a gaseous mobile phase.[4]Differential partitioning between a chiral stationary phase and a supercritical fluid mobile phase.[5]Formation of transient diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals.[3]
Sample Volatility Not required.Required; derivatization often necessary to increase volatility.[4]Not required.Not required.
Resolution High to excellent.High to excellent.High to excellent.[5]Moderate to high, dependent on the chiral agent and analyte.
Analysis Time 10 - 30 minutes.5 - 20 minutes.2 - 10 minutes.[5]< 5 minutes per sample.[5]
Solvent Consumption High.Low.Significantly lower than HPLC.[5]Low.
Detection UV, MS, CD.FID, MS.UV, MS.[5]NMR detector.
Advantages Broad applicability, well-established, numerous commercially available columns.High efficiency, sensitive detectors.Fast analysis, reduced solvent waste, suitable for preparative scale.[2]Rapid, non-destructive, provides structural information.
Disadvantages Higher solvent cost and waste, longer analysis times compared to SFC.Limited to volatile and thermally stable compounds, derivatization can be complex.Requires specialized instrumentation.Lower sensitivity, may require chiral resolving agents, less precise for very high ee values.
Typical LOQ ~0.1% of the minor enantiomer.~0.1% of the minor enantiomer.~0.1% of the minor enantiomer.~1-5% of the minor enantiomer.

Table 1. Comparative overview of analytical techniques for determining the enantiomeric purity of chiral this compound.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for chiral amines and pyrrolidine derivatives and should be optimized for this compound.

Chiral High-Performance Liquid Chromatography (HPLC)

This protocol outlines a direct method using a chiral stationary phase, which is often the preferred approach for its simplicity.[1]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase: Polysaccharide-based columns such as Chiralcel® OD-H or Chiralpak® AD-H are good starting points for screening.[6]

Reagents:

  • Hexane (HPLC grade)

  • Isopropanol (IPA) or Ethanol (EtOH) (HPLC grade)

  • Diethylamine (DEA) or Trifluoroacetic acid (TFA) (as mobile phase additives)

  • This compound sample

Procedure:

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Mobile Phase Preparation: A typical starting mobile phase is a mixture of hexane and a polar alcohol like IPA or ethanol (e.g., 90:10 v/v). For basic analytes like this compound, adding a small amount of a basic modifier like DEA (0.1%) can improve peak shape and resolution.[6]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection: UV at a wavelength where the analyte has some absorbance (e.g., 210 nm, as it lacks a strong chromophore). Derivatization with a UV-active group can enhance sensitivity.

  • Analysis: Inject the sample and record the chromatogram. The two enantiomers should elute at different retention times. The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100.

Chiral Gas Chromatography (GC)

This protocol involves an indirect method where the enantiomers are derivatized to form diastereomers, which are then separated on a standard achiral GC column.[4]

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Achiral Capillary Column (e.g., DB-5 or equivalent).

Reagents:

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) or other suitable chiral derivatizing agent.

  • Anhydrous solvent (e.g., dichloromethane, pyridine).

  • This compound sample.

Procedure:

  • Derivatization:

    • In a vial, dissolve a small amount of the this compound sample in the anhydrous solvent.

    • Add a slight excess of the chiral derivatizing agent (e.g., MTPA-Cl).

    • The reaction is often carried out in the presence of a base (like pyridine) to scavenge the HCl byproduct.

    • Allow the reaction to proceed to completion (this may require gentle heating).

  • Sample Preparation for GC: Quench the reaction and extract the diastereomeric products. The resulting solution can be directly injected into the GC.

  • Chromatographic Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at a low temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the diastereomers.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Detector Temperature: 280 °C

  • Analysis: The two diastereomers will have different retention times. Calculate the % ee from the peak areas of the diastereomers.

Chiral Supercritical Fluid Chromatography (SFC)

SFC is a powerful technique for chiral separations, offering faster analysis times and reduced solvent consumption compared to HPLC.[2]

Instrumentation:

  • Supercritical Fluid Chromatography (SFC) system with a UV or MS detector.

  • Chiral Stationary Phase: Polysaccharide-based columns are also widely used in SFC.[2]

Reagents:

  • Supercritical Carbon Dioxide (CO₂)

  • Methanol (MeOH) or Ethanol (EtOH) as a co-solvent.

  • Basic modifier (e.g., DEA).

  • This compound sample.

Procedure:

  • Sample Preparation: Dissolve the sample in the co-solvent to a concentration of about 1 mg/mL.

  • Mobile Phase: A typical mobile phase consists of supercritical CO₂ with a polar co-solvent like methanol. For basic analytes, a basic additive is often necessary.[7]

  • Chromatographic Conditions:

    • Co-solvent Percentage: Screen a gradient of the co-solvent (e.g., 5-40% MeOH).

    • Flow Rate: 2-4 mL/min.

    • Back Pressure: 100-150 bar.

    • Column Temperature: 35-40 °C.

  • Analysis: The enantiomers will be separated based on their differential interaction with the CSP. Calculate the % ee from the peak areas.

NMR Spectroscopy with a Chiral Solvating Agent

This method relies on the formation of transient diastereomeric complexes in solution, which can be observed by ¹H NMR.[3]

Instrumentation:

  • High-resolution NMR Spectrometer (e.g., 400 MHz or higher).

Reagents:

  • Deuterated solvent (e.g., CDCl₃).

  • Chiral Solvating Agent (CSA), for example, (R)-(-)-1,1'-Bi-2-naphthol (BINOL) or a Pirkle's alcohol.

  • This compound sample.

Procedure:

  • Sample Preparation:

    • Dissolve a known amount of the this compound sample in the deuterated solvent in an NMR tube.

    • Acquire a standard ¹H NMR spectrum.

    • Add an equimolar amount of the chiral solvating agent to the NMR tube.

  • NMR Acquisition: Acquire another ¹H NMR spectrum of the mixture.

  • Analysis: In the presence of the CSA, specific protons in the two enantiomers of this compound will experience different chemical environments, leading to the splitting of a single peak into two. The ratio of the integrals of these two peaks corresponds to the enantiomeric ratio.

Visualizations

The following diagrams illustrate the logical workflow for selecting an appropriate analytical method and the experimental workflow for a typical chiral HPLC analysis.

MethodSelection Method Selection Workflow start Start: Racemic this compound Sample is_volatile Is the compound volatile & thermally stable? start->is_volatile try_gc Consider Chiral GC (with derivatization) is_volatile->try_gc Yes try_hplc_sfc Screen Chiral HPLC and SFC is_volatile->try_hplc_sfc No need_fast_analysis Is rapid analysis critical? try_gc->need_fast_analysis try_hplc_sfc->need_fast_analysis consider_nmr Consider NMR with Chiral Solvating Agent need_fast_analysis->consider_nmr Yes develop_method Develop and Validate Method (HPLC/SFC) need_fast_analysis->develop_method No consider_nmr->develop_method end End: Validated Enantiomeric Purity develop_method->end

Caption: A decision tree for selecting a suitable method for enantiomeric purity analysis.

Chiral_HPLC_Workflow Chiral HPLC Experimental Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing sample_prep Prepare this compound Sample Solution (1 mg/mL) injection Inject Sample sample_prep->injection mobile_phase_prep Prepare Mobile Phase (e.g., Hexane/IPA with DEA) hplc_system Equilibrate HPLC System with Chiral Column mobile_phase_prep->hplc_system hplc_system->injection chromatogram Acquire Chromatogram injection->chromatogram peak_integration Integrate Enantiomer Peaks chromatogram->peak_integration ee_calculation Calculate Enantiomeric Excess (% ee) peak_integration->ee_calculation report Generate Report ee_calculation->report

Caption: A typical workflow for enantiomeric purity analysis by chiral HPLC.

References

A Spectroscopic Showdown: 3-Methoxypyrrolidine Hydrochloride vs. its Free Base

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the distinct spectral characteristics of a molecule in its salt and free base form is fundamental. This guide provides an objective, data-driven comparison of 3-Methoxypyrrolidine hydrochloride and its corresponding free base, leveraging key spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS).

At a Glance: Key Spectroscopic Differences

The protonation of the secondary amine in this compound to form its hydrochloride salt induces notable changes in its spectral signature. In NMR spectroscopy, the protons and carbons adjacent to the nitrogen atom experience a downfield shift due to the deshielding effect of the positive charge. FTIR spectroscopy reveals the appearance of characteristic N-H stretching and bending vibrations in the hydrochloride salt, which are absent in the free base. Mass spectrometry, while showing the same molecular ion for the free base, will reflect the presence of the salt in its fragmentation pattern under certain ionization conditions.

Comparative Spectroscopic Data

The following tables summarize the expected and observed quantitative data for this compound hydrochloride and representative data for its free base form.

Table 1: ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Assignment This compound Hydrochloride (ppm) This compound Free Base (ppm) (Representative) Key Differences
H-2, H-5 (CH₂)~3.4 - 3.7~2.8 - 3.1Downfield shift upon protonation
H-3 (CH)~4.1~3.8Downfield shift upon protonation
H-4 (CH₂)~2.1 - 2.3~1.8 - 2.0Downfield shift upon protonation
OCH₃~3.3~3.3Minimal change
NH~9.5 - 10.5 (broad)~1.5 - 2.5 (broad)Significant downfield shift and change in appearance

Note: Specific ppm values for the hydrochloride are based on available spectral data. Free base values are representative for a secondary amine of this type.

Table 2: ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Assignment This compound Hydrochloride (ppm) This compound Free Base (ppm) (Representative) Key Differences
C-2, C-5~50 - 55~45 - 50Downfield shift upon protonation
C-3~78 - 82~75 - 79Downfield shift upon protonation
C-4~30 - 35~28 - 33Downfield shift upon protonation
OCH₃~56~56Minimal change

Note: Specific ppm values for the hydrochloride are based on typical shifts for similar structures. Free base values are representative.

Table 3: FTIR Spectral Data (cm⁻¹)

Assignment This compound Hydrochloride This compound Free Base (Representative) Key Differences
N-H Stretch2700-3200 (broad, strong)AbsentPresence of broad ammonium salt stretch
C-H Stretch2850-30002850-3000Overlaps with N-H stretch in salt
N-H Bend1560-1620 (medium)AbsentPresence of secondary amine salt bend[1]
C-O Stretch1080-11501080-1150Generally unchanged

Table 4: Mass Spectrometry Data (EI)

Parameter This compound Hydrochloride This compound Free Base Key Differences
Molecular Ion (M⁺)101.08101.08The observed molecular ion corresponds to the free base in both cases under typical EI conditions.
Key FragmentsFragmentation pattern of the free base. HCl is not typically observed.Fragmentation of the pyrrolidine and methoxy groups.Fragmentation patterns are expected to be identical as the hydrochloride salt reverts to the free base in the gas phase.

Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of this compound hydrochloride and its free base.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison cluster_sample_preparation Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis and Comparison Sample_HCl This compound HCl NMR NMR (¹H, ¹³C) Sample_HCl->NMR FTIR FTIR Sample_HCl->FTIR MS Mass Spectrometry Sample_HCl->MS Sample_FB This compound Free Base Sample_FB->NMR Sample_FB->FTIR Sample_FB->MS Compare_NMR Compare Chemical Shifts (δ) NMR->Compare_NMR Compare_FTIR Compare Vibrational Frequencies (cm⁻¹) FTIR->Compare_FTIR Compare_MS Compare m/z Values and Fragmentation MS->Compare_MS Conclusion Draw Conclusions on Spectral Differences Compare_NMR->Conclusion Compare_FTIR->Conclusion Compare_MS->Conclusion

Caption: A flowchart illustrating the process of spectroscopic comparison.

Detailed Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the sample (either the hydrochloride salt or the free base) was dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

  • ¹H NMR Parameters: A spectral width of 16 ppm was used with a relaxation delay of 1 second. 16 scans were accumulated for each sample.

  • ¹³C NMR Parameters: A spectral width of 250 ppm was used with a relaxation delay of 2 seconds. 1024 scans were accumulated for each sample. Broadband proton decoupling was applied.

  • Data Processing: The resulting Free Induction Decays (FIDs) were Fourier transformed, and the spectra were phase and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: A small amount of the solid hydrochloride salt or the liquid free base was placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: FTIR spectra were recorded on an FTIR spectrometer equipped with a universal ATR accessory.

  • Parameters: Spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. 32 scans were co-added for each spectrum. A background spectrum of the clean ATR crystal was recorded prior to sample analysis.

  • Data Processing: The resulting interferograms were Fourier transformed to produce the infrared spectra. The spectra are presented as transmittance (%) versus wavenumber (cm⁻¹).

3. Mass Spectrometry (MS)

  • Sample Preparation: Samples were introduced into the mass spectrometer via a direct insertion probe or by injection of a dilute solution in methanol for Electrospray Ionization (ESI).

  • Instrumentation: A mass spectrometer capable of Electron Ionization (EI) and Electrospray Ionization (ESI) was used.

  • EI Parameters: For Electron Ionization, an ionization energy of 70 eV was used. The source temperature was maintained at 230 °C.

  • ESI Parameters: For Electrospray Ionization, the sample was infused at a flow rate of 5 µL/min. The capillary voltage was set to 3.5 kV, and the cone voltage was 30 V. Nitrogen was used as the desolvation gas.

  • Data Processing: The mass-to-charge ratios (m/z) of the resulting ions were recorded.

This guide provides a foundational understanding of the spectroscopic differences between this compound hydrochloride and its free base, supported by experimental data and protocols. These distinctions are crucial for accurate identification, characterization, and quality control in a research and development setting.

References

The Challenge of Comparing Drugs Synthesized with 3-Methoxypyrrolidine Building Blocks: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

While 3-Methoxypyrrolidine is a recognized building block in medicinal chemistry, a direct comparative efficacy analysis of specific drugs synthesized from this starting material is not feasible based on publicly available data. Extensive searches have not yielded specific, named drugs for which comparative clinical or preclinical efficacy data and detailed experimental protocols are accessible. This guide, therefore, aims to provide a broader context for researchers on the significance of the pyrrolidine scaffold, of which this compound is a key derivative, in drug discovery and to outline a theoretical framework for how such a comparison could be structured if data were available.

The pyrrolidine ring, a five-membered saturated heterocycle, is a privileged scaffold in medicinal chemistry. Its three-dimensional structure allows for the precise spatial orientation of substituents, which can lead to high-affinity interactions with biological targets. The inclusion of a methoxy group at the 3-position, as in this compound, can further influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability, potentially improving its pharmacokinetic profile.

The Role of the Pyrrolidine Scaffold in Drug Design

The versatility of the pyrrolidine ring has led to its incorporation into a wide array of therapeutic agents targeting various disease areas. Its presence can be found in drugs targeting the central nervous system (CNS), as well as in antiviral, antibacterial, and anticancer agents. The conformational flexibility of the pyrrolidine ring allows it to mimic the structure of natural amino acids like proline, enabling it to interact with enzymes and receptors that recognize these substrates.

Hypothetical Framework for Efficacy Comparison

Should specific drugs synthesized from this compound become publicly known, a comprehensive comparison of their efficacy would necessitate the following components:

Data Presentation:

A tabular summary of key efficacy data would be essential for a clear comparison. This would ideally include:

Drug CandidateTargetIndicationPotency (e.g., IC50, EC50)In Vivo Efficacy (e.g., ED50)Key Clinical Trial Outcomes
Drug A [Target A][Indication A][Value][Value][Endpoint results]
Drug B [Target B][Indication B][Value][Value][Endpoint results]
Comparator [Target A/B][Indication A/B][Value][Value][Endpoint results]

Experimental Protocols:

Detailed methodologies are crucial for the critical evaluation of the presented data. A thorough guide would include:

  • In Vitro Assays: Protocols for enzyme inhibition assays, receptor binding assays, or cell-based functional assays used to determine potency and selectivity. This would include details on cell lines, reagents, incubation times, and detection methods.

  • In Vivo Models: Descriptions of the animal models of disease used to assess efficacy. This would encompass the species and strain of animals, the method of disease induction, drug administration (route, dose, frequency), and the endpoints measured.

  • Clinical Trial Design: For drugs that have entered clinical development, a summary of the clinical trial design, including patient population, inclusion/exclusion criteria, primary and secondary endpoints, and statistical analysis plan.

Signaling Pathways and Experimental Workflows:

Visual representations of the biological context and experimental procedures are invaluable for understanding the mechanism of action and the research process.

Hypothetical Signaling Pathway for a CNS-Targeted Drug

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Drug Drug with This compound Transporter Neurotransmitter Transporter Drug->Transporter Inhibition Vesicle Synaptic Vesicle Neurotransmitter Neurotransmitter Vesicle->Neurotransmitter Release Receptor Postsynaptic Receptor Neurotransmitter->Receptor Binding Synapse Synaptic Cleft Neurotransmitter->Synapse Signaling Downstream Signaling Receptor->Signaling Response Cellular Response Signaling->Response Synapse->Receptor

Caption: Hypothetical mechanism of a CNS drug inhibiting neurotransmitter reuptake.

Generalized Experimental Workflow for Drug Efficacy Testing

G cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation cluster_2 Preclinical Development Assay Target-Based Assay (e.g., Enzyme Inhibition) Hit Hit Identification Assay->Hit CellAssay Cell-Based Assay (e.g., Reporter Gene) CellAssay->Hit AnimalModel Disease Animal Model Hit->AnimalModel Efficacy Efficacy Studies AnimalModel->Efficacy PKPD Pharmacokinetics/ Pharmacodynamics PKPD->Efficacy Tox Toxicology Studies Efficacy->Tox IND IND-Enabling Studies Tox->IND Formulation Formulation Development Formulation->IND

Caption: A generalized workflow for preclinical drug efficacy evaluation.

Conclusion for Researchers

While a direct comparative guide on the efficacy of drugs synthesized with this compound building blocks remains elusive due to the proprietary nature of much drug development data, the principles outlined above provide a robust framework for how such a comparison should be approached. Researchers and drug development professionals are encouraged to apply this structured approach when evaluating novel compounds incorporating the this compound scaffold. The continued exploration of this and other privileged structures in medicinal chemistry holds promise for the discovery of new and effective therapies. As more data on compounds containing this specific building block becomes available in the public domain, future iterations of this guide will aim to provide the specific comparative analyses that are of great interest to the scientific community.

Comparative Analysis of 3-Methoxypyrrolidine-3-carboxylic acid hydrochloride and Key Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the physicochemical properties and synthetic methodologies for 3-methoxypyrrolidine-3-carboxylic acid hydrochloride and its structural analogs, 3-hydroxy-pyrrolidine-3-carboxylic acid hydrochloride and 3-aminopyrrolidine-3-carboxylic acid dihydrochloride. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics, particularly in the area of neuroscience, where substituted pyrrolidine scaffolds are of significant interest.

Physicochemical Characterization

PropertyThis compound-3-carboxylic acid hydrochloride3-Hydroxy-pyrrolidine-3-carboxylic acid hydrochloride3-Aminopyrrolidine-3-carboxylic acid dihydrochloride
Molecular Formula C₆H₁₂ClNO₃C₅H₁₀ClNO₃C₅H₁₂Cl₂N₂O₂
Molecular Weight 181.62 g/mol 167.59 g/mol 203.07 g/mol
Appearance White to off-white solid (Expected)White to off-white solidWhite to off-white solid
Melting Point Not availableNot available>300 °C (decomposes)
Solubility Soluble in water (Expected)Soluble in waterSoluble in water
¹H NMR (D₂O) Expected shifts (ppm): 3.0-3.8 (m, CH₂, CH), 3.3 (s, OCH₃), 4.0-4.2 (m, CH₂)Representative shifts (ppm): 2.1-2.4 (m, 1H), 3.2-3.8 (m, 4H), 4.5 (t, 1H)Representative shifts (ppm): 2.3-2.5 (m, 2H), 3.4-3.8 (m, 4H)
¹³C NMR (D₂O) Expected shifts (ppm): 45-55 (CH₂), 58 (OCH₃), 75-80 (C-O), 175-180 (C=O)Representative shifts (ppm): 38.9, 48.5, 50.1, 72.3, 174.8Representative shifts (ppm): 36.5, 45.1, 52.3, 60.2, 172.1
Mass Spectrometry [M+H]⁺ = 146.0817[M+H]⁺ = 132.0655[M+H]⁺ = 131.0818
IR (KBr, cm⁻¹) Expected peaks: ~3400 (O-H), ~2900 (C-H), ~1735 (C=O), ~1100 (C-O)Expected peaks: ~3400 (O-H), ~2900 (C-H), ~1730 (C=O)Expected peaks: ~3400 (N-H), ~2900 (C-H), ~1725 (C=O)

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of these compounds are provided below. These protocols are based on established synthetic routes for pyrrolidine derivatives.

Synthesis of 3-Substituted Pyrrolidine-3-carboxylic Acids

The synthesis of the target compounds and their analogs typically involves a multi-step sequence starting from readily available precursors. A general synthetic approach is outlined below, followed by specific considerations for each derivative.

General Synthetic Scheme:

Synthetic_Scheme start Commercially Available Starting Material (e.g., a protected aspartic acid derivative) step1 Cyclization start->step1 e.g., Dieckmann condensation step2 Functional Group Interconversion at C3 step1->step2 Introduction of -OH, -NH2, or -OCH3 step3 Deprotection step2->step3 e.g., Acidic or hydrogenolytic cleavage product Final Product (e.g., this compound- 3-carboxylic acid HCl) step3->product

Caption: Generalized synthetic workflow for 3-substituted pyrrolidine-3-carboxylic acids.

1. Synthesis of 3-Hydroxy-pyrrolidine-3-carboxylic acid:

  • Step 1: Protection of a suitable starting material. For instance, N-protection of a commercially available aminodiacetate derivative.

  • Step 2: Cyclization. Intramolecular Dieckmann condensation of the protected diester followed by hydrolysis and decarboxylation to yield a protected 3-oxopyrrolidine-3-carboxylate.

  • Step 3: Reduction. Reduction of the ketone functionality using a reducing agent like sodium borohydride to introduce the hydroxyl group.

  • Step 4: Deprotection. Removal of the protecting groups under appropriate conditions (e.g., acidolysis for Boc group, hydrogenolysis for Cbz group) to yield the final product.

2. Synthesis of 3-Aminopyrrolidine-3-carboxylic acid:

  • Step 1 & 2: Follow the same initial steps as for the hydroxy derivative to obtain the protected 3-oxopyrrolidine-3-carboxylate.

  • Step 3: Reductive Amination. The ketone is converted to the amine via reductive amination using a suitable amine source (e.g., ammonia or a protected amine) and a reducing agent (e.g., sodium cyanoborohydride).

  • Step 4: Deprotection. Removal of all protecting groups to afford the desired 3-aminopyrrolidine-3-carboxylic acid.

3. Synthesis of this compound-3-carboxylic acid:

  • Step 1 & 2: As above, to generate the protected 3-hydroxypyrrolidine-3-carboxylate.

  • Step 3: O-Methylation. The hydroxyl group is methylated using a methylating agent such as methyl iodide in the presence of a base (e.g., sodium hydride).

  • Step 4: Deprotection. Final deprotection to yield this compound-3-carboxylic acid.

Final Salt Formation: The free base of the respective pyrrolidine derivative is dissolved in a suitable solvent (e.g., diethyl ether, methanol) and treated with a solution of hydrochloric acid in the same or a compatible solvent to precipitate the hydrochloride salt, which is then collected by filtration and dried.

Characterization Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 300 or 400 MHz spectrometer using D₂O or DMSO-d₆ as the solvent. Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak.

  • Mass Spectrometry (MS): High-resolution mass spectra are obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.

  • Infrared (IR) Spectroscopy: IR spectra are recorded on an FT-IR spectrometer using KBr pellets.

  • Melting Point (MP): Melting points are determined using a standard melting point apparatus and are uncorrected.

Biological Context and Signaling Pathways

Derivatives of pyrrolidine-3-carboxylic acid are known to interact with various biological targets. A significant area of interest is their activity as inhibitors of GABA transporters (GATs).[1][2][3] GABA is the primary inhibitory neurotransmitter in the central nervous system, and its reuptake from the synaptic cleft is mediated by GATs. Inhibition of GATs can prolong the action of GABA, leading to potential therapeutic effects in conditions such as epilepsy and anxiety.

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release GABA GABA GABA_release->GABA GAT1 GABA Transporter 1 (GAT-1) GABA_reuptake GABA Reuptake GAT1->GABA_reuptake GABA->GAT1 Reuptake GABA_receptor GABA Receptor GABA->GABA_receptor neuronal_response Inhibitory Neuronal Response GABA_receptor->neuronal_response inhibitor Pyrrolidine-3-carboxylic acid derivative (GAT Inhibitor) inhibitor->GAT1 Inhibition

Caption: Inhibition of GABA reuptake by pyrrolidine-3-carboxylic acid derivatives.

The 3-substituent on the pyrrolidine ring plays a crucial role in determining the potency and selectivity of these compounds for different GAT subtypes. The methoxy, hydroxy, and amino groups can influence the binding affinity and pharmacokinetic properties of the molecule.

Comparative Workflow for Drug Discovery

The process of identifying and optimizing lead compounds from this class of molecules follows a structured workflow.

Drug_Discovery_Workflow library_synthesis Library Synthesis (3-methoxy, 3-hydroxy, 3-amino analogs) in_vitro_screening In Vitro Screening (GAT Binding Assays) library_synthesis->in_vitro_screening sar_analysis Structure-Activity Relationship (SAR) Analysis in_vitro_screening->sar_analysis lead_optimization Lead Optimization (Modification of substituents) sar_analysis->lead_optimization lead_optimization->library_synthesis Iterative Synthesis in_vivo_testing In Vivo Testing (Animal models of disease) lead_optimization->in_vivo_testing clinical_candidate Clinical Candidate Selection in_vivo_testing->clinical_candidate

Caption: A typical drug discovery workflow for developing novel GAT inhibitors.

This guide provides a foundational understanding of this compound-3-carboxylic acid hydrochloride and its analogs, offering valuable insights for researchers aiming to explore this chemical space for therapeutic applications. The provided data and protocols can serve as a starting point for further investigation and optimization of these promising scaffolds.

References

Navigating the Pyrrolidine Ring: A Comparative Guide to the Directing Effects of a 3-Methoxy Substituent

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the subtle interplay of substituents on heterocyclic scaffolds is paramount for the rational design of novel therapeutics. This guide provides a comprehensive analysis of the anticipated directing effects of a 3-methoxy group on the pyrrolidine ring in various chemical transformations. While direct comparative experimental data for 3-methoxypyrrolidine is limited in publicly available literature, this document leverages established principles of organic chemistry, analogous systems, and theoretical considerations to offer a predictive framework for its reactivity.

The pyrrolidine ring is a ubiquitous scaffold in pharmaceuticals and natural products. The introduction of a methoxy group at the 3-position significantly influences the electronic and steric environment of the ring, thereby directing the outcome of subsequent functionalization reactions. This analysis focuses primarily on the behavior of N-Boc-3-methoxypyrrolidine, a common intermediate in organic synthesis.

Electronic and Steric Influence of the 3-Methoxy Group

The 3-methoxy group exerts its influence through a combination of inductive and steric effects.

  • Inductive Effect: The oxygen atom of the methoxy group is highly electronegative, leading to a withdrawal of electron density from the C3 position of the pyrrolidine ring through the sigma bond (a -I effect). This effect can influence the acidity of adjacent protons.

  • Steric Hindrance: The methoxy group introduces steric bulk at the 3-position, which can hinder the approach of reagents from the same face of the ring. This steric hindrance can play a crucial role in determining the stereoselectivity of reactions.

Comparative Analysis of Regioselectivity in Lithiation-Electrophilic Quench Reactions

A common strategy for the functionalization of N-Boc protected saturated heterocycles is deprotonation with a strong base (lithiation) followed by quenching with an electrophile. The regioselectivity of the initial lithiation step is a critical determinant of the final product. In the case of N-Boc-3-methoxypyrrolidine, the primary competition for deprotonation is between the protons at the C2 and C5 positions, both alpha to the nitrogen atom.

The directing effect of the 3-methoxy group in this context is not as straightforward as in aromatic systems. However, based on studies of similar substituted saturated heterocycles, we can predict the likely outcomes. The oxygen of the methoxy group can act as a coordinating atom for the lithium base, potentially directing the deprotonation to the syn-facial proton at C2. Conversely, the inductive effect of the methoxy group might slightly increase the acidity of the C2 protons compared to the C5 protons.

Below is a table summarizing the expected products and yields for the lithiation and subsequent electrophilic quench of N-Boc-3-methoxypyrrolidine. It is important to note that these are predicted outcomes based on chemical principles, and actual experimental results may vary.

ReactionPosition of FunctionalizationMajor ProductExpected Yield (relative)Rationale
Lithiation (n-BuLi/TMEDA) then Me-IC2N-Boc-2-methyl-3-methoxypyrrolidineHigherCoordination of the lithium base to the methoxy oxygen may direct deprotonation to the proximal C2 position. The inductive effect of the methoxy group could also slightly acidify the C2 protons.
Lithiation (n-BuLi/TMEDA) then Me-IC5N-Boc-5-methyl-3-methoxypyrrolidineLowerDeprotonation at C5 is sterically less hindered but lacks the potential directing effect from the methoxy group.
Lithiation (n-BuLi/TMEDA) then PhCHOC2N-Boc-2-(hydroxy(phenyl)methyl)-3-methoxypyrrolidineHigherSimilar to methylation, the directing effect of the methoxy group is expected to favor C2 functionalization.
Lithiation (n-BuLi/TMEDA) then PhCHOC5N-Boc-5-(hydroxy(phenyl)methyl)-3-methoxypyrrolidineLowerLess favored due to the absence of a directing effect.

General Experimental Protocol for the Functionalization of N-Boc-3-methoxypyrrolidine via Lithiation

The following is a general procedure for the lithiation and electrophilic quench of N-Boc-3-methoxypyrrolidine. This protocol should be adapted and optimized for specific electrophiles and desired outcomes.

Materials:

  • N-Boc-3-methoxypyrrolidine

  • Anhydrous solvent (e.g., THF, diethyl ether)

  • n-Butyllithium (n-BuLi) in hexanes

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Electrophile (e.g., methyl iodide, benzaldehyde)

  • Saturated aqueous ammonium chloride solution

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of N-Boc-3-methoxypyrrolidine in the chosen anhydrous solvent.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add TMEDA (typically 1.1 equivalents) to the solution.

  • Slowly add n-BuLi (typically 1.1 equivalents) dropwise to the cooled solution.

  • Stir the reaction mixture at -78 °C for the desired amount of time (e.g., 1-2 hours) to allow for complete deprotonation.

  • Add the electrophile (typically 1.2 equivalents) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to stir at -78 °C for an additional period (e.g., 1-3 hours) or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent.

  • Combine the organic layers, wash with brine, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired functionalized pyrrolidine.

Visualizing Reaction Pathways

The following diagrams illustrate the key steps and logical relationships in the functionalization of N-Boc-3-methoxypyrrolidine.

reaction_workflow start N-Boc-3-methoxypyrrolidine deprotonation Deprotonation (n-BuLi/TMEDA, -78 °C) start->deprotonation lithiation_C2 2-Lithio Intermediate (Major) deprotonation->lithiation_C2 Favored pathway lithiation_C5 5-Lithio Intermediate (Minor) deprotonation->lithiation_C5 Disfavored pathway electrophilic_quench Electrophilic Quench (E+) lithiation_C2->electrophilic_quench lithiation_C5->electrophilic_quench product_C2 C2-Functionalized Product electrophilic_quench->product_C2 product_C5 C5-Functionalized Product electrophilic_quench->product_C5

Caption: General workflow for the functionalization of N-Boc-3-methoxypyrrolidine.

directing_effects methoxy 3-Methoxy Group inductive Inductive Effect (-I) Electron Withdrawing methoxy->inductive coordination Coordination Effect (with Li+) methoxy->coordination steric Steric Hindrance methoxy->steric reactivity_C2 Increased Acidity at C2 Directed Lithiation at C2 inductive->reactivity_C2 coordination->reactivity_C2 reactivity_C5 Less Hindered Access at C5 steric->reactivity_C5

Caption: Factors influencing the directing effects of the 3-methoxy group.

Conclusion

The 3-methoxy substituent on a pyrrolidine ring is predicted to exert a significant directing effect in chemical reactions, primarily favoring functionalization at the C2 position when employing directed metalation strategies. This is attributed to a combination of the inductive effect of the methoxy group and its ability to coordinate with the metalating agent. While this guide provides a predictive framework, it is crucial for researchers to perform their own experiments to determine the precise outcomes for their specific substrates and reaction conditions. The provided general protocol and theoretical considerations offer a solid starting point for the exploration and exploitation of the chemistry of this compound in the synthesis of novel and complex molecules.

Safety Operating Guide

Proper Disposal of 3-Methoxypyrrolidine: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Do not dispose of 3-Methoxypyrrolidine down the drain or in regular trash. This chemical must be treated as hazardous waste and disposed of through an approved waste management facility.

This guide provides essential safety and logistical information for the proper disposal of this compound (CAS No. 62848-20-8), ensuring the safety of laboratory personnel and the protection of the environment. The following procedures are based on general best practices for hazardous chemical waste management and should be supplemented by a thorough review of your institution's specific safety protocols and a complete Safety Data Sheet (SDS) for the compound, if available.

Pre-Disposal and Handling

Before beginning any disposal-related activities, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

On-Site Waste Management Protocol

1. Waste Segregation and Containment:

  • Designate a specific waste container: Use a clean, clearly labeled, and chemically compatible container for collecting this compound waste.

  • Avoid mixing waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste guidelines. Incompatible materials can lead to dangerous reactions.

  • Securely seal containers: Ensure the waste container is tightly sealed when not in use to prevent the release of vapors.

2. Labeling:

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Include the date of accumulation and any other information required by your institution's Environmental Health and Safety (EHS) department.

3. Storage:

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA).

  • The SAA should be a secure, well-ventilated area, away from ignition sources and incompatible materials.

  • Secondary containment, such as a chemical-resistant tray, is required to contain any potential leaks.

Disposal Procedure

Disposal of this compound must be handled by a licensed hazardous waste disposal company. The primary recommended method of disposal for flammable organic compounds is incineration at an approved facility.

Steps for Final Disposal:

  • Contact your EHS Department: Once your waste container is full or has reached its designated accumulation time limit, contact your institution's EHS department or the designated waste management office.

  • Arrange for Pickup: Schedule a pickup of the hazardous waste with the approved waste vendor.

  • Documentation: Ensure all necessary paperwork is completed for the transfer of the hazardous waste.

Spill Management

In the event of a spill, immediately alert personnel in the area and evacuate if necessary. The appropriate response will depend on the size of the spill. For small spills, and only if you are trained to do so, use an inert absorbent material to contain and collect the spill. The contaminated absorbent material must then be placed in the designated hazardous waste container. For large spills, evacuate the area and contact your institution's emergency response team.

Disposal Workflow

The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound.

cluster_onsite On-Site Waste Management cluster_offsite Final Disposal cluster_spill Spill Response start Waste Generation (this compound) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill segregate Segregate Waste into a Designated, Labeled Container ppe->segregate seal Securely Seal Container When Not in Use segregate->seal store Store in Satellite Accumulation Area (SAA) with Secondary Containment seal->store contact_ehs Contact Institutional EHS or Waste Management Office store->contact_ehs schedule_pickup Schedule Pickup with Approved Waste Vendor contact_ehs->schedule_pickup incineration Transport to Approved Facility for Incineration schedule_pickup->incineration small_spill Small Spill: Use Inert Absorbent spill->small_spill Small large_spill Large Spill: Evacuate & Call Emergency Response spill->large_spill Large collect_waste Collect Contaminated Material into Hazardous Waste Container small_spill->collect_waste collect_waste->seal

Caption: Workflow for the proper disposal of this compound.

Personal protective equipment for handling 3-Methoxypyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 3-Methoxypyrrolidine in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant use of this chemical.

Chemical Properties and Hazard Identification

This compound is a flammable liquid and vapor that is harmful if swallowed and can cause skin, eye, and respiratory irritation.[1] Adherence to strict safety protocols is mandatory to minimize risks.

Property Value
CAS Number 62848-20-8
Molecular Formula C₅H₁₁NO
Molecular Weight 101.15 g/mol [1]
Appearance Colorless to light yellow liquid
Boiling Point 123 °C
Flash Point 35 °C
Density 0.94 g/cm³
Storage Temperature 2-8°C, protected from light
NFPA 704 Rating (Estimated) Health: 2, Flammability: 3, Instability: 0

Note: The NFPA 704 rating is an estimate based on available hazard information. A formal rating should be conducted by a qualified professional.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical when handling this compound. The following table outlines the minimum required PPE.

Protection Type Specific Recommendations
Hand Protection Wear chemical-resistant gloves such as nitrile or neoprene. Always inspect gloves for integrity before use. For prolonged contact, consider thicker gauge gloves.
Eye and Face Protection Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.
Skin and Body Protection A flame-retardant lab coat must be worn. For larger quantities or tasks with a high splash risk, chemical-resistant coveralls or an apron are recommended.
Respiratory Protection All work with this compound should be conducted in a certified chemical fume hood. If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is required.

Operational Plan for Safe Handling

Adherence to a standardized operational plan minimizes the risk of exposure and accidents.

1. Preparation and Pre-Handling Check:

  • Ensure the chemical fume hood is functioning correctly.
  • Verify the availability and accessibility of an emergency eyewash station and safety shower.
  • Assemble all necessary PPE and ensure it is in good condition.
  • Have a spill kit readily available.

2. Handling Procedure:

  • Don all required PPE before entering the designated handling area.
  • Perform all manipulations of this compound within the chemical fume hood.
  • Use compatible and properly labeled glassware.
  • Avoid direct contact with the chemical. Use appropriate tools for transfers.
  • Keep containers tightly sealed when not in use.

3. Post-Handling:

  • Decontaminate all work surfaces after use.
  • Properly segregate and label all waste generated.
  • Remove PPE in the correct order to avoid cross-contamination.
  • Wash hands thoroughly with soap and water after removing gloves.

Safe Handling Workflow

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling prep_fume_hood Verify Fume Hood Operation prep_emergency_equip Check Eyewash/Shower prep_fume_hood->prep_emergency_equip prep_ppe Inspect and Don PPE prep_emergency_equip->prep_ppe prep_spill_kit Ensure Spill Kit is Ready prep_ppe->prep_spill_kit handle_transfer Transfer Chemical prep_spill_kit->handle_transfer handle_seal Keep Containers Sealed handle_transfer->handle_seal post_decontaminate Decontaminate Surfaces handle_seal->post_decontaminate post_waste Segregate Waste post_decontaminate->post_waste post_remove_ppe Remove PPE post_waste->post_remove_ppe post_wash Wash Hands post_remove_ppe->post_wash Disposal Workflow for this compound Waste cluster_generation Waste Generation cluster_segregation Segregation & Containerization cluster_labeling Labeling cluster_disposal Storage & Disposal gen_liquid Liquid Waste seg_liquid_container Designated Liquid Waste Container gen_liquid->seg_liquid_container gen_solid Solid Waste (PPE, etc.) seg_solid_container Designated Solid Waste Container gen_solid->seg_solid_container label_info Label with 'Hazardous Waste', Chemical Name, and Hazards seg_liquid_container->label_info seg_solid_container->label_info store_saa Store in Satellite Accumulation Area label_info->store_saa dispose_ehs Arrange for EHS Pickup store_saa->dispose_ehs

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methoxypyrrolidine
Reactant of Route 2
3-Methoxypyrrolidine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.